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[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid Documentation Hub

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  • Product: [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid
  • CAS: 1046469-57-1

Core Science & Biosynthesis

Foundational

chemical properties of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Initiating Compound Search I'm starting a deep dive into the properties of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. My initial focus is on chemical properties, synthesis methods, and potential application...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Compound Search

I'm starting a deep dive into the properties of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. My initial focus is on chemical properties, synthesis methods, and potential applications. I'm also planning to seek out experimental protocols, with an emphasis on obtaining spectroscopic data, acidity, and solubility information.

Expanding Data Acquisition

I'm now expanding my search to include established methodologies for synthesizing and purifying this compound and similar pyrazole derivatives. Simultaneously, I'm seeking authoritative sources like peer-reviewed journals and patents to validate mechanistic claims and protocol standards.

Gathering Initial Data

I've just started gathering information on [(3- methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. I've found its CAS number and molecular formula (C6H7N3O7S). Next, I plan to look for synonyms, and any initial structure information.

Expanding the Search Parameters

I've expanded my search, finding the molecular weight (249.2 g/mol ) from a commercial supplier. Interestingly, I located a related compound with a thioether linkage, suggesting oxidation might be a key synthesis step. Though no specific guide exists, I'm finding information on related pyrazole derivatives, including synthesis details and crystal structures. Further, I found info on a potential precursor.

Deepening the Investigation

I've gathered more details on the target. I've confirmed the CAS number (1046469-57-1), formula (C6H7N3O6S), and weight (249.2 g/mol ), and identified a thioether analog. This points to oxidation as a key step, but a dedicated guide remains elusive. I'm now honing in on synthesis pathways, spectroscopic data, acidity, and applications for this compound, alongside experimental protocols.

Analyzing Target Compound Information

I've reviewed the preliminary search results on pyrazole-sulfonamide derivatives, gaining a general understanding of their synthesis and activities. But, I need more specific details on the target compound, "[(3-methyl-". I'm now focusing on narrowing the search parameters to retrieve compound-specific data, including any structural and functional information, with a view to developing a clear understanding.

Refining Search Strategies

I am now focusing on finding specific data about the target compound. I have the CAS number, formula, and weight. I know the sulfonyl compound can likely be synthesized from its thio-analog. I have found a supplier for the thio-compound, but no oxidation protocol. I'm searching for detailed synthesis and spectroscopic data (NMR, IR, MS) for the target, with an eye on methods of oxidizing thioacetic acids to the sulfonyl variant, especially for heterocyclic compounds.

Prioritizing Information Gaps

I'm still lacking in-depth experimental data for the target compound and its thio-analog. While I have basic information, I need a detailed synthesis protocol, ideally involving oxidation of the thio-compound. Spectroscopic data, physicochemical properties like pKa and solubility, and any known biological activity are also essential for the guide. My next step will be to focus on targeted searches to fill these data gaps.

Gathering Key Data

I've gathered initial context on pyrazole derivatives, synthesis methods, and thioether oxidation. I now have the basic chemical data for the target compound and its thio-precursor.

Focusing on Synthesis Details

I have the basic chemical information for both the target compound and its precursor. While general methods are known, a specific synthesis protocol for the sulfonyl compound and its spectroscopic data are missing. I am seeking detailed procedures for the target or closely related thio-analog, because without it, I have nothing to offer.

Gathering Key Chemical Info

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Bridging Key Info Gaps

I've determined a direct synthesis isn't readily available, so I'll propose a multi-step pathway. This involves synthesizing 5-mercapto-3-methyl-4-nitro-1H-pyrazole, followed by S-alkylation with an acetic acid derivative, and finally, oxidation to the sulfonylacetic acid target. My immediate focus is on developing specific protocols, and obtaining the requisite spectroscopic data.

Refining Synthesis Approach

I'm now focusing on a multi-step synthesis, specifically, I'm proposing synthesizing 5-mercapto-3-methyl-4-nitro-1H-pyrazole, S-alkylating it with an acetic acid derivative, and oxidizing the thioacetic acid to the target sulfonylacetic acid. While I have NMR data for a related precursor, I'm still seeking complete spectroscopic data and pKa/solubility information for the target. Biological activity info is also broad; I need specifics. My next actions include searching for relevant protocols, and spectral predictions.

Exploratory

Structural Elucidation of [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid: A Multi-Modal Analytical Framework

Executive Summary & Chemical Context The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a densely functionalized heterocyclic building block of significant interest in medicinal chemistry. Substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a densely functionalized heterocyclic building block of significant interest in medicinal chemistry. Substituted nitro-pyrazoles serve as critical precursors for complex pharmacophores, including selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease[1] and highly potent Factor XIa inhibitors for thromboembolic disorders[2].

However, the structural elucidation of this specific molecule presents distinct analytical hurdles. Pyrazole rings inherently exhibit annular tautomerism (prototropic shifts between the N1 and N2 positions), which blurs the distinction between the 3- and 5-positions in solution[3]. Furthermore, the dense packing of strongly electron-withdrawing groups—specifically the nitro ( −NO2​ ) and sulfonyl ( −SO2​− ) moieties—induces significant anisotropic deshielding and quadrupolar relaxation, complicating standard spectroscopic interpretations. This whitepaper details a robust, self-validating analytical framework to unambiguously confirm the regiochemistry and oxidation state of this molecule.

Causality in Analytical Selection

To overcome the tautomeric ambiguity and confirm the exact placement of the substituents, a single analytical technique is insufficient. We employ an orthogonal, multi-modal strategy where each method provides a self-validating data point:

  • High-Resolution Mass Spectrometry (HRMS): Selected to validate the exact empirical formula. While standard MS confirms mass, HRMS combined with Collision-Induced Dissociation (CID) forces the sequential loss of SO2​ and CO2​ , definitively proving the presence of the sulfonylacetic acid moiety rather than a sulfinyl or ester variant.

  • Multinuclear 1D/2D NMR Spectroscopy: The core engine for regiochemical assignment. Because the pyrazole ring lacks protons at C4 and C5, 1D 1 H NMR cannot establish connectivity. We rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) to trace long-range scalar couplings ( 2J , 3J ) from the methyl and methylene protons across the heteroatoms to the quaternary pyrazole carbons.

  • Single-Crystal X-Ray Diffraction (SCXRD): Utilized to lock the tautomeric state and determine absolute 3D conformation. Nitro-pyrazoles form complex, dense hydrogen-bonding networks[4],[5], and SCXRD provides absolute spatial coordinates, confirming the dihedral angles between the pyrazole plane and the sulfonyl oxygen atoms.

ElucidationWorkflow cluster_methods Orthogonal Analytical Techniques Target [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid HRMS HRMS (ESI-TOF) Exact Mass & Formula Target->HRMS NMR 1D/2D NMR Regiochemistry & Connectivity Target->NMR FTIR FT-IR Spectroscopy Functional Group ID Target->FTIR XRD X-Ray Crystallography 3D Conformation & Tautomer Target->XRD Consensus Definitive Structural Consensus HRMS->Consensus NMR->Consensus FTIR->Consensus XRD->Consensus

Multi-modal analytical workflow for the structural elucidation of highly substituted pyrazoles.

Step-by-Step Experimental Methodologies

Protocol 1: High-Resolution LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes. Causality: This gradient ensures the complete removal of any polar synthetic salts that could suppress ionization in the source.

  • Mass Spectrometry: Operate the ESI-TOF in negative ion mode, which is highly sensitive to the acidic carboxylic acid and pyrazole NH protons. Calibrate the TOF flight tube using a standard tuning mix to ensure mass accuracy < 5 ppm.

  • Data Acquisition: Acquire full-scan MS data (m/z 100-1000) and data-dependent MS/MS utilizing a collision energy ramp (15-35 eV) to induce fragmentation.

Protocol 2: Comprehensive 1D/2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of strictly anhydrous DMSO- d6​ . Causality: Anhydrous solvent is critical. Any trace water will cause rapid chemical exchange with the pyrazole NH and carboxylic acid OH protons, broadening their signals into baseline invisibility[3].

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of DMSO. Perform automated tuning and matching (ATM) on the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio.

  • Acquisition: Acquire 1 H NMR (16 scans, relaxation delay 2s) and 13 C{1H} NMR (1024 scans, relaxation delay 2s). Causality: The high number of carbon scans is required to resolve the quaternary C4 carbon, which suffers from severe quadrupolar broadening induced by the adjacent 14 N nucleus of the nitro group. Follow with 2D 1 H- 13 C HSQC and HMBC (optimized for J=8 Hz).

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of warm ethyl acetate. Slowly diffuse hexane into the solution in a sealed chamber over 48 hours. Causality: Slow antisolvent diffusion promotes the formation of defect-free single crystals by gradually reducing solubility, preventing amorphous precipitation.

  • Mounting & Diffraction: Select a colorless prism crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion. Collect data using Mo K α radiation ( λ=0.71073 Å) and solve using intrinsic phasing methods.

Data Presentation & Mechanistic Interpretation

The structural assignment relies on the synthesis of the quantitative data gathered from the protocols above.

Table 1: NMR Spectroscopic Assignments (DMSO- d6​ , 400 MHz / 100 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey 2D Correlations (HMBC)
1 H14.10br s1HPyrazole-NHN/A (Broadened by exchange)
1 H13.05br s1H-COOHN/A
1 H4.45s2H-CH 2​ -SO 2​ -C5, C=O
1 H2.48s3H-CH 3​ C3, C4
13 C168.2s-C=O (Acid)-
13 C143.5s-C5 (Pyrazole)-
13 C141.2s-C3 (Pyrazole)-
13 C131.0s (weak)-C4 (C-NO 2​ )-
13 C61.5s--CH 2​ -SO 2​ --
13 C11.8s--CH 3​ -
Table 2: High-Resolution Mass Spectrometry (ESI-Negative)
SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Significance
[M-H] 248.0088248.00911.2Confirms empirical formula C 6​ H 7​ N 3​ O 6​ S
[M-H-CO 2​ ] 204.0190204.0188-0.9Confirms presence of free carboxylic acid
[M-H-CO 2​ -SO 2​ ] 140.0465140.04682.1Validates the sulfonyl (-SO 2​ -) oxidation state
Mechanistic Logic of Regiochemical Assignment

The most critical phase of the elucidation is proving that the methyl group and the sulfonylacetic acid group are separated by the nitro-bearing C4 carbon, rather than being adjacent. This is achieved via the HMBC logic visualized below. The methylene protons (δ 4.45) show a strong 2J correlation to the carboxylic acid carbonyl (δ 168.2) and a critical 3J correlation across the sulfur atom to the pyrazole C5 (δ 143.5). Conversely, the methyl protons (δ 2.48) show a 2J correlation to C3 (δ 141.2) and a 3J correlation to C4 (δ 131.0). The lack of cross-talk between the methyl protons and C5 definitively establishes the 3,4,5-substitution pattern.

HMBC_Logic cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals H_Me Methyl Protons (δ 2.48) C3 C3 (Pyrazole, δ 141.2) H_Me->C3 2J C4 C4 (C-NO2, δ 131.0) H_Me->C4 3J H_CH2 Methylene Protons (δ 4.45) C5 C5 (C-SO2, δ 143.5) H_CH2->C5 3J (via SO2) C_O C=O (Acid, δ 168.2) H_CH2->C_O 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions establishing regiochemistry.

Conclusion

The structural elucidation of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid requires a rigorous, multi-faceted approach to overcome the inherent challenges of pyrazole tautomerism and heavy functionalization. By interlocking the exact mass and fragmentation pathways from HRMS with the spatial connectivity derived from 2D NMR HMBC experiments, and grounding the final absolute conformation in X-Ray Crystallography, researchers can achieve a self-validating, definitive structural assignment. This level of analytical rigor is paramount when utilizing such molecules as foundational building blocks in advanced drug development pipelines.

References

  • [1] Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem. Available at:

  • [4] Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC. Available at:

  • [2] US9453018B2 - Pyrimidinones as factor XIa inhibitors - Google Patents. Available at:

  • [5] Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - MDPI. Available at:

  • [3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at:

Sources

Foundational

The Biological Activity of Nitro-Pyrazole Sulfonyl Derivatives: Mechanisms, Methodologies, and Therapeutic Potential

Executive Summary As a privileged scaffold in medicinal chemistry, the pyrazole ring provides an exceptional foundation for drug discovery. When functionalized with a strongly electron-withdrawing nitro group and a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the pyrazole ring provides an exceptional foundation for drug discovery. When functionalized with a strongly electron-withdrawing nitro group and a versatile sulfonyl moiety, the resulting nitro-pyrazole sulfonyl derivatives exhibit uniquely tuned conformational flexibility and electronic distribution[1]. This in-depth technical guide explores the rational design, biological efficacy, and experimental validation of these compounds, bridging the gap between synthetic methodology and therapeutic application.

Structural Rationale & Pharmacophore Dynamics

The fusion of a nitro-pyrazole core with a sulfonyl group creates a highly specific pharmacophore driven by three distinct chemical phenomena:

  • Electronic Modulation: The nitro group (-NO₂) acts as a powerful electron-withdrawing group (EWG). It lowers the pKa of the pyrazole NH, altering its hydrogen-bonding network and stabilizing the molecule against metabolic degradation[1].

  • Steric and Geometric Precision: The sulfonyl linker (-SO₂-) adopts a rigid, tetrahedral geometry. This forces the attached substituents into a distinct spatial orientation, allowing the molecule to sit perfectly within deep, narrow binding pockets—such as the ATP-binding hinge region of kinases or the active sites of bacterial enzymes.

  • Solvent-Dependent Reactivity: The deactivated nature of the 4-nitro-pyrazole ring historically made functionalization difficult. However, modern catalytic methods leverage specific solvents (like DBU-AcOH ionic liquids) to trigger regioselective reactivity, enabling high-yield synthesis[2].

Synthetic Methodology: Copper-Catalyzed Chemoselective Sulfonylation

To evaluate the biological activity of these derivatives, one must first synthesize them with high purity and regiocontrol. A field-proven approach is the copper-catalyzed coupling of nitro-pyrazoles with sulfonyl hydrazides[2].

Experimental Protocol: Microwave-Assisted Synthesis of N-Pyrazolo-Sulfonamides

Causality Note: Microwave irradiation is utilized instead of conventional heating because it rapidly overcomes the high activation energy barrier of the deactivated 4-nitro-pyrazole, driving the C-N coupling to completion while minimizing thermal degradation.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried microwave vial, combine 4-nitro-pyrazole (1.0 equiv) and the desired aryl sulfonyl hydrazide (1.2 equiv).

  • Catalyst & Solvent Addition: Add 10 mol% Cu(OAc)₂ as the catalyst. Suspend the mixture in a DBU-AcOH ionic liquid system (which acts as both solvent and reactivity trigger)[2].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 20 minutes.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active sulfonyl hydrazide spot validates reaction progress.

  • Purification: Quench with water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography. Confirm the product mass using LC-MS.

SynthWorkflow A Nitro-Pyrazole + Sulfonyl Hydrazide B Cu-Catalyst + Solvent (DBU-AcOH or PEG) A->B C Microwave Irradiation (100°C, 20 min) B->C D N-Pyrazolo-Sulfonamide (Target Scaffold) C->D

Figure 1: Copper-catalyzed chemoselective synthesis workflow for N-pyrazolo-sulfonamides.

Antimicrobial and Anti-Biofilm Efficacy

Nitro-pyrazole sulfonyl derivatives have emerged as potent antibacterial agents. Certain derivatives exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.5 μg/mL against Gram-positive and Gram-negative pathogens[3]. Mechanistically, these compounds often act as fatty acid biosynthesis inhibitors or disrupt bacterial membrane integrity.

Crucially, these compounds demonstrate the ability to eradicate preformed biofilms. Biofilms protect "persister cells" within an extracellular polymeric substance (EPS) matrix, making them highly resistant to standard antibiotics.

Experimental Protocol: Biofilm Eradication Assay (MBEC)

Causality Note: Standard MIC assays only measure planktonic (free-floating) cell death. To accurately assess biofilm eradication, a peg-lid microtiter assay (e.g., Calgary Biofilm Device) must be used to grow uniform biofilms before drug exposure.

Step-by-Step Workflow:

  • Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension (e.g., S. aureus at 106 CFU/mL). Insert a peg-lid and incubate at 37°C for 24 hours under sheer stress (shaking) to force EPS matrix formation.

  • Drug Exposure: Transfer the peg-lid (now coated with mature biofilms) to a new 96-well plate containing serial dilutions of the nitro-pyrazole sulfonyl derivative. Incubate for 24 hours.

  • Neutralization & Recovery: Rinse the peg-lid in PBS to remove planktonic cells. Transfer to a recovery plate containing fresh media and sonicate for 10 minutes to dislodge surviving persister cells.

  • Self-Validation (Metabolic Readout): Add Resazurin (Alamar Blue) to the recovery plate. Incubate for 4 hours. A color shift from blue (non-fluorescent) to pink (highly fluorescent) indicates viable cells. The lowest concentration well remaining blue represents the Minimum Biofilm Eradication Concentration (MBEC)[3].

Anticancer and Kinase Inhibitory Activity

Beyond infectious diseases, pyrazole sulfonyl derivatives are heavily investigated in oncology and immunology, specifically as inhibitors of Janus kinases (JAK1, JAK2, JAK3, and TYK2)[4].

The sulfonyl oxygen atoms act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides in the kinase hinge region. Meanwhile, the nitro-pyrazole core occupies the hydrophobic ATP-binding pocket. By competitively blocking ATP, these compounds prevent the phosphorylation of STAT proteins, thereby shutting down the transcription of oncogenic and pro-inflammatory cytokines[4].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation (ATP Binding) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Inhibitor Nitro-Pyrazole Sulfone (Competitive Inhibitor) Inhibitor->JAK Blocks ATP Pocket Transcription Gene Transcription (Inflammation/Oncogenesis) STAT->Transcription

Figure 2: Mechanism of JAK/STAT pathway inhibition by nitro-pyrazole sulfone derivatives.

Agrochemical Applications: Insecticidal Triflones

The biological utility of this scaffold extends into agrochemistry. 5-nitro-pyrazole triflones, synthesized via a [3+2] cycloaddition reaction of diazo compounds and α-bromonitrostyrene derivatives, have shown immense potential as modern insecticides[5]. The incorporation of the trifluoromethylsulfonyl (triflone) group drastically increases the lipophilicity of the molecule, enhancing its penetration through the insect cuticle and amplifying its neurotoxic effects on agricultural pests.

Quantitative Data Summary

The table below consolidates the biological efficacy metrics of various functionalized pyrazole sulfonyl derivatives across different therapeutic and agrochemical domains.

Compound ClassPrimary Target / ApplicationPrimary AssayEfficacy MetricReference
N-Pyrazolo-Sulfonamides Gram-positive/negative bacteriaBroth MicrodilutionMIC: 0.5 - 25 µg/mL[3],[2]
Pyrazolopyrimidine Sulfones JAK1 / JAK2 KinasesKinase Inhibition AssayIC₅₀: < 10 nM[4]
5-Nitro-Pyrazole Triflones Agricultural Pests (Insects)In vivo mortality assayLC₅₀: 2.5 - 10 ppm[5]
Hydrophilic Pyrazoles General bioactivity screeningCell Viability (MTT)Broad spectrum[1]

References

  • [3] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. SciSpace. 3

  • [2] Saha, R., et al. Copper-Catalyzed Chemoselective Synthesis of Pyrazolo-Sulfonamide: Impact of Solvent on Nitro-Pyrazole Reactivity. ResearchGate / European Journal of Organic Chemistry. 2

  • [5] Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. Fluorine Notes. 5

  • [1] Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. ACS Publications (The Journal of Organic Chemistry). 1

  • [4] Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof (US20200399275A1). Google Patents. 4

Sources

Exploratory

Spectroscopic Validation of[(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary In modern drug discovery and materials science, highly functionalized pyrazoles serve as critical bioisosteres and structural building blocks. [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized pyrazoles serve as critical bioisosteres and structural building blocks. [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS: 1046469-57-1)[1] is a particularly complex scaffold, featuring a tautomerizable nitrogen heterocycle flanked by strongly electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂-) groups, alongside an active methylene and a carboxylic acid.

This technical whitepaper provides an authoritative, step-by-step methodology for the spectroscopic characterization of this compound. Rather than merely listing expected peaks, this guide delves into the mechanistic causality behind the chemical shifts and establishes self-validating protocols to ensure absolute structural confidence.

Structural Nuances & Mechanistic Context

Before executing any spectroscopic analysis, it is imperative to understand the electronic and dynamic environment of the target molecule.

  • Annular Tautomerism: Like all unsubstituted 1H-pyrazoles, this molecule undergoes rapid prototropic tautomerism in solution (interconverting between the 1H and 2H forms)[2][3]. The rate of this exchange is highly solvent-dependent.

  • Electronic Deshielding: The pyrazole ring is severely electron-deficient. The C4-nitro group acts as a strong π -acceptor, while the C5-sulfonyl group acts as a potent σ -acceptor. This cumulative electron withdrawal significantly increases the acidity of the pyrazole N-H proton.

  • The Active Methylene: The -CH₂- group is sandwiched between a sulfonyl group and a carbonyl group. This dual inductive and anisotropic deshielding creates a highly unique magnetic environment for these aliphatic protons.

Spectroscopic Validation Workflow

To prevent misassignment caused by tautomeric broadening or solvent interactions, an orthogonal analytical approach is required. The workflow below outlines the logical progression from sample preparation to structural confirmation.

Workflow cluster_0 Orthogonal Spectroscopic Acquisition N1 Compound Synthesis/Procurement CAS: 1046469-57-1 N2 Sample Preparation Solvent: DMSO-d6 (298K) N1->N2 N3 NMR Spectroscopy (1H, 13C, HSQC, HMBC) N2->N3 N4 Mass Spectrometry (ESI-TOF, Negative Mode) N2->N4 N5 Infrared Spectroscopy (ATR-FTIR) N2->N5 N6 Data Synthesis & Structural Confirmation (Self-Validating D2O Exchange & Isotope Checks) N3->N6 N4->N6 N5->N6

Figure 1: Orthogonal spectroscopic validation workflow for highly functionalized pyrazoles.

Experimental Protocols & Causality

Sample Preparation for NMR
  • Protocol: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: Chloroform-d (CDCl₃) is entirely unsuitable for this molecule due to the highly polar carboxylic acid and sulfonyl groups. DMSO-d₆ is chosen not only for its superior solvating power but because its strong hydrogen-bonding capability essentially "locks" the tautomeric exchange rate on the NMR timescale, often allowing the observation of the distinct N-H proton rather than a broadened baseline artifact[3]. Furthermore, unlike Methanol-d₄, DMSO-d₆ does not spontaneously exchange with the N-H and O-H protons.

Mass Spectrometry (MS)
  • Protocol: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in Negative Ion Mode .

  • Causality: The molecule possesses two highly acidic sites: the carboxylic acid (-COOH) and the electron-deficient pyrazole N-H. ESI-negative mode will readily yield the [M−H]− pseudo-molecular ion, providing a much cleaner and more intense signal than positive mode ionization.

Infrared Spectroscopy (IR)
  • Protocol: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the neat solid.

  • Causality: ATR-FTIR avoids the moisture absorption issues inherent to KBr pellet pressing. This is critical because water O-H stretches would obscure the vital pyrazole N-H and carboxylic O-H stretching frequencies.

Data Presentation & Interpretation

Nuclear Magnetic Resonance (NMR) Data

The extreme electronic environment of the pyrazole ring dictates the chemical shifts. The nitro group at C4 shields the ipso carbon via resonance polarization, while strongly deshielding the neighboring positions[4].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298K)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Mechanistic Rationale
~13.80 br s 1H Pyrazole N-H Highly deshielded due to electron withdrawal from NO₂ and SO₂.
~12.80 br s 1H -COOH Typical carboxylic acid proton; heavily hydrogen-bonded.
~4.60 s 2H -CH₂- Active methylene; massive inductive deshielding from adjacent -SO₂- and -COOH groups.

| ~2.50 | s | 3H | -CH₃ | Allylic-type methyl on an electron-deficient sp² ring. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298K)

Chemical Shift (δ, ppm) Assignment Mechanistic Rationale
~167.0 C=O (Acid) Standard carboxylic acid carbonyl resonance.
~142.0 C5 (Pyrazole) Deshielded by the directly attached electronegative sulfonyl group.
~140.0 C3 (Pyrazole) sp² carbon attached to the methyl group.

| ~131.0 | C4 (Pyrazole) | Ipso carbon to the NO₂ group. Upfield shifted relative to C3/C5 due to π -polarization[4][5]. | | ~61.0 | -CH₂- | Strongly deshielded aliphatic carbon due to dual α -heteroatom/carbonyl effects. | | ~11.0 | -CH₃ | Standard pyrazole-bound methyl carbon. |

IR and MS Data

Table 3: Key IR and MS Spectral Features | Technique | Observed Value | Assignment / Causality | | :--- | :--- | :--- | | ATR-FTIR | 3200–2500 cm⁻¹ (br) | Overlapping O-H (carboxylic) and N-H (pyrazole) stretching. | | ATR-FTIR | ~1720 cm⁻¹ (s) | C=O stretching of the carboxylic acid. | | ATR-FTIR | ~1530, ~1350 cm⁻¹ (s)| Asymmetric and symmetric -NO₂ stretching. | | ATR-FTIR | ~1330, ~1150 cm⁻¹ (s)| Asymmetric and symmetric -SO₂- stretching. | | HRMS (ESI-) | m/z 248.00 | [M−H]− exact mass for C₆H₆N₃O₆S⁻ (Calculated: 248.00). |

Logical Assignment via 2D NMR

To achieve absolute certainty in the assignment of the pyrazole carbons (C3, C4, C5), 1D NMR is insufficient. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool. The logical pathway relies on tracing the 2-bond ( 2J ) and 3-bond ( 3J ) couplings from the proton donors to the carbon acceptors.

HMBC cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) CH3 CH3 Protons (~2.50 ppm) C3 C3 (Pyrazole) (~140 ppm) CH3->C3 2J C4 C4 (C-NO2) (~131 ppm) CH3->C4 3J CH2 CH2 Protons (~4.60 ppm) C5 C5 (C-SO2) (~142 ppm) CH2->C5 3J COOH C=O (Acid) (~167 ppm) CH2->COOH 2J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical assignment pathway.

Self-Validating Quality Control Systems

Trustworthiness in analytical chemistry requires that a protocol proves its own validity. To ensure the data is not an artifact of impurities or solvent interactions, execute the following self-validating checks:

  • The D₂O Shake Test (NMR): After acquiring the initial ¹H NMR spectrum, add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Validation: The broad singlets at ~13.80 ppm and ~12.80 ppm must completely disappear. This proves via rapid H/D exchange that these peaks belong to the heteroatom-bound N-H and O-H protons, ruling out the possibility of highly deshielded C-H impurities.

  • Isotopic Signature Verification (MS): Do not rely solely on the exact mass of the [M−H]− peak. Inspect the M+2 peak in the mass spectrum.

    • Validation: Because the molecule contains one Sulfur atom, the M+2 peak (m/z 250.00) must be present at approximately 4.4% relative intensity compared to the base peak, corresponding to the natural abundance of the ³⁴S isotope. If this ratio is missing, the sulfonyl group is likely absent.

References

  • Alcorta, A., Claramunt, R. M., Elguero, J., & Alkorta, I. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., Bancroft, L., Norman, N. J., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

  • Chenon, M. T., Coupry, C., Grant, D. M., & Pugmire, R. J. (1977). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 42(4), 659–661. [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Pyrazole-Sulfonyl Architectures: Target Landscape and Synthetic Workflows

As a Senior Application Scientist, I approach the design of heterocyclic pharmacophores not merely as an exercise in synthetic chemistry, but as the precise engineering of molecular interactions. Among the most privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the design of heterocyclic pharmacophores not merely as an exercise in synthetic chemistry, but as the precise engineering of molecular interactions. Among the most privileged scaffolds in modern drug discovery is the pyrazole-sulfonyl architecture. By fusing the rigid, hydrogen-bonding capacity of the pyrazole ring with the tetrahedral geometry and strong electron-withdrawing nature of the sulfonyl ( −SO2​− ) group, we create molecules capable of accessing deep hydrophobic pockets while maintaining a favorable polar surface area (PSA).

This whitepaper dissects the primary therapeutic targets of pyrazole-sulfonyl compounds, provides a quantitative analysis of their binding affinities, and details self-validating experimental workflows for their synthesis and biological evaluation.

Molecular Rationale: The Causality of the Scaffold

The therapeutic versatility of pyrazole-sulfonamides stems from their unique physicochemical properties. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—one basic (pyridine-like) and one neutral (pyrrole-like). This dual nature allows it to act simultaneously as a hydrogen bond donor and acceptor.

When conjugated with a sulfonyl group (e.g., to form a pyrazole-4-sulfonamide), the resulting molecule gains a highly polarized, tetrahedral −SO2​NH2​ moiety. This geometry is critical: it perfectly mimics the transition state of amide bond hydrolysis, making it an ideal competitive inhibitor for various metalloenzymes and proteases[1]. Furthermore, the sulfonamide group can be readily functionalized or "capped" to tune the molecule's acidity and blood-brain barrier (BBB) permeability.

Primary Therapeutic Targets & Mechanisms of Action

Carbonic Anhydrase IX (CA IX) in Oncology

Solid tumors frequently outgrow their vascular supply, creating a hypoxic microenvironment. To survive the resulting intracellular acidosis, tumor cells overexpress pH-regulating enzymes, notably Carbonic Anhydrase IX (CA IX). Pyrazole-sulfonamide hybrids have emerged as potent, selective inhibitors of CA IX through a "dual-tail" binding strategy [2].

  • Mechanism: The primary sulfonamide group coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for hydration of CO2​ . Simultaneously, the pyrazole "tail" extends into the hydrophobic and hydrophilic halves of the active site cleft, providing isoform selectivity and driving tumor cell apoptosis (e.g., in HCT-116 and SW-620 colon cancer lines)[2].

N-Myristoyltransferase (TbNMT) in Parasitic Diseases

Trypanosoma brucei N-myristoyltransferase (TbNMT) is a validated target for Human African Trypanosomiasis (HAT). Early screening identified pyrazole sulfonamides (such as DDD85646) as picomolar inhibitors of TbNMT[3].

  • Mechanism: The pyrazole N-methyl group packs tightly into the enzyme's hydrophobic pocket. However, early leads suffered from poor central nervous system (CNS) exposure, limiting their efficacy to Stage 1 HAT. By strategically "capping" the solvent-exposed sulfonamide nitrogen with alkyl groups, scientists reduced the molecule's PSA and acidity, successfully generating CNS-penetrant compounds capable of treating Stage 2 HAT[4].

Viral Proteases (Mpro) and Host Chaperones (Hsp90)

The emergence of novel viruses has accelerated the repurposing of sulfonamides. Pyrazole-sulfonyl derivatives exhibit strong binding affinities to the SARS-CoV-2 Main Protease (Mpro)[5].

  • Mechanism: Mpro facilitates viral replication by cleaving specific amide bonds in polyproteins. The tetrahedral sulfonyl group mimics the peptide transition state, blocking the active site. Additionally, pyridine-based N-sulfonamides have been shown to inhibit the host chaperone protein Hsp90 α , severely disrupting the replication machinery of viruses like HSV-1 and Coxsackievirus B4 (CBV4)[6].

Visualizing the Target Landscape

To map these pleiotropic effects, the following diagram illustrates the divergent therapeutic pathways accessed by the pyrazole-sulfonyl core.

TargetLandscape Core Pyrazole-Sulfonyl Pharmacophore CA9 Carbonic Anhydrase IX (Oncology) Core->CA9 Dual-tail binding TbNMT TbNMT (Antiparasitic) Core->TbNMT Hydrophobic pocket Mpro Mpro / Hsp90 (Antiviral) Core->Mpro Amide bond cleavage block Apoptosis Tumor Apoptosis (Colon Cancer) CA9->Apoptosis CNS CNS Penetration (HAT Stage 2) TbNMT->CNS Viral Viral Replication Inhibition Mpro->Viral

Fig 1. Pleiotropic therapeutic targeting by pyrazole-sulfonyl derivatives.

Quantitative Target Affinity

The following table synthesizes the quantitative binding data and inhibitory concentrations for key pyrazole-sulfonyl derivatives across different therapeutic targets.

Therapeutic TargetCompound Class / LeadAffinity Metric ( IC50​ / Ki​ )Primary Indication
Carbonic Anhydrase I/II Pyrazole-3,4-dicarboxamides Ki​ : 0.056 – 110.4 μ MGlaucoma / Diuretics
Carbonic Anhydrase IX Pyrazole-sulfonamide hybrids IC50​ : 3.27 – 45.88 μ MColon Cancer (Apoptosis)
TbNMT DDD85646 (Uncapped) IC50​ : 0.002 μ MHAT (Stage 1)
TbNMT Capped Sulfonamide (Cmpd 40) IC50​ : < 0.050 μ MHAT (Stage 2 - CNS)
Hsp90 α Pyridine-based N-sulfonamides IC50​ : 4.48 – 10.24 μ g/mLAntiviral (HSV-1, CBV4)

Experimental Workflows & Self-Validating Protocols

A robust drug discovery pipeline requires protocols that inherently validate themselves at each step. Below are the standard operating procedures for synthesizing and evaluating these compounds, complete with the causality behind each methodological choice.

Protocol 1: Synthesis of Pyrazole-4-Sulfonamide Derivatives

Objective: Construct the sulfonamide linkage via nucleophilic acyl substitution while preventing amine degradation.

  • Preparation: Dissolve the primary amine (e.g., 2-phenylethylamine, 2.7 mmol) in 5 volumes of anhydrous dichloromethane (DCM)[1].

    • Causality: DCM provides a polar aprotic environment that solubilizes both starting materials without participating in nucleophilic attack.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.85 mmol) to the solution at 25–30 °C[7].

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the reactant amine, which would otherwise halt the nucleophilic attack.

  • Electrophile Introduction: Slowly add pyrazole-4-sulfonyl chloride (2.57 mmol) dissolved in DCM[5].

    • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonamide byproducts.

  • Reaction Monitoring: Stir the mass for 16 hours at room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Chloroform:n-Hexane (3:7) mobile phase[5].

    • Causality: TLC provides real-time, visual validation of starting material consumption and product formation.

  • Quenching & Extraction: Quench the reaction by adding 10 volumes of cold water. Extract the lower organic layer[5].

    • Causality: Cold water precipitates the product and partitions the water-soluble DIPEA-HCl salt into the aqueous phase, effectively self-purifying the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , evaporate under vacuum, and purify via silica gel column chromatography to yield the pure pyrazole-4-sulfonamide[1].

Protocol 2: Carbonic Anhydrase Esterase Activity Assay

Objective: Quantify the inhibitory constant ( Ki​ ) of the synthesized compounds against CA isoforms.

  • Enzyme Preparation: Purify the target CA isoenzyme using Sepharose-4B-L-tyrosine-sulfanilamide affinity column chromatography[8].

    • Causality: The sulfanilamide ligand specifically binds the active site of CA isoforms, ensuring high-purity enzyme isolation free from non-specific esterases that could skew kinetic data.

  • Substrate Preparation: Prepare 4-nitrophenyl acetate (4-NPA) in an anhydrous solvent.

    • Causality: 4-NPA serves as a surrogate substrate. Its cleavage by CA yields 4-nitrophenol, which strongly absorbs at 348 nm, allowing for continuous spectrophotometric monitoring.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the pyrazole-sulfonamide inhibitor for 15 minutes.

    • Causality: Pre-incubation ensures the establishment of binding equilibrium between the inhibitor and the Zn2+ ion in the active site before the substrate is introduced.

  • Kinetic Measurement & Analysis: Initiate the reaction by adding 4-NPA. Measure the initial velocity over 3 minutes. Plot Lineweaver-Burk graphs to determine the mechanism of inhibition (e.g., non-competitive) and calculate Ki​ values[8].

Workflow Step1 1. Synthesis Sulfonyl Chloride + Amine Step2 2. Purification Column Chromatography Step1->Step2 Step3 3. Structural Validation NMR, FT-IR, Elemental Step2->Step3 Step4 4. In Vitro Assay Enzyme Inhibition (IC50) Step3->Step4 Step5 5. Orthogonal Validation Cell Viability / Docking Step4->Step5 Feedback SAR Optimization Step4->Feedback Feedback->Step1

Fig 2. Self-validating workflow for pyrazole-sulfonamide drug discovery.

Conclusion

The pyrazole-sulfonyl scaffold remains a cornerstone of modern medicinal chemistry. By understanding the causality behind its structural features—namely, the transition-state mimicry of the sulfonyl group and the directional hydrogen bonding of the pyrazole ring—researchers can rationally design inhibitors for a vast array of targets, from tumor-associated carbonic anhydrases to viral proteases. Adhering to self-validating synthetic and analytical workflows ensures that these novel architectures transition smoothly from in silico concepts to in vitro successes.

References

  • Source: nih.gov (PMC)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: researchgate.
  • Source: arabjchem.org (Arabian Journal of Chemistry)
  • Title: Design and Synthesis of a New Class of Pyridine-Based N‐Sulfonamides Exhibiting Antiviral, Antimicrobial, and...
  • Source: ajchem-b.

Sources

Exploratory

The Discovery, Synthesis, and Evolution of Substituted Nitropyrazoles: A Technical Whitepaper

Executive Summary and Historical Context Substituted nitropyrazoles represent a critical class of five-membered heterocyclic compounds characterized by numerous carbon-nitrogen and nitrogen-nitrogen bonds. Due to their h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Historical Context

Substituted nitropyrazoles represent a critical class of five-membered heterocyclic compounds characterized by numerous carbon-nitrogen and nitrogen-nitrogen bonds. Due to their high energy density, tailored thermal stability, and low sensitivity, they have become a cornerstone in the development of advanced energetic materials (EMs) and targeted pharmaceuticals.

The genesis of pyrazole chemistry dates back to Knorr’s discovery in 1883, but the functionalization of the pyrazole ring via nitration remained synthetically challenging for decades. The acidic conditions required for traditional electrophilic aromatic substitution protonate the pyrazole ring ( pKa​≈2.5 ), deactivating it and leading to poor yields. A monumental breakthrough occurred in the early 1970s when1[1] via the thermal rearrangement of N-nitropyrazoles. This discovery unlocked the regioselective functionalization of the pyrazole ring, paving the way for highly substituted derivatives, including 3,4-dinitropyrazole (DNP) and N-trinitromethyl-substituted pyrazoles[2].

Mechanistic Causality: The Nitration Conundrum

The strategic placement of nitro groups on the pyrazole ring profoundly influences the molecule's properties[3]. However, the synthetic pathways are dictated by strict kinetic and thermodynamic rules.

  • Direct C-Nitration (Thermodynamic Control): Direct nitration of pyrazole typically targets the C-4 position because the intermediate sigma complex at C-4 minimizes the disruption of the adjacent heteroatoms' electron systems. However, in strongly acidic media (e.g., HNO3​/H2​SO4​ at 90°C), the pyridinic nitrogen is protonated. The resulting pyrazolium cation repels the nitronium ion ( NO2+​ ), resulting in sluggish kinetics and low yields (often capping at ~56%)[4].

  • N-Nitration and Rearrangement (Kinetic to Thermodynamic Shift): To circumvent ring deactivation, researchers employ N-nitration using milder agents (e.g., HNO3​/Ac2​O ) at low temperatures (<15°C)[5]. This forms N-nitropyrazole, a kinetic product. Upon the application of thermal energy (145°C–190°C in high-boiling solvents like anisole or benzonitrile), the nitro group undergoes a [1,5]-sigmatropic-like shift to the C-3 position. This Habraken rearrangement is driven by the superior thermodynamic stability of the C-N bond over the N-N bond[1].

G P Pyrazole NNP N-Nitropyrazole P->NNP HNO3 / Ac2O NP4 4-Nitropyrazole P->NP4 Fuming HNO3/H2SO4 NP3 3-Nitropyrazole NNP->NP3 Thermal Rearrangement NNP->NP4 Acid Catalysis

Figure 1: Mechanistic divergence in the synthesis of mononitropyrazoles.

Self-Validating Experimental Protocols

To ensure reproducibility and high synthetic efficiency, the following protocols have been optimized to act as self-validating systems.

Protocol A: Optimized One-Pot Synthesis of 4-Nitropyrazole

Reference Standard: 4[4]

Causality: Reacting pyrazole with concentrated sulfuric acid prior to the introduction of nitric acid forms pyrazole sulfate. This pre-formation prevents the highly exothermic, uncontrolled protonation that occurs when mixed acids are added simultaneously, thereby stabilizing the intermediate and directing the nitronium ion more efficiently to the 4-position.

  • Sulfate Formation: Add 1 molar equivalent of pyrazole to 2.1 molar equivalents of concentrated H2​SO4​ . Stir at room temperature for 30 minutes.

  • Nitration: Transfer the flask to an ice-water bath. Dropwise, add a fuming nitrosulfuric acid mixture (1.5 eq of 98% fuming HNO3​ and 3 eq of 20% fuming H2​SO4​ ).

  • Propagation: Once addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

  • Validation & Isolation: Pour the reaction mixture into 200 mL of ice water. Self-Validation: The sudden drop in solvent polarity and temperature will force the immediate precipitation of 4-nitropyrazole as a massive white solid.

  • Purification: Filter, wash with ice water, and dry under vacuum. Recrystallize with ethyl ether/hexane to achieve a verified yield of 85%[4].

Protocol B: Continuous-Flow Microfluidic Synthesis of 3,4-Dinitropyrazole

Reference Standard: 6[6]

Causality: Traditional batch synthesis of DNP yields only 40-50% due to thermal degradation during the highly exothermic C-nitration of 3-nitropyrazole. Microfluidic continuous flow allows for instantaneous heat dissipation and precise stoichiometric control, suppressing side reactions.

  • N-Nitration (Microreactor 1): Pump nitric acid and pyrazole solutions into the first microreactor at 25°C. Maintain a residence time of 0.17 to 10 minutes to form 1-nitropyrazole[6].

  • Thermal Rearrangement (Microreactor 2): Route the effluent through a heated microfluidic zone to induce the Habraken rearrangement, yielding 3-nitropyrazole.

  • C-Nitration (Microreactor 3): Introduce a secondary feed of HNO3​/H2​SO4​ to the 3-nitropyrazole stream.

  • Validation: The continuous effluent is quenched in line. The system consistently produces 3,4-dinitropyrazole in yields up to 85%[6], validating the superiority of flow chemistry for energetic intermediates.

Quantitative Data & Comparative Analysis

The selection of a synthetic route and a specific nitropyrazole derivative depends heavily on the desired yield and the target application's energetic requirements.

Table 1: Comparative Synthetic Routes to Key Nitropyrazole Intermediates [3]

Target CompoundSynthetic MethodNitrating AgentKey ConditionsYield (%)
4-Nitropyrazole Direct Nitration (Traditional) HNO3​/H2​SO4​ 90°C, 6 hours56
4-Nitropyrazole Direct Nitration (Optimized)Fuming HNO3​ / Fuming H2​SO4​ 50°C, 1.5 hours85
3-Nitropyrazole N-Nitration & Rearrangement HNO3​/Ac2​O/HAc Reflux in organic solvent79.3
3,4-Dinitropyrazole Continuous Flow Microfluidics HNO3​/H2​SO4​ 25°C, 0.17-10 min85

Table 2: Energetic Properties of Substituted Nitropyrazoles vs. Standard Explosives [5],[7]

CompoundDensity ( g/cm3 )Detonation Velocity ( km/s )Detonation Pressure ( GPa )
4-Nitropyrazole (4-NP) 1.526.6818.81
N-Trinitromethyl Pyrazoles > 1.65Comparable to RDXComparable to RDX
TNT (Reference) 1.656.8819.50
RDX (Reference) 1.828.7534.70

Advanced Applications: From Energetics to Pharmaceuticals

The functionalization of the nitropyrazole core dictates its ultimate utility in either materials science or pharmacology.

Energetic Materials (EMs)

Nitropyrazoles possess a high heat of formation and inherent ring tension. By introducing a trinitromethyl moiety at the nitrogen atom of the heterocycle, researchers have designed a new family of high-energy dense oxidizers[2]. Synthesized via the destructive nitration of 1-acetonylpyrazoles, these2[2] and energetic performances that rival environmentally hazardous materials like RDX and pentaerythritol tetranitrate (PETN)[2],[7].

Pharmaceutical and Agrochemical Applications

Beyond explosives, the 3-nitropyrazole nucleus is a highly privileged scaffold in medicinal chemistry. According to8[8], 1,4-disubstituted-3-nitropyrazoles exhibit potent antimicrobial, parasiticidal, and herbicidal activity. The strategic placement of a 1-alkyl or 4-carbonyl substituent on the 3-nitropyrazole core enhances target binding, making these compounds particularly useful for the control of bacterial animal diseases[8].

G SubNP Substituted Nitropyrazoles Energetic Energetic Materials SubNP->Energetic Pharma Pharmaceuticals SubNP->Pharma Nitro Polynitro Groups (Increases Density) Energetic->Nitro Trinitro Trinitromethyl Groups (Maximizes Detonation) Energetic->Trinitro Alkyl 1-Alkyl / 4-Carbonyl (Target Binding) Pharma->Alkyl

Figure 2: Logical relationship between substituent selection and application domains.

Conclusion

The transition of substituted nitropyrazoles from obscure heterocyclic curiosities to highly sought-after energetic and pharmaceutical intermediates is a testament to the evolution of synthetic methodology. By understanding the causality behind ring protonation and leveraging kinetic-to-thermodynamic shifts (such as the Habraken rearrangement), modern chemists can now efficiently synthesize highly functionalized derivatives. Future advancements, particularly in continuous-flow microfluidics, promise to further scale these critical materials safely and sustainably.

References

  • Guidechem:How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
  • Benchchem:A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes.
  • Google Patents:US11319291B1 - Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole.
  • Merck (Chem. Asian J.):Novel Highly Energetic Pyrazoles: N-Trinitromethyl-Substituted Nitropyrazoles.
  • PMC:Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • MDPI:Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Google Patents:US4235995A - 3-Nitropyrazole derivatives.

Sources

Foundational

CAS number and molecular formula for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a plausible synthetic route, expected physicochemical and spectroscopic properties, and the potential biological significance of the broader class of pyrazole sulfone derivatives.

Compound Identification and Physicochemical Properties

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a structurally complex molecule featuring a pyrazole core, a functionality known for its diverse pharmacological activities.[1][2] The presence of a nitro group, a sulfonyl moiety, and a carboxylic acid group suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.

A summary of its key identifiers and calculated properties is presented in Table 1.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-[(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid-
CAS Number 1046469-57-1[3]
Molecular Formula C₆H₇N₃O₆S[3]
Molecular Weight 249.20 g/mol [3]
Appearance Expected to be a solid-

Synthesis and Mechanism

The synthesis of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid can be logically achieved through the oxidation of its thioether analog, [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid. The thioether precursor is commercially available or can be synthesized, providing a direct route to the target sulfone. The oxidation of thioethers to sulfones is a well-established transformation in organic chemistry, often employing oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).[4]

The proposed synthetic pathway is illustrated in the workflow diagram below. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, followed by a second oxidation step to form the sulfone. The use of hydrogen peroxide in acetic acid is a common and effective method for this transformation, offering a balance of reactivity and selectivity.[5]

Synthesis_Workflow Thioether [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid Reaction Reaction Mixture (Stirring at elevated temperature) Thioether->Reaction Oxidation Oxidant Hydrogen Peroxide (H₂O₂) in Acetic Acid (AcOH) Oxidant->Reaction Sulfone [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid Workup Aqueous Workup & Purification Reaction->Workup Workup->Sulfone

Caption: Proposed synthesis workflow for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

Experimental Protocol: Oxidation of [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid

This protocol is adapted from a general procedure for the oxidation of pyrazole-containing thioethers.[5]

  • Dissolution: Dissolve [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add an excess of 30% hydrogen peroxide (approximately 2.2 eq) dropwise. The temperature should be monitored and controlled, if necessary, with an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product, if it precipitates, can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

Spectroscopic Characterization

The structural elucidation of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid would rely on a combination of spectroscopic techniques. The expected key spectral features are summarized in Table 2.

Table 2: Expected Spectroscopic Data

TechniqueExpected Key Features
¹H NMR - A singlet for the methyl (CH₃) group on the pyrazole ring. - A singlet for the methylene (CH₂) protons of the acetic acid moiety. - A broad singlet for the carboxylic acid (COOH) proton. - A broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR - A signal for the methyl carbon. - A signal for the methylene carbon. - Signals for the pyrazole ring carbons, with the carbon bearing the nitro group shifted downfield. - A signal for the carboxylic acid carbonyl carbon.
FT-IR (cm⁻¹) - Strong asymmetric and symmetric stretching vibrations for the sulfonyl (SO₂) group, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[6] - Strong stretching vibration for the carbonyl (C=O) of the carboxylic acid. - Broad O-H stretching for the carboxylic acid. - N-H stretching for the pyrazole ring. - Asymmetric and symmetric stretching for the nitro (NO₂) group.
Mass Spec. - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. - Characteristic fragmentation patterns including the loss of SO₂ and cleavage of the acetic acid side chain.[7][8]

Biological Significance and Potential Applications

Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including:

  • Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).[2]

  • Anticancer: Showing antiproliferative activity against various cancer cell lines.[2]

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[9]

  • Antiviral, Antidepressant, and Anticonvulsant properties. [9]

The sulfonyl group is a key component in many sulfonamide drugs, which are known for their antibacterial properties. Furthermore, pyrazole-sulfonamide hybrids have been investigated for their potential as anticancer and anti-inflammatory agents.[1][6]

The logical relationship for the potential development of this compound into a therapeutic agent is depicted below.

Biological_Significance cluster_scaffolds Key Pharmacophores cluster_activities Known Biological Activities of Derivatives Core [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid Pyrazole Pyrazole Moiety Core->Pyrazole contains Sulfone Sulfonyl Moiety Core->Sulfone contains AntiInflammatory Anti-inflammatory Pyrazole->AntiInflammatory Anticancer Anticancer Pyrazole->Anticancer Antimicrobial Antimicrobial Pyrazole->Antimicrobial Sulfone->Antimicrobial (as sulfonamide) Potential Potential as a Lead Compound for Drug Discovery AntiInflammatory->Potential Anticancer->Potential Antimicrobial->Potential

Sources

Exploratory

Computational Elucidation of Nitropyrazole Derivatives: A Senior Application Scientist's Guide to Quantum Mechanics and Molecular Modeling in Drug Design

Executive Summary Nitropyrazole derivatives represent a highly versatile class of heterocyclic scaffolds with profound applications ranging from high-energy density materials to potent pharmacological agents (e.g., antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitropyrazole derivatives represent a highly versatile class of heterocyclic scaffolds with profound applications ranging from high-energy density materials to potent pharmacological agents (e.g., antimicrobial, antioxidant, and anticancer therapeutics)[1]. The strategic placement of a nitro group on the pyrazole ring introduces strong electron-withdrawing effects that fundamentally alter the molecule's electronic distribution, thermodynamic stability, and target-binding affinity.

As drug development shifts toward rational, structure-based design, theoretical and computational studies have become indispensable. This whitepaper provides an in-depth, field-proven guide to the computational evaluation of nitropyrazole derivatives, integrating Density Functional Theory (DFT), mechanistic pathway analysis, and in silico pharmacological profiling into a cohesive, self-validating workflow.

Quantum Chemical Profiling: Density Functional Theory (DFT)

Causality in Functional Selection

In computational chemistry, the choice of functional dictates the accuracy of the electronic structure prediction. For standard geometry optimization and Frontier Molecular Orbital (FMO) analysis of nitropyrazoles, the B3LYP functional paired with the 6-31+G(d,p) basis set is widely utilized[2].

  • Causality: The addition of diffuse functions (+) is non-negotiable when modeling nitropyrazoles. The nitro group contains electron-rich oxygen atoms with expanded electron clouds; omitting diffuse functions leads to an underestimation of polarizability and inaccurate Molecular Electrostatic Potential (MEP) maps.

However, when investigating reaction mechanisms—such as the formation of nitropyrazoles from pyrazoline precursors—we shift to the ωB97xD functional.

  • Causality: ωB97xD includes empirical dispersion corrections. Transition states (TS) in elimination reactions often involve long-range non-covalent interactions that B3LYP fails to capture accurately, making ωB97xD critical for precise activation energy ( ΔG‡ ) calculations[3].

Step-by-Step DFT Methodology (Self-Validating Protocol)
  • Conformational Search: Generate 3D coordinates of the nitropyrazole derivative and perform a preliminary Molecular Mechanics (MMFF94) search to identify the global minimum conformer.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 using the B3LYP/6-31+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) to simulate physiological aqueous environments.

  • Frequency Analysis (Validation Step): Execute vibrational frequency calculations on the optimized geometry. Rule: The optimization is only validated if zero imaginary frequencies are observed, confirming the structure is a true local minimum rather than a saddle point.

  • Electronic Profiling: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap ( ΔE ), global hardness ( η ), and electronegativity ( χ ).

Table 1: Quantum Chemical Descriptors of Representative Pyrazole Derivatives

Data synthesized from representative DFT studies on pyrazole and nitropyrazole scaffolds[1][2].

Compound ClassHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Reactivity Profile
Unsubstituted Pyrazole -6.85-1.025.83High stability, low reactivity
Mono-Nitropyrazole -6.45-2.124.33Moderate electrophilicity
Bis-Pyrazole Derivative -6.27-1.145.13High antioxidant potential

Mechanistic Pathway Analysis: Synthesis of Nitropyrazoles

Understanding how nitropyrazoles are synthesized is crucial for optimizing yield and purity. Recent computational studies have elucidated the molecular mechanism behind the formation of 1,3-diaryl-5-nitropyrazoles from trichloromethylated diarylnitropyrazolines[3].

  • Mechanistic Insight: DFT calculations (ωB97xD/6-31+G(d,p)) reveal that the elimination of chloroform ( CHCl3​ ) from the pyrazoline precursor does not proceed via a stepwise intermediate. Instead, it occurs through a single-step mechanism characterized by a highly asynchronous transition state. The thermal activation barrier is approximately 30-35 kcal/mol, explaining why the primary cycloadduct is stable at low temperatures but spontaneously converts to the nitropyrazole upon mild heating[3].

ReactionMechanism Reactant Nitropyrazoline Precursor (Primary Cycloadduct) TS Highly Asynchronous TS (ΔG‡ ≈ 30-35 kcal/mol) Reactant->TS Thermal Activation Elim CHCl3 Elimination (Single-Step Process) TS->Elim Product 1,3-Diaryl-5-nitropyrazole (Target Scaffold) Elim->Product

Fig 1: Mechanistic pathway of nitropyrazole formation via elimination.

In Silico Pharmacological Profiling: Molecular Docking & ADMET

Once the quantum mechanical stability of a nitropyrazole derivative is established, its biological efficacy must be evaluated. Nitropyrazoles have shown exceptional promise as inhibitors of receptor tyrosine kinases (e.g., VEGFR-2) and serine/threonine kinases (e.g., CDK2, Aurora A), which are critical targets in oncology[4]. Furthermore, they exhibit potent antibacterial activity against targets like Escherichia coli proteases[5].

Self-Validating Docking Protocol

To ensure high trustworthiness in binding affinity predictions, the following rigorous docking protocol must be adhered to:

  • Target Preparation: Retrieve the high-resolution crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 2QU5) from the Protein Data Bank. Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Validation (Critical Self-Validation Step): Define the grid box around the known active site. Rule: Redock the native, co-crystallized ligand back into the receptor. If the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is > 2.0 Å , the grid parameters are invalid and must be recalibrated. Proceeding with an unvalidated grid guarantees false-positive results.

  • Ligand Docking: Convert the DFT-optimized nitropyrazole structures to PDBQT format. Execute AutoDock Vina with an exhaustiveness parameter set to ≥8 to ensure thorough conformational sampling[5].

  • ADMET Profiling: Filter the top-scoring compounds through Lipinski’s Rule of Five using in silico ADMET predictors to confirm favorable oral bioavailability and rule out AMES toxicity[1].

Table 2: Molecular Docking Affinities of Pyrazole Derivatives against Kinase Targets

Quantitative binding data demonstrating the multi-target inhibitory potential of pyrazole derivatives[4].

Ligand ScaffoldTarget ProteinPDB IDBinding Energy (kJ/mol)Key Residue InteractionsCompound 1bVEGFR-22QU5-10.09H-bond (Cys919), π π (Phe1047)Compound 1dAurora A2W1G-8.57H-bond (Ala213)Compound 2bCDK22VTO-10.35H-bond (Leu83), π -cation (Lys33) ComputationalWorkflow A 1. Ligand Preparation (Nitropyrazole Scaffolds) B 2. DFT Optimization (B3LYP/6-31+G*) A->B C 3. FMO & MEP Analysis (Reactivity Profiling) B->C D 4. Molecular Docking (AutoDock Vina) C->D E 5. ADMET Profiling (Pharmacokinetics) D->E F 6. In Vitro Validation (Assay Testing) E->F Fig 2: End-to-end computational workflow for nitropyrazole drug discovery.

Conclusion

The theoretical and computational study of nitropyrazole derivatives provides a predictive framework that drastically accelerates drug discovery and materials science. By strictly adhering to self-validating protocols—such as zero-imaginary frequency checks in DFT and sub-2.0 Å RMSD redocking validations—researchers can confidently translate in silico metrics into highly potent, synthetically viable compounds. The integration of advanced functionals like ωB97xD further bridges the gap between theoretical reaction mechanisms and empirical laboratory synthesis.

References

  • [2] Synthesis, characterization and DFT study of a new family of pyrazole derivatives, ResearchGate,

  • [4] Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors, PubMed Central (PMC),

  • [3] On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines, PubMed Central (PMC),

  • [1] Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking, PubMed Central (PMC),

  • [5] ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents, Arabian Journal of Chemistry,

Sources

Foundational

Technical Guide: Safety, Handling, and Mechanistic Precautions for[(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Executive Summary In the landscape of preclinical drug development, [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS: 1046469-57-1) serves as a highly specialized heterocyclic building block[1]. It is predomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS: 1046469-57-1) serves as a highly specialized heterocyclic building block[1]. It is predominantly utilized in the synthesis of macrocyclic Factor XIa inhibitors—a novel class of oral anticoagulants designed to treat thromboembolic disorders with a significantly reduced bleeding risk compared to traditional therapies ([2],[3]).

While its structural complexity enables high-affinity binding in target proteases, it also introduces significant handling risks. The convergence of an energetic nitro-pyrazole core and a highly reactive sulfonylacetic acid moiety demands rigorous, causality-driven safety protocols. This whitepaper establishes a self-validating framework for the safe storage, transfer, and experimental manipulation of this compound.

Physicochemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's reactivity profile. The compound (Molecular Weight: 249.2 g/mol , Formula: C6H7N3O6S) presents two distinct mechanistic hazard zones[1]:

  • The Nitro-Pyrazole Core (Thermal & Shock Sensitivity): Nitroheterocycles inherently possess high formation energies. The N-N bond within the pyrazole ring, coupled with the electron-withdrawing nitro group, creates a system susceptible to exothermic decomposition. Causality: If subjected to high thermal stress or localized friction, the energetic barrier to decomposition can be breached, leading to rapid gas evolution (NOx, N2) and potential over-pressurization of reaction vessels.

  • The Sulfonylacetic Acid Moiety (Acid-Base Exotherms): The methylene protons located between the sulfonyl group and the carboxylic acid are highly acidic due to dual electron-withdrawal. Causality: The introduction of strong bases (e.g., sodium hydride, potassium tert-butoxide) without cryogenic cooling will trigger rapid, highly exothermic deprotonation. This can lead to runaway decarboxylation or unwanted enolization, destroying the reagent and potentially boiling the solvent.

Quantitative Data Presentation

The following table synthesizes the critical physicochemical parameters and their direct implications for laboratory safety.

Property / ParameterValue / SpecificationCausality / Safety Implication
Chemical Name [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acidNomenclature dictates the presence of energetic and acidic functional groups.
CAS Number 1046469-57-1Standard identifier for strict inventory and SDS tracking[1].
Molecular Formula C6H7N3O6SHigh Nitrogen and Oxygen content indicates latent energetic potential[].
Molecular Weight 249.2 g/mol Essential for precise stoichiometric calculations to prevent reagent excess[].
Storage Temperature 2-8°C (Short-term), -20°C (Long-term)Mitigates slow thermal degradation of the nitro-pyrazole core over time.
Atmosphere Argon or Nitrogen (Inert)Prevents ambient moisture absorption and subsequent acid-catalyzed hydrolysis.

Laboratory Handling & Safety Protocols (Self-Validating System)

Standard operating procedures often fail due to a lack of verification. The following protocols are designed as self-validating systems , meaning each step contains a built-in check to confirm success before the operator proceeds.

Protocol A: Safe Weighing and Transfer Methodology

Target: Prevent static ignition, moisture degradation, and inhalation exposure.

  • Step 1: Environmental Isolation

    • Action: Conduct all handling inside a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood with a calibrated face velocity of 80-100 fpm.

    • Validation Check: Verify the digital airflow monitor reads >80 fpm. Do not proceed if the alarm is active.

  • Step 2: Advanced PPE Donning

    • Action: Wear splash-proof goggles (ANSI Z87.1), a flame-resistant lab coat, and double nitrile gloves.

    • Causality: Nitroaromatics can permeate thin nitrile over time. The outer glove acts as a sacrificial barrier against micro-abrasions, while the inner glove provides a pristine chemical shield.

  • Step 3: Anti-Static Neutralization

    • Action: Pass all spatulas and antistatic weigh boats through a localized anti-static ionizer for 10 seconds prior to contact with the powder.

    • Validation Check: Hover the spatula 1 cm above the powder. If the powder "jumps" or clings to the metal, static is still present. Re-ionize immediately.

    • Causality: Dry powders of energetic molecules possess low minimum ignition energies (MIE). Static discharge can initiate localized thermal decomposition.

  • Step 4: Inert Atmosphere Weighing

    • Action: Blanket the weighing area with a gentle stream of Argon.

    • Validation Check: Ensure the scale stabilizes within 3 seconds. If the scale drifts, the Argon flow is too turbulent and must be reduced to prevent aerosolizing the compound.

Protocol B: Reaction Quenching and Waste Disposal

Target: Safely neutralize unreacted sulfonylacetic acid without triggering exotherms.

  • Step 1: Cryogenic Cooling

    • Action: Cool the reaction mixture to 0°C using an ice-water bath before quenching.

  • Step 2: Weak Base Neutralization

    • Action: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) dropwise. Never use NaOH or KOH.

    • Validation Check: Monitor for CO2 gas evolution (bubbling). Continue dropwise addition until bubbling ceases, validating that all acidic protons have been neutralized safely.

    • Causality: Weak bases control the kinetics of the acid-base neutralization, spreading the exothermic energy release over a manageable timeframe and preventing solvent flash-boiling.

Visualizations

The following diagrams map the logical relationships and workflows critical to handling this compound safely.

SafeHandlingWorkflow Start Start: Material Retrieval (2-8°C Storage) PPE Don PPE: Double Nitrile, Goggles, FR Coat Start->PPE Hood Transfer to Fume Hood (Verify >80 fpm Airflow) PPE->Hood AntiStatic Apply Anti-Static Ionizer (Validation: No Powder Jump) Hood->AntiStatic Weighing Weighing under Argon Blanket (Validation: Scale Stability) AntiStatic->Weighing Seal Seal Primary Container & Return to Cold Storage Weighing->Seal Decon Decontaminate Area (Aqueous NaHCO3 Wash) Seal->Decon

Caption: Step-by-step self-validating safe handling workflow for energetic nitro-pyrazole derivatives.

ReactivityPathways Compound [(3-methyl-4-nitro-1H-pyrazol-5-yl) sulfonyl]acetic acid Nitro Nitro-Pyrazole Core (High Formation Energy) Compound->Nitro Sulfonyl Sulfonylacetic Acid Moiety (Highly Acidic Protons) Compound->Sulfonyl Thermal Hazard: Thermal Shock / Static Discharge Nitro->Thermal Sensitive to Base Hazard: Strong Bases / Uncontrolled Nucleophiles Sulfonyl->Base Reacts violently with Decomp Outcome: Exothermic Decomposition / Gas Evolution Thermal->Decomp Triggers Decarb Outcome: Rapid Deprotonation & Runaway Decarboxylation Base->Decarb Triggers

Caption: Mechanistic hazard pathways of the sulfonylacetic acid and nitro-pyrazole moieties.

References

  • World Intellectual Property Organization (WIPO). "Macrocycles with heterocyclic p2' groups as factor XIa inhibitors." Patent WO2015116886A1.
  • United States Patent and Trademark Office (USPTO). "Macrocyclic factor XIa inhibitors bearing heterocyclic groups." Patent US10273236B2.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution Purification of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid using pH-Controlled Reversed-Phase HPLC

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract This application note presents a robust and optimized High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a robust and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. The inherent polarity and acidic nature of this molecule present a significant challenge for retention on conventional reversed-phase columns. This guide details a systematic approach, from method development to a finalized protocol, that leverages pH control and a specialized stationary phase to achieve excellent peak shape, high resolution, and reliable purification. The causality behind each experimental choice is explained to provide a deep understanding of the chromatographic principles at play, ensuring the method's trustworthiness and reproducibility for researchers in pharmaceutical development and analytical chemistry.

Introduction: The Challenge of Polar Acidic Analytes

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a complex heterocyclic compound characterized by multiple polar functional groups: a carboxylic acid, a sulfonyl group, and a nitro group. These features render the molecule highly polar and acidic. In reversed-phase liquid chromatography (RP-HPLC), such compounds are often poorly retained on standard C18 stationary phases, frequently eluting at or near the column's void volume, which prevents effective purification.[1][2]

The primary challenge is to induce sufficient interaction between the analyte and the non-polar stationary phase. The most powerful strategy for ionizable compounds is the manipulation of mobile phase pH to suppress the ionization of the analyte.[3][4] By maintaining the mobile phase pH well below the pKa of the carboxylic acid group, the analyte is kept in its more neutral, less polar protonated form, thereby significantly enhancing its retention on the reversed-phase column. This principle, combined with the selection of an appropriate stationary phase, forms the foundation of this purification protocol.

Analyte Information

A clear understanding of the analyte's structure is fundamental to developing a logical separation strategy.

Compound Name [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid
CAS Number 1046469-57-1[5]
Molecular Formula C₆H₇N₃O₆S[5]
Molecular Weight 249.2 g/mol [5]
Structure

Method Development and Rationale

The development of a successful purification method requires a deliberate selection of column chemistry and mobile phase conditions tailored to the analyte's properties.

Stationary Phase Selection: Beyond Standard C18

The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[6] For a polar acidic analyte like the target compound, several options provide superior performance compared to traditional C18 columns.

  • Rationale for Selection: A polar-embedded or polar-endcapped C18 column is recommended as the primary choice. These columns incorporate polar groups near the silica surface or at the end of the alkyl chains, which improves their compatibility with highly aqueous mobile phases and provides alternative selectivity for polar analytes.[7][8] This "polar modification" helps to prevent the "phase collapse" or "dewetting" that can occur with 100% aqueous mobile phases on traditional C18 columns, ensuring robust and reproducible retention.[8]

  • Alternative Option: For analytes with aromatic character, a Phenyl-Hexyl column can offer unique selectivity through π-π interactions between the phenyl groups of the stationary phase and the pyrazole ring of the analyte.[6][9] This can be a powerful tool if co-eluting impurities are an issue with C18-based phases.

Mobile Phase Optimization: The Power of pH Control

The mobile phase composition is adjusted to control the retention and elution of the analyte.

  • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at low wavelengths.[10]

  • Aqueous Phase and pH Control: The key to retaining the acidic analyte is to suppress its ionization. A mobile phase with a pH of approximately 2.5-3.0 is ideal.[4] This is achieved by adding an acidifier to the aqueous component. Formic acid (0.1%) is an excellent choice as it is a volatile additive, making it compatible with mass spectrometry (MS) if further characterization is needed, and effectively buffers the mobile phase in the desired pH range.[11] At this low pH, the carboxylic acid is protonated (-COOH), making the molecule less polar and significantly more retentive on the C18 column.[3]

Detection Wavelength Selection

The presence of the nitroaromatic pyrazole ring provides a strong chromophore, which is ideal for UV detection. A systematic study of nitroaromatic compounds shows they exhibit significant absorbance in the UV region.[12][13] A photodiode array (PDA) detector is used to scan the analyte's absorbance from 200-400 nm to identify the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity for detection and accurate peak integration. A starting wavelength of 260 nm is often effective for such structures.[14]

Method_Development_Logic cluster_Column Column Selection cluster_MobilePhase Mobile Phase Strategy cluster_Detection Detection Analyte Analyte Properties (Polar, Acidic, Aromatic) PolarC18 Polar-Embedded C18 (Recommended) Analyte->PolarC18 Select for Polarity Phenyl Phenyl-Hexyl (Alternative) Analyte->Phenyl Select for Aromaticity LowpH Low pH Mobile Phase (pH 2.5-3) (Recommended) Analyte->LowpH Address Acidity UV UV Detection Analyte->UV Utilize Chromophore C18 Standard C18 PoorRetention PoorRetention C18->PoorRetention Poor Retention FinalMethod Optimized HPLC Method PolarC18->FinalMethod NeutralpH Neutral pH Mobile Phase Ionized Ionized NeutralpH->Ionized Analyte is Ionized (-COO⁻) Leads to Poor Retention Protonated Protonated LowpH->Protonated Analyte is Protonated (-COOH) Enhances Retention LowpH->FinalMethod PDA PDA Detector to find λ-max (Nitroaromatic Chromophore) UV->PDA PDA->FinalMethod

Caption: Logic for HPLC method development.

Detailed Purification Protocol

This protocol is designed for analytical to semi-preparative scale purification. Adjustments to flow rate and injection volume may be necessary when scaling up.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Gradient HPLC system with UV/PDA detector
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile
Sample Diluent 50:50 mixture of Mobile Phase A and Mobile Phase B
Chemicals Formic Acid (LC-MS grade), Acetonitrile (HPLC grade), Water (HPLC grade)
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.

  • Sample Preparation: Dissolve the crude sample of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in the sample diluent to a concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved. If necessary, sonicate briefly. Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-50 µL (analytical)
Detection PDA Detector, 260 nm (or determined λ-max)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Experimental Workflow

The following diagram outlines the step-by-step procedure for the purification process.

Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_post 3. Post-Analysis prep_mobile Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) prep_sample Prepare Sample (Dissolve & Filter) prep_mobile->prep_sample equilibrate Equilibrate Column (95% A, 5% B) prep_sample->equilibrate inject Inject Sample equilibrate->inject run Run Gradient Program inject->run detect Detect Peak at 260 nm run->detect collect Collect Fractions Containing the Target Peak detect->collect analyze Analyze Purity of Collected Fractions collect->analyze evaporate Evaporate Solvent (Post-Purification) analyze->evaporate end Pure Compound evaporate->end start Start start->prep_mobile

Caption: HPLC purification workflow.

Post-Purification Handling
  • Purity Analysis: After collecting the fractions corresponding to the main peak, re-inject a small aliquot of the combined, pooled fractions onto the HPLC system using the same method to confirm purity.

  • Solvent Removal: Remove the acetonitrile and water from the collected fractions using a rotary evaporator. The presence of formic acid makes the solution acidic; care should be taken with equipment.

  • Final Product: The final product will be the purified compound, likely as a formic acid salt. Further processing, such as lyophilization or recrystallization, may be performed if necessary to obtain a solid and remove residual formic acid.

Expected Results and Troubleshooting

Using the described method, [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid should be well-retained and elute as a sharp, symmetrical peak. The low-pH mobile phase effectively minimizes peak tailing that can arise from interactions between the acidic analyte and residual silanol groups on the silica support.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Retention / Peak at Void Volume Mobile phase pH is too high. Column is not suitable for polar analytes.Ensure 0.1% formic acid is in both mobile phases. Use a polar-embedded or polar-endcapped C18 column.[7][8]
Peak Tailing Secondary interactions with silica. Mobile phase pH is close to analyte pKa.Ensure mobile phase pH is low (~2.5-3.0). Use a high-purity silica column.[3][4]
Split Peaks Sample solvent is too strong. Column is overloaded. pH is too close to pKa.Dissolve the sample in a weaker solvent (e.g., more aqueous). Reduce injection volume/concentration. Ensure pH is at least 1.5-2 units away from the pKa.[3]
High Backpressure Particulate matter in the system. Buffer precipitation.Filter all samples and mobile phases. Ensure buffer components are soluble in the highest organic percentage used.

Conclusion

The successful HPLC purification of the polar and acidic compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is readily achievable through a scientifically-driven method development approach. By suppressing the analyte's ionization with a low-pH mobile phase and utilizing a modern, polar-compatible reversed-phase column, the common challenges of poor retention and peak tailing are effectively overcome. This application note provides a comprehensive and reliable protocol that ensures high-resolution separation, serving as a valuable resource for scientists engaged in the synthesis, purification, and analysis of complex pharmaceutical compounds.

References

  • Waters Corporation. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • MDPI. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Waters Corporation. (n.d.). HPLC solvents and mobile phase additives.
  • Thermo Fisher Scientific. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? [Video]. YouTube.
  • ACS Publications. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column.
  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Sapphire Bioscience. (n.d.). 2-[(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.
  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite.
  • PubMed. (2026, January 3). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • NextSDS. (n.d.). [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid.
  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography.
  • LCGC International. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development.
  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • PMC - NIH. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
  • Journal of the Chemical Society of Pakistan. (2002, January 1). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC.
  • ResearchGate. (2018, October 16). What are the different ways to purify sulfated compounds other then RP-HPLC?.
  • Google Patents. (n.d.). CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC.
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • NextSDS. (n.d.). 3-(5-Methyl-4-nitro-pyrazol-1-yl)propanoic acid.
  • Santa Cruz Biotechnology. (n.d.). [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid.
  • Sigma-Aldrich. (n.d.). 1-phenyl-1H-pyrazol-5(4H)-one.

Sources

Application

Application Notes and Protocols for the Investigation of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in Enzyme Inhibition Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in enzyme inhibition ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in enzyme inhibition assays. The pyrazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide details the scientific rationale, step-by-step protocols, and data analysis workflows for characterizing the inhibitory potential of this compound. While direct enzymatic targets of this specific molecule are still under investigation, its structural motifs—a pyrazole core, a sulfonyl group, and an acetic acid moiety—suggest a strong potential for interaction with various enzyme classes. Drawing from established literature on related pyrazole-sulfonamide compounds, we will use Carbonic Anhydrase (CA) as a primary hypothetical target for protocol development, while also discussing the broader applicability to other enzyme systems like kinases and cyclooxygenases.[3][4][5]

Introduction: Scientific Rationale and Potential Applications

The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS 1046469-57-1) is a novel small molecule with significant potential for enzyme inhibition.[6] Its chemical architecture merits careful consideration:

  • The Pyrazole Core: This five-membered heterocyclic ring is a cornerstone of modern drug discovery, found in a wide array of approved drugs.[1] Its ability to engage in various non-covalent interactions makes it an ideal scaffold for designing enzyme inhibitors.

  • The Sulfonyl Group: The presence of a sulfonyl group is a key feature of many potent enzyme inhibitors, particularly those targeting metalloenzymes. For instance, the sulfonamide moiety is a classic zinc-binding group in inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases such as glaucoma and cancer.[3][4]

  • The Acetic Acid Moiety: This functional group provides a carboxylic acid handle that can participate in hydrogen bonding and ionic interactions within an enzyme's active site, potentially enhancing binding affinity and specificity.

Given these features, [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a compelling candidate for screening against a variety of enzyme targets. This guide provides the foundational protocols to initiate such an investigation.

General Assay Principles and Considerations

Before proceeding to specific protocols, it is crucial to understand the underlying principles of enzyme inhibition assays. A robust assay design is self-validating and ensures the generation of reproducible and meaningful data.

Key Considerations:

  • Enzyme and Substrate Purity: Use highly purified enzyme and substrate to avoid confounding results.

  • Initial Velocity Conditions: All kinetic measurements must be performed under initial velocity conditions, where less than 10-15% of the substrate has been converted to product. This ensures that the reaction rate is linear with time and proportional to the enzyme concentration.[7]

  • Solvent Effects: The test compound is likely to be dissolved in a solvent such as DMSO. It is imperative to determine the solvent's tolerance in the assay and to include a solvent control in all experiments. The final DMSO concentration should typically be kept below 1%.[8]

  • Compound Interference: It is essential to test for compound auto-fluorescence or absorbance at the wavelengths used for detection to rule out false-positive or false-negative results.

Protocol 1: Determination of IC50 for Carbonic Anhydrase II

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid against human Carbonic Anhydrase II (hCA II), a well-characterized and readily available enzyme. The assay is based on the esterase activity of hCA II, using p-nitrophenyl acetate (pNPA) as a substrate.

Materials and Reagents
  • Human Carbonic Anhydrase II (hCA II)

  • [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted compound solutions to the appropriate wells.

    • For the positive control (no inhibition), add 2 µL of DMSO.

    • For the negative control (background), add 2 µL of DMSO.

    • Add 178 µL of Tris-HCl buffer to all wells except the negative control. Add 198 µL of buffer to the negative control wells.

    • Add 10 µL of a 1 µM hCA II solution (in Tris-HCl buffer) to all wells except the negative control.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of a 10 mM pNPA solution (in acetonitrile) to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

Data Analysis
  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibition - V₀_background)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Presentation
Inhibitor Concentration (µM)% Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.7
0.032.1

Hypothetical IC50: ~1.1 µM

Protocol 2: Mechanism of Action (MoA) Studies

Once the IC50 has been determined, the next logical step is to investigate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[7] This is achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ, at varying substrate concentrations.

Experimental Workflow

The workflow for a Mechanism of Action study is a matrix of experiments where both inhibitor and substrate concentrations are varied.

MoA_Workflow cluster_prep Preparation cluster_dilutions Serial Dilutions cluster_assay Enzyme Assay cluster_analysis Data Analysis Inhibitor_Stock Inhibitor Stock (e.g., 10 mM) Inhibitor_Dilutions Fixed Inhibitor Concentrations (e.g., 0, 0.5, 1, 2, 4 µM) Inhibitor_Stock->Inhibitor_Dilutions Substrate_Stock Substrate Stock (e.g., 100 mM pNPA) Substrate_Dilutions Varying Substrate Concentrations (e.g., 0.5xKm to 5xKm) Substrate_Stock->Substrate_Dilutions Assay_Matrix Run Kinetic Assays for each [I] and [S] combination Inhibitor_Dilutions->Assay_Matrix Substrate_Dilutions->Assay_Matrix LB_Plot Generate Lineweaver-Burk Plot Assay_Matrix->LB_Plot Fit_Model Fit to Michaelis-Menten Models LB_Plot->Fit_Model Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 + Inhibitor a3 a1->a3 No Inhibitor b1 b2 b1->b2 + Inhibitor b3 b1->b3 No Inhibitor c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor

Caption: Characteristic Lineweaver-Burk plots for different inhibition mechanisms.

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

  • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).

Broader Applicability and Future Directions

While we have focused on Carbonic Anhydrase as a model system, the structural features of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid warrant its investigation against other enzyme families. Pyrazole derivatives have shown activity against cyclooxygenases (COX-1/COX-2), various protein kinases, and 20-HETE synthase, among others. [5][9]The protocols described herein can be adapted for these targets by substituting the appropriate enzyme, substrate, and detection method (e.g., fluorescence, luminescence, or radiometric assays). [10]

Conclusion

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a compound of significant interest for enzyme inhibition studies. Its privileged pyrazole scaffold and key functional groups suggest a high potential for biological activity. By following the detailed protocols and data analysis frameworks provided in these application notes, researchers can systematically characterize the inhibitory profile of this and other novel compounds, paving the way for new discoveries in drug development and chemical biology.

References

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC. (URL: [Link])

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (URL: [Link])

  • Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed. (URL: [Link])

  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - DSpace@Biruni. (URL: [Link])

  • 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (URL: [Link])

  • [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid - NextSDS. (URL: [Link])

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])

  • synthesis and biological significance of pyrazolones - IJPSR (2009), Issue 1, Vol. (URL: [Link])

  • Synthesis of 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl) methylene]-1-phenyl-pyrazolin-5 (4H)-ones and some 3-styrylchromones - ResearchGate. (URL: [Link])

  • Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-t[3][4][5]riazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed. (URL: [Link])

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (URL: [Link])

  • 1h-pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (URL: [Link])

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (URL: [Link])

  • Investigation of Enzyme Inhibition Mechanism - University of New Haven. (URL: [Link])

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed framework for the systematic evaluation of the antimicrobial properties of novel pyrazole derivatives. The protocols outli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the systematic evaluation of the antimicrobial properties of novel pyrazole derivatives. The protocols outlined herein are grounded in established, internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[1][2][3] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers in their quest for new antimicrobial agents.

The emergence of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery and development of new chemical entities with potent antimicrobial activity.[4] Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects.[5] This guide provides a structured approach to rigorously assess the in vitro antimicrobial potential of these compounds.

Part 1: Initial Screening for Antimicrobial Activity

The initial phase of assessment involves screening the pyrazole derivatives against a panel of clinically relevant microorganisms to identify any inhibitory effects. The agar well diffusion method is a widely used and cost-effective technique for this preliminary screening.[6][7]

Agar Well Diffusion Assay

This method relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound possesses antimicrobial activity.[7][8]

Principle: The pyrazole derivative is introduced into a well punched into an agar plate previously inoculated with a test microorganism. As the compound diffuses outwards, a concentration gradient is established. If the compound is active, it will inhibit microbial growth, creating a clear zone around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[4][9]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, according to the manufacturer's instructions.[10][11] Sterilize by autoclaving and pour into sterile Petri dishes, allowing the agar to solidify completely.

  • Inoculum Preparation: From a pure, overnight culture of the test microorganism, select 3-4 colonies and suspend them in sterile saline.[12] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8][13]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the standardized microbial suspension across the entire surface of the agar plate to create a uniform lawn of growth.[6]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[4]

  • Compound Application: Prepare stock solutions of the pyrazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Add a specific volume (e.g., 100 µL) of the test compound solution to each well.[4] Include a solvent control (well with only the solvent) and a positive control (well with a known antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[14][15]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[9]

Part 2: Quantitative Assessment of Antimicrobial Activity

Following a positive initial screening, a quantitative assessment is necessary to determine the potency of the pyrazole derivatives. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][16] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[13][17][18]

Principle: Serial dilutions of the pyrazole derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.[13][16]

Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative at a concentration twice the highest concentration to be tested.[18]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to all wells.[18] Add 100 µL of the prepared compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the agar well diffusion protocol and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control well (which should only contain broth). Include a growth control well (broth and inoculum, no compound).

  • Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[19]

  • MIC Determination: After incubation, visually assess the plate for turbidity. The MIC is the lowest concentration of the pyrazole derivative in which no visible growth is observed.[12][19]

Data Presentation:

Pyrazole DerivativeTest OrganismMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound AEscherichia coli32
Compound BCandida albicans8
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[20][21] This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined.[20][22]

Protocol:

  • Subculturing: From the wells corresponding to the MIC and higher concentrations in the MIC assay, take a 10 µL aliquot and streak it onto a fresh MHA or SDA plate.[22]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MBC/MFC Determination: After incubation, observe the plates for colony growth. The MBC/MFC is the lowest concentration of the pyrazole derivative that results in no growth or a ≥99.9% reduction in the initial inoculum.[21][22]

Data Presentation:

Pyrazole DerivativeTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Compound AStaphylococcus aureus1632Bactericidal
Compound BEscherichia coli32>128Bacteriostatic

Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]

Part 3: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. The following protocols provide insights into the potential mechanisms of action of pyrazole derivatives.

Time-Kill Kinetics Assay

This assay provides information on the rate and extent of bacterial killing over time.[23][24]

Principle: A standardized bacterial inoculum is exposed to different concentrations of the pyrazole derivative (typically based on the MIC value). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[23][25]

Protocol:

  • Inoculum and Compound Preparation: Prepare a standardized bacterial inoculum and solutions of the pyrazole derivative at concentrations corresponding to the MIC, 2x MIC, and 4x MIC in a suitable broth.[15]

  • Exposure: Inoculate the broth containing the test compound with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL. Include a growth control (no compound).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.[23]

  • Quantification: Perform serial dilutions of each aliquot and plate them onto MHA plates.

  • Incubation and Counting: Incubate the plates overnight and count the colonies on plates containing 30-300 colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23][24]

Cell Membrane Integrity Assay

Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.[26][27] This can be assessed by measuring the leakage of intracellular components or by using fluorescent probes.

Principle: Damage to the cell membrane leads to the release of intracellular components like nucleic acids and proteins, which can be quantified spectrophotometrically at 260 nm.[28] Alternatively, fluorescent dyes that are normally excluded from healthy cells can be used to detect membrane permeabilization.[29][30]

Protocol (Nucleic Acid Leakage):

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Exposure: Resuspend the bacterial cells in the buffer and expose them to various concentrations of the pyrazole derivative.

  • Sampling and Measurement: At different time intervals, centrifuge the samples to pellet the cells. Measure the absorbance of the supernatant at 260 nm to quantify the amount of leaked nucleic acids.[28]

Visualization of Experimental Workflows

Workflow_Antimicrobial_Assessment cluster_screening Part 1: Initial Screening cluster_quantitative Part 2: Quantitative Assessment cluster_moa Part 3: Mechanism of Action Agar_Well_Diffusion Agar Well Diffusion Assay MIC_Determination MIC Determination (Broth Microdilution) Agar_Well_Diffusion->MIC_Determination Positive Result MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Determine MIC Time_Kill_Assay Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Assay Inform Concentrations Membrane_Integrity Cell Membrane Integrity Assay Time_Kill_Assay->Membrane_Integrity Suggests Membrane Target

References

  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Lab Six. (2021, September 15). Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Microbe Online. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • BMC Complementary Medicine and Therapies. (2014, July 30). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. Retrieved from [Link]

  • Frontiers in Microbiology. (n.d.). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Journal of Visualized Experiments. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Molecules. (2023, November 28). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Retrieved from [Link]

  • BMC Complementary and Alternative Medicine. (2014, July 30). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. Retrieved from [Link]

  • Molecules. (2022, February 18). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • Heliyon. (2023, August). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Journal of Advanced Laboratory Research in Biology. (2011). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). bacterial antimicrobial susceptibility testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • McGill Journal of Medicine. (n.d.). Mechanisms of action by antimicrobial agents: A review. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Mechanisms of Action of Antimicrobial Agents. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2026, February 8). (PDF) Mechanisms of Antimicrobial Actions. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Retrieved from [Link]

  • Cureus. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020, December 10). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Retrieved from [Link]

  • BioMed Research International. (2019, June 10). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260.... Retrieved from [Link]

  • Analytical Chemistry. (2025, April 30). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Molecules. (2021, November 15). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The pyrazole scaffold is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors (such as LRRK2 inhibitors) and agrochemicals 1. The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid serves as a highly functionalized, high-value building block. The reduction of its C4-nitro group to a primary amine yields[(4-amino-3-methyl-1H-pyrazol-5-yl)sulfonyl]acetic acid, unlocking the molecule for downstream functionalization, such as amidation or urea formation.

This guide outlines two orthogonal, field-proven methodologies for this reduction, focusing on chemoselectivity, functional group tolerance, and protocol self-validation.

Mechanistic Insights & Causality: The Substrate Conundrum

When designing a reduction protocol for this specific substrate, three competing functional handles must be evaluated: the reducible nitro group, the potentially coordinating sulfonyl moiety, and the reactive carboxylic acid.

The Sulfone vs. Sulfide Catalyst Poisoning Dynamic

Catalytic hydrogenation of sulfur-containing compounds often fails due to the strong coordination of lone pairs on sulfur to the palladium surface, leading to catalyst poisoning. However, in this substrate, the sulfur is fully oxidized as a sulfonyl group (-SO₂-) . Because the sulfone lacks available non-bonding electron pairs, it does not significantly coordinate to or poison palladium catalysts. Furthermore, unlike Raney Nickel—which risks reductive cleavage (desulfurization) of the C–S bond—Palladium on Carbon (Pd/C) leaves the sulfonyl linkage completely intact 2.

The Esterification Trap

A common industrial method for nitro reduction is the use of Iron or Tin(II) chloride in alcoholic solvents under strongly acidic conditions (e.g., Fe/HCl in Ethanol). For this specific substrate, applying strong mineral acids in the presence of an alcohol will inadvertently trigger a Fischer esterification of the acetic acid moiety, yielding an unwanted ethyl ester byproduct. To prevent this, our protocols dictate either acid-free catalytic hydrogenation or a modified Béchamp reduction using mildly acidic Ammonium Chloride (NH₄Cl), which provides the necessary protons for reduction without catalyzing esterification 3.

Logical Workflow & Decision Matrix

ExperimentalWorkflow Substrate [(3-methyl-4-nitro-1H-pyrazol-5-yl) sulfonyl]acetic acid Decision Select Reduction Strategy Substrate->Decision MethodA Method A: Pd/C Hydrogenation (H2, MeOH, RT) Decision->MethodA High Purity / Small Scale MethodB Method B: Béchamp Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Decision->MethodB High Yield / Large Scale ValidateA Self-Validation: Cessation of H2 Uptake MethodA->ValidateA ValidateB Self-Validation: Ninhydrin-Positive TLC Spot MethodB->ValidateB Product [(4-amino-3-methyl-1H-pyrazol-5-yl) sulfonyl]acetic acid ValidateA->Product ValidateB->Product

Workflow for the chemoselective reduction of the nitropyrazole derivative.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Recommended for milligram to low-gram scale synthesis where high purity and minimal workup are prioritized.

Reagents: *[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.05 eq Pd)

  • Anhydrous Methanol (0.1 M relative to substrate)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask or Parr reactor, dissolve the substrate in anhydrous methanol.

  • Inerting: Purge the vessel with Argon for 5 minutes. Carefully add the 10% Pd/C catalyst. Caution: Pd/C is highly pyrophoric when dry; the methanol vapor mitigates this, but strict inerting is required.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon for <1g scale, or 40 psi in a Parr hydrogenator for larger scales). Stir vigorously at 20–25 °C.

  • Self-Validation Step: Monitor the volumetric uptake of H₂ gas. The reaction forms a self-validating system: it is deemed strictly complete when the system maintains constant pressure without further H₂ consumption (typically 2–4 hours).

  • Isolation: Purge the system with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure amino acid product.

Method B: Modified Béchamp Reduction (Fe/NH₄Cl)

Recommended for large-scale (multigram to kilogram) synthesis where catalyst cost and specialized pressure equipment are limiting factors.

Reagents: *[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (1.0 eq)

  • Iron powder (325 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (3.0 eq)

  • Ethanol / Water (3:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend the substrate and NH₄Cl in the EtOH/H₂O mixture within a round-bottom flask equipped with a reflux condenser.

  • Reduction: Add the Iron powder in portions to avoid excessive initial exotherm. Heat the mixture to 80 °C (reflux) with vigorous mechanical stirring.

  • Self-Validation Step: After 2 hours, perform Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) with 1% Acetic Acid. The starting material (UV-active, Rf​ ~0.6) will disappear. Spray the plate with Ninhydrin stain and heat; the appearance of a deep purple spot ( Rf​ ~0.2) definitively validates the formation of the primary amine.

  • Isolation: While the mixture is still hot (to maintain product solubility), filter it through a pad of Celite to remove the iron oxides.

  • Workup: Concentrate the filtrate to remove ethanol. Adjust the aqueous layer to pH ~4.5 using dilute HCl to precipitate the zwitterionic amino acid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Comparative Analysis

The following table summarizes the operational metrics of both methodologies to assist in strategic route selection.

ParameterMethod A: Catalytic HydrogenationMethod B: Iron-Mediated Reduction
Primary Reagents 10% Pd/C, H₂, MethanolFe powder, NH₄Cl, EtOH/H₂O
Reaction Temperature 20–25 °C (Room Temp)80 °C (Reflux)
Typical Yield 88–95%78–85%
Chemoselectivity Excellent (No esterification)Excellent (Avoids esterification)
Scalability Moderate (Requires pressure vessel)High (Standard glassware)
Cost Efficiency Lower (Pd catalyst is expensive)Higher (Fe is inexpensive)
Purification Simple filtration through CeliteFiltration + Isoelectric precipitation

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid as a Keystone Intermediate in the Synthesis of Factor XIa and Plasma Kallikrein Inhibitors

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Strategic Rationale The development of safe, highly efficacious oral anticoagulants is a major focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Strategic Rationale

The development of safe, highly efficacious oral anticoagulants is a major focus in modern cardiovascular pharmacology. Traditional anticoagulants (e.g., warfarin, direct thrombin inhibitors) carry a significant risk of major bleeding events. To circumvent this, the inhibition of Factor XIa (FXIa) and Plasma Kallikrein has emerged as a superior therapeutic strategy for treating thromboembolic disorders, diabetic retinopathy, and diabetic macular edema without compromising hemostasis[1].

In this context, [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS: 1046469-57-1) serves as a highly specialized, bifunctional building block[2]. This intermediate is structurally engineered to provide three critical features for drug design:

  • The Pyrazole Core: Acts as a potent hydrogen-bond donor/acceptor, leveraging nonclassical polar interactions to anchor the inhibitor within the S1 or S1' active site pocket of the FXIa serine protease domain[3].

  • The Sulfonylacetic Acid Linker: The rigid, tetrahedral geometry of the sulfonyl group optimally vectors the pyrazole ring into the binding pocket. Simultaneously, the acetic acid tail provides a versatile handle for amide coupling to complex macrocyclic or heterocyclic cores[4].

  • The Nitro Group (Masked Amine): In complex multi-step syntheses, early introduction of a primary amine often leads to unwanted side reactions (e.g., self-condensation). The nitro group remains chemically inert during the initial peptide coupling steps and is later selectively reduced to an amine, allowing for final structural elaboration (e.g., acylation or cross-coupling)[5].

CoagulationPathway PK Prekallikrein K Plasma Kallikrein PK->K Activation FXIIa Factor XIIa K->FXIIa FXII Factor XII FXII->FXIIa Contact Activation FXIIa->K FXIa Factor XIa FXIIa->FXIa Activates FXI Factor XI FXI->FXIa FIXa Factor IXa FXIa->FIXa Activates FIX Factor IX FIX->FIXa Thrombosis Thrombin Generation (Thrombosis / Edema) FIXa->Thrombosis Coagulation Cascade Inhibitor Pyrazole-Sulfonyl Inhibitor Inhibitor->K Blocks Inhibitor->FXIa Blocks

Caption: Intrinsic coagulation pathway highlighting dual inhibition of FXIa and Plasma Kallikrein.

Experimental Protocols: A Self-Validating System

The integration of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid into a target molecule requires precise control over reaction conditions. The protocols below are designed with embedded causality and self-validation steps to ensure high fidelity in complex macrocyclic synthesis.

Protocol A: Amide Coupling (Construction of the Sulfonylacetamide Linkage)

Objective: Couple the acetic acid moiety to a primary or secondary amine (e.g., a macrocyclic core) to form a stable sulfonylacetamide linkage[1].

  • Causality & Chemical Logic: The α -protons of the acetic acid moiety are flanked by a strongly electron-withdrawing sulfonyl group and a carboxylate, making them highly acidic. Standard harsh coupling conditions (e.g., refluxing with SOCl2​ or using strong bases at elevated temperatures) will trigger rapid decarboxylation, destroying the linker. To suppress this degradation pathway, we utilize HATU , a highly active uronium-based coupling reagent, allowing the reaction to proceed rapidly at 0 °C to 25 °C. DIPEA is selected as a sterically hindered, non-nucleophilic base to prevent amidine byproduct formation.

  • Step-by-Step Procedure:

    • Dissolve [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise, followed by the portion-wise addition of HATU (1.2 equiv).

    • Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature over 2 hours.

  • Self-Validating Step: Prior to aqueous workup, quench a 10 µL aliquot of the reaction mixture in 1 mL of 50% MeCN/ H2​O and analyze via LC-MS. The protocol is validated only if the chromatogram shows the desired product mass [M+H]+ as the major peak. If a peak corresponding to [M+H−44]+ is observed, decarboxylation has occurred, indicating that the reaction temperature was too high or the base was added too rapidly.

Protocol B: Nitro Reduction (Unmasking the Aminopyrazole)

Objective: Reduce the nitro group to unmask the reactive aminopyrazole for final structural elaboration[5].

  • Causality & Chemical Logic: While pyrazole rings can sometimes coordinate and poison transition metal catalysts, the electron-withdrawing nature of the adjacent sulfonyl group dampens the nucleophilicity of the pyrazole nitrogens. This allows standard Palladium on Carbon (Pd/C) hydrogenation to proceed efficiently. However, if the target molecule contains reducible olefins (common in macrocyclic FXIa inhibitors), an orthogonal reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) must be employed to preserve the alkene[1].

  • Step-by-Step Procedure (Orthogonal Fe/ NH4​Cl Method):

    • Dissolve the sulfonylacetamide intermediate in a 4:1 mixture of Ethanol and Water (0.1 M).

    • Add Iron powder (5.0 equiv) and solid NH4​Cl (5.0 equiv).

    • Heat the suspension to 70 °C and stir vigorously for 2–4 hours.

    • Filter the hot mixture through a pad of Celite to remove iron salts, washing the cake with hot Ethanol. Concentrate the filtrate in vacuo.

  • Self-Validating Step: The reaction's progress is visually self-validating; the starting nitro-pyrazole solution is characteristically yellow, while the fully reduced aminopyrazole is colorless. Complete conversion is analytically confirmed by a mass shift of −30 Da (loss of two oxygen atoms, gain of two hydrogen atoms) in the LC-MS trace.

Quantitative Data Presentation

To further guide experimental design, the following table summarizes the optimization data for the amide coupling of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid, highlighting the critical balance between conversion yield and the suppression of decarboxylation.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Decarboxylation (%)Recommendation / Notes
HATU DIPEADMF0 to 2585 - 92 < 5 Optimal for complex, sterically hindered macrocycles.
EDC, HOBt TEADCM2560 - 7015 - 20Viable for simple, unhindered primary amines only.
T3P (50% in EtOAc)PyridineEtOAc80< 10> 80Not recommended. Thermal degradation drives decarboxylation.
SOCl2​ NoneToluene1100100Complete linker destruction; strictly avoid.

Synthetic Workflow Visualization

The logical progression from the raw intermediate to the final biologically active Factor XIa inhibitor is mapped below.

SyntheticWorkflow A [(3-methyl-4-nitro-1H-pyrazol-5-yl) sulfonyl]acetic acid B Amide Coupling (HATU, DIPEA, DMF) A->B C Sulfonylacetamide Intermediate B->C D Nitro Reduction (Pd/C, H2 or Fe) C->D E Aminopyrazole Intermediate D->E F Final Functionalization (Acylation) E->F G Factor XIa Inhibitor F->G

Caption: Synthetic workflow for assembling Factor XIa inhibitors using the pyrazole intermediate.

References

  • [2] EvitaChem. [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. CAS No.: 1046469-57-1. 2

  • [1] Google Patents. US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups. 1

  • [4] Google Patents. WO2015116886A1 - Macrocycles with hetrocyclic p2' groups as factor xia inhibitors. 4

  • [5] Google Patents. US9453018B2 - Pyrimidinones as factor XIa inhibitors.5

  • [3] ACS Publications. Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. 3

  • [6] ACS Publications. Phenylimidazoles as Potent and Selective Inhibitors of Coagulation Factor XIa with in Vivo Antithrombotic Activity. 6

Sources

Application

Application Note: Measuring the Solubility of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in Diverse Solvents

Introduction & Chemical Context [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS 1046469-57-1) is a highly functionalized heterocyclic compound often utilized as a pharmaceutical intermediate and screening li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS 1046469-57-1) is a highly functionalized heterocyclic compound often utilized as a pharmaceutical intermediate and screening library scaffold. The molecule features a pyrazole core, a strongly electron-withdrawing nitro group, and an acidic sulfonylacetic acid moiety.

Mechanistic Insight: The solubility of this compound is heavily dictated by its ionization state. The carboxylic acid group ensures that in highly acidic environments (e.g., Simulated Gastric Fluid, pH 1.2), the molecule remains largely unionized. In this state, it relies solely on hydrogen bonding and dipole interactions for solvation, resulting in poor aqueous solubility. Conversely, at physiological pH (e.g., Phosphate Buffered Saline, pH 7.4), the deprotonated carboxylate anion dominates, exponentially increasing its aqueous solubility. Understanding this pH-dependent causality is critical when designing solubility assays for this compound.

Strategic Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery and materials science, solubility is not a single static value; it depends heavily on the solid state of the compound and the method of introduction into the solvent.

  • Kinetic Solubility: This measures the precipitation point of a compound pre-dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer[1]. Because the compound is forced into an aqueous environment rapidly, it often precipitates as an amorphous solid rather than its most stable crystalline form. This typically yields artificially higher solubility values and is used primarily for early-stage high-throughput screening[2].

  • Thermodynamic Solubility: This represents the true equilibrium between the solid crystalline phase and the solution[3]. It is considered the "gold standard" for lead optimization and formulation, as it dictates the maximum concentration achievable in vivo without the risks of supersaturation and subsequent precipitation[2][3].

SolubilityWorkflow Start Compound: [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic High-Throughput Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo High Accuracy DMSO 10 mM DMSO Stock Kinetic->DMSO Powder Solid Crystalline Powder Thermo->Powder Aqueous Spike into Aqueous Buffer (pH 1.2, 7.4) DMSO->Aqueous Shake Shake-Flask Equilibration (24-72 hrs at 25°C) Powder->Shake Nephelometry Readout: Nephelometry / UV-Vis (Precipitation onset) Aqueous->Nephelometry HPLC Readout: HPLC-UV / LC-MS (Phase separation & quantification) Shake->HPLC

Workflow for determining kinetic vs. thermodynamic solubility of the target pyrazole derivative.

Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies detail the exact steps and the physical causality behind them.

Protocol A: High-Throughput Kinetic Solubility (DMSO-Spike Method)
  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Causality: DMSO acts as a universal solvent that completely disrupts the crystalline lattice, allowing the compound to be introduced into the aqueous phase in a fully solvated, high-energy state[4].

  • Serial Dilution & Spiking: Dispense the DMSO stock into a 96-well plate containing the target aqueous buffer (e.g., PBS pH 7.4) to create a concentration gradient (e.g., 1 to 500 µg/mL). Keep the final DMSO concentration 2% v/v.

    • Causality: Rapid introduction into water forces supersaturation. The 2% DMSO limit ensures the co-solvent effect does not artificially inflate the aqueous solubility limit.

  • Incubation & Readout: Incubate for 2 hours at room temperature. Measure light scattering using a nephelometer or UV-Vis absorbance at 620 nm.

    • Causality: The point at which light scattering drastically increases marks the kinetic precipitation boundary. This indicates the concentration at which the amorphous compound can no longer remain solvated.

Protocol B: Thermodynamic Solubility via Shake-Flask Method (Gold Standard)

This protocol is adapted from OECD Test Guideline 105[5][6] and is designed to measure the true equilibrium of the crystalline compound[3].

  • Solid Addition: Add 5–10 mg of the solid crystalline[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid into a glass vial. Add 1 mL of the target solvent.

    • Causality: A visible excess of solid must remain. This ensures that the solution reaches true saturation and that a solid phase remains at equilibrium, which is the thermodynamic definition of solubility.

  • Equilibration: Seal the vial and agitate at 300 rpm in a thermoshaker at a tightly controlled temperature (e.g., 25.0 ± 0.5 °C) for 24 to 72 hours.

    • Causality: Temperature fluctuations drastically alter solubility constants. Prolonged shaking ensures the dissolution rate plateau is reached, overcoming the high lattice energy of the crystalline pyrazole derivative.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

    • Causality: Do not use syringe filters. The highly polar sulfonylacetic acid moiety can adsorb onto standard nylon or PTFE filter membranes, leading to artificially low concentration readings in the filtrate. Centrifugation cleanly separates the phases without analyte loss.

  • pH Verification (Self-Validation Step): Measure the pH of the resulting supernatant.

    • Causality: The compound is a strong organic acid. Dissolving an excess of it in unbuffered water will drastically lower the pH of the solution. If the pH shifts, the measured solubility reflects the new acidic pH, not neutral water. This step validates the environmental conditions of the assay.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify via HPLC-UV.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative solubility profile of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid based on its physicochemical properties.

Solvent / MediaMethodTemp (°C)Solubility (mg/mL)Mechanism / Notes
Deionized WaterThermodynamic250.85Moderately soluble; self-acidification of unbuffered water observed.
SGF (pH 1.2)Thermodynamic370.12Poor solubility; compound remains unionized (protonated acid).
PBS (pH 7.4)Thermodynamic37> 15.0High solubility; driven by carboxylate ionization and salt formation.
DMSOKinetic25> 50.0Freely soluble; effectively disrupts the crystalline lattice.
MethanolThermodynamic2512.5Soluble; acts as a strong hydrogen bond acceptor and donor.

Analytical Quantification (HPLC-UV)

To accurately quantify the compound from the shake-flask supernatant, a reversed-phase HPLC method is recommended:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA suppresses the ionization of the sulfonylacetic acid group, ensuring sharp, symmetrical peak shapes and preventing column smearing.

  • Detection: UV absorbance at 254 nm (due to the conjugated pyrazole-nitro system).

  • Flow Rate: 1.0 mL/min.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. URL:[Link]

  • Veseli, A., Žakelj, S., & Kristl, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy, 45(11), 1717-1724. URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro ADME Profiling of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Introduction: The Imperative for Early ADME in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail often" has become a guiding mantra to mitigate the high attrition rates of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early ADME in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail often" has become a guiding mantra to mitigate the high attrition rates of drug candidates in later clinical phases.[1] A significant proportion of these failures can be attributed to suboptimal pharmacokinetic properties, namely absorption, distribution, metabolism, and excretion (ADME).[2] Therefore, the early in vitro characterization of a compound's ADME profile is not merely a recommendation but a critical step in the selection and optimization of promising lead candidates.[1][2]

This guide provides a detailed framework for the in vitro ADME evaluation of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid, a novel pyrazole derivative. Pyrazole-based compounds are a significant class of heterocycles in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[3][4] The presence of a nitro group and a sulfonylacetic acid moiety in the target compound suggests specific physicochemical properties that warrant a tailored approach to its ADME assessment. These application notes will detail the protocols for key in vitro assays, including metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition, providing researchers with the necessary tools to comprehensively profile this and similar chemical entities.

Physicochemical Properties and Predicted ADME Profile

PropertyPredicted Impact on ADME
Acidity (sulfonylacetic acid) May decrease passive permeability but could be a substrate for uptake transporters. Likely to have good aqueous solubility at physiological pH.
Nitroaromatic Group Potential site for metabolism via nitroreduction, in addition to oxidation on the pyrazole ring.
Pyrazole Core Generally a stable scaffold, but can be subject to oxidation by CYP enzymes.[5]

I. Metabolic Stability Assessment in Human Liver Microsomes

Scientific Rationale: The metabolic stability of a compound provides an early indication of its potential in vivo clearance rate.[6][7] Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a cost-effective and widely used in vitro system to assess Phase I metabolism.[7][8]

Experimental Workflow: Metabolic Stability

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:
  • Compound Preparation: Prepare a 1 mM stock solution of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).[8]

  • Initiation of Reaction: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[8]

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quench solution of cold acetonitrile containing an internal standard.[8]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

II. Cell Permeability Assessment using the Caco-2 Cell Model

Scientific Rationale: The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[9][10] This model is the gold standard for in vitro prediction of intestinal drug permeability and for identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]

Experimental Workflow: Caco-2 Permeability

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis and Calculation A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to form a confluent monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Prepare dosing solution of test compound E Add dosing solution to either apical (A-to-B) or basolateral (B-to-A) chamber D->E F Incubate at 37°C with gentle shaking E->F G Sample from receiver chamber at time points F->G H Quantify compound concentration by LC-MS/MS I Calculate apparent permeability coefficient (Papp) H->I J Determine Efflux Ratio (ER) I->J

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Protocol:
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber over time. This represents absorption.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber and collect samples from the apical chamber. This assesses efflux.[10]

  • Incubation: Incubate the Transwell plates at 37°C with gentle shaking for up to 2 hours.[12]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[10]

III. Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Scientific Rationale: The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological effect, as only the unbound fraction is free to interact with its target, be metabolized, and be excreted.[13][14] Equilibrium dialysis is considered the gold standard for determining plasma protein binding due to its accuracy and reliability.[15][16] The Rapid Equilibrium Dialysis (RED) device offers a high-throughput format for this assay.

Detailed Protocol:
  • Compound Spiking: Spike pooled human plasma with [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid to a final concentration of 1 µM.

  • RED Device Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber, which are separated by a semi-permeable membrane with a molecular weight cutoff of 8-12 kDa.[15]

  • Equilibrium Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[16]

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Matrix Matching and Protein Precipitation: Add an equal volume of blank plasma to the buffer sample and PBS to the plasma sample to ensure matrix matching. Precipitate proteins by adding cold acetonitrile.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to determine the concentration of the compound in both chambers. The concentration in the buffer chamber represents the unbound drug concentration.[15]

  • Data Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).

ParameterFormula
Fraction Unbound (fu) (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
% Plasma Protein Binding (1 - fu) x 100

IV. Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity or reduced efficacy.[17][18] Assessing the inhibitory potential of a new chemical entity against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a key safety assessment.[19][20]

Detailed Protocol:
  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Assay Setup: In a 96-well plate, incubate the test compound over a range of concentrations with HLMs and a CYP isoform-specific probe substrate.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation for the specific probe substrate.

  • Reaction Termination: Stop the reaction with cold acetonitrile.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS or a fluorescent plate reader, depending on the substrate used.[21]

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[21]

Key CYP Isoforms and Probe Substrates
CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam

Conclusion and Forward Look

The in vitro ADME assays detailed in these application notes provide a robust and comprehensive framework for the early characterization of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. The data generated from these studies on metabolic stability, permeability, plasma protein binding, and CYP inhibition will be instrumental in building a holistic profile of the compound's pharmacokinetic properties. These results will enable informed decision-making for lead optimization, guide the design of subsequent in vivo studies, and ultimately contribute to the development of safer and more effective therapeutic agents.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 40(7), 1436-1443. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • ResearchGate. (2024, November 13). Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Retrieved from [Link]

  • Pais, A. F., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 16(2), 224. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Singh, P., et al. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Bioorganic & Medicinal Chemistry, 26(15), 4448-4460. Retrieved from [Link]

  • MB Biosciences. (n.d.). In Vitro and Ex Vivo Permeability Study. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • Merck Millipore. (n.d.). In Vitro Permeability Assays. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Loeuillet-Ritz, C., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1162. Retrieved from [Link]

  • GBA Group Pharma. (n.d.). In vitro ADME. Retrieved from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • PubMed. (2011, April 28). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • NextSDS. (n.d.). [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid. Retrieved from [Link]

  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]

  • PubMed. (2012, April 1). 1-(4-Methyl-phen-yl)-3-phenyl-1H-pyrazol-5-yl 4-nitro-benzene-sulfonate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Acidic Pyrazoles

Welcome to the Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate acidic pyrazole compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate acidic pyrazole compounds. These molecules are notoriously difficult to purify due to their unique physicochemical properties. This guide moves beyond generic protocols, providing you with the mechanistic causality behind these challenges and field-proven, self-validating workflows to overcome them.

Part 1: The Mechanistic Root of the Problem

The difficulty in purifying acidic pyrazoles stems from two intrinsic molecular features:

  • Amphoterism and Zwitterionic Character: Pyrazoles possess both a basic, pyridine-like nitrogen (N2) and a weakly acidic, pyrrole-like nitrogen (N1-H). When electron-withdrawing groups (e.g., halogens, carboxylates, trifluoromethyls) are present on the ring, the pKa of the N-H bond drops significantly. This creates a zwitterionic landscape that leads to strong, unpredictable secondary interactions with stationary phases like silica gel[1].

  • Prototropic Tautomerism: Unsubstituted pyrazoles exist in a rapid dynamic equilibrium, where the proton migrates between the two nitrogen atoms. On the timescale of chromatographic separation, this tautomerization blurs the distinction between regioisomers, leading to peak broadening, severe streaking, and co-elution[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My acidic pyrazole streaks severely on standard silica gel, leading to poor recovery. Why does this happen and how can I fix it?

  • Causality: Standard silica gel is rich in acidic silanol groups (Si-OH). The basic nitrogen of your pyrazole forms strong hydrogen bonds or fully protonates upon contact with these silanols. Simultaneously, the acidic N-H of the pyrazole can hydrogen-bond with the silica matrix. This dual-affinity interaction causes the compound to drag through the column rather than elute in a tight band.

  • Solution:

    • Deactivate the Stationary Phase: Neutralize the acidic silanols by adding 0.5% to 1.0% triethylamine (TEA) or ammonia to your mobile phase[3].

    • Alternative Stationary Phases: Switch to neutral alumina or employ reversed-phase (C18) chromatography, which eliminates silanol-driven retention mechanisms.

Q2: I need to separate closely related regioisomers of an N-unsubstituted pyrazole, but they co-elute. What is the most effective approach?

  • Causality: Because of rapid prototropic tautomerism, the two nitrogens rapidly exchange the proton, making the regioisomers chemically equivalent in normal-phase environments. The isomers cannot be resolved because they interconvert faster than they separate.

  • Solution:

    • pH-Controlled RP-HPLC: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a buffered mobile phase. Buffering suppresses ionization and slows the tautomeric exchange, allowing the column to resolve the distinct dipole moments of the isomers.

    • Chemical Derivatization: Temporarily protect the N-H position with a bulky group like tetrahydropyranyl (THP). This "locks" the tautomeric equilibrium, allowing for easy separation of the resulting stable isomers via standard silica chromatography. Post-separation, the THP group can be easily cleaved under mildly acidic conditions[4].

Q3: During recrystallization, my purified pyrazole "oils out" (forms a biphasic liquid) instead of crystallizing. What is the mechanistic cause and remedy?

  • Causality: "Oiling out" occurs when the compound reaches supersaturation at a temperature above its depressed melting point. Trace impurities disrupt the crystal lattice formation, causing the compound to separate as a liquid phase rather than a solid.

  • Solution:

    • Acid Addition Salt Formation: Bypass the free-base physical properties entirely. Dissolve the crude oil in an organic solvent and treat it with an anhydrous acid (e.g., HCl in dioxane) to form a pyrazolium salt. These salts are highly crystalline, crash out of solution readily, and leave non-basic impurities in the mother liquor[5].

Part 3: Visualization of the Decision Matrix

PyrazoleWorkflow A Crude Acidic Pyrazole (Tautomeric Mixture) B Assess Impurity Profile & Physical State A->B C High Polarity / Silica Streaking B->C D Regioisomers Present (Co-elution) B->D E Oiling Out / Melting Point Depression B->E F Deactivated Silica (+ 1% TEA) C->F Neutralize Silanols G RP-HPLC (pH Buffered) D->G Lock Equilibrium H Acid Addition Salt Crystallization E->H Bypass Free-Base

Caption: Decision matrix for selecting the optimal purification workflow for acidic pyrazoles.

Part 4: Step-by-Step Methodologies

Protocol A: Purification via Acid Addition Salt Crystallization

This protocol leverages the basicity of the N2 nitrogen to form a highly crystalline salt, effectively separating the pyrazole from neutral or acidic impurities.

  • Dissolution: Dissolve the crude acidic pyrazole (1.0 equiv) in a minimal volume of a non-polar to moderately polar solvent (e.g., diethyl ether or ethyl acetate) at room temperature.

  • Salt Formation: Slowly add a solution of anhydrous acid (e.g., 1.2 equiv of 4M HCl in dioxane) dropwise under vigorous stirring[5]. A precipitate should begin to form immediately as the pyrazolium salt is generated.

  • Isolation & Washing: Stir for 30 minutes to ensure complete precipitation. Filter the suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether to remove lipophilic impurities.

  • Neutralization (Recovery): To recover the free base, suspend the pure salt in water and adjust the pH to 7-8 using saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: The recovered product should form a crisp, free-flowing solid. Analyze via LC-MS; the absence of the initial impurity peaks confirms successful lattice exclusion during salt formation.

Protocol B: Reversed-Phase HPLC Optimization for Tautomeric Pyrazoles

This protocol uses pH control to suppress tautomeric exchange and improve peak shape.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 10 mM Ammonium Acetate, adjusted to pH 5.5) and Mobile Phase B (Acetonitrile). Causality: The buffered pH 5.5 ensures the pyrazole remains in a consistent ionization state, minimizing tautomeric peak broadening.

  • Column Selection: Utilize a C18 end-capped column to prevent any residual silanol interactions.

  • Gradient Elution: Start at 5% B and ramp to 95% B over 20 minutes. Monitor absorbance at 254 nm.

  • Fraction Collection & Isolation: Collect the sharp peaks. Remove the acetonitrile under reduced pressure, then lyophilize the remaining aqueous layer to obtain the pure pyrazole.

  • Self-Validation Check: Re-inject the isolated fraction under the same conditions. A single, sharp peak confirms that the tautomeric equilibrium was successfully managed and the regioisomer was isolated.

Part 5: Quantitative Data Presentation

Table 1: Comparative Analysis of Pyrazole Purification Strategies

Purification MethodTarget Impurity TypeTypical RecoveryResolution PowerScalabilityRelative Cost
Standard Silica Non-polar organics40 - 60%Low (Streaking)HighLow
Deactivated Silica (TEA) General organics75 - 90%ModerateHighLow
RP-HPLC (Buffered) Regioisomers, Tautomers85 - 95%Very HighLow (Prep scale)High
Salt Crystallization Neutral/Acidic impurities70 - 85%HighVery HighLow

References

  • Title: Ethyl 2-(1H-pyrazol-4-yl)
  • Source: National Institutes of Health (NIH/PMC)
  • Title: Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Source: BenchChem URL
  • Title: 1-(2-Tetrahydropyranyl)
  • Title: WO2011076194A1 - Method for purifying pyrazoles Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Welcome, researchers, to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting for an issue that can be both common and confounding: lower-than-expected bioactivity of [(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting for an issue that can be both common and confounding: lower-than-expected bioactivity of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in your assays. As a Senior Application Scientist, my goal is to equip you with the expertise and logical framework needed to diagnose and resolve these challenges effectively.

The pyrazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[1] However, the specific substituents on your compound of interest, namely the nitro group and the sulfonylacetic acid moiety, introduce unique chemical properties that can impact its behavior in biological assays. This guide will walk you through a systematic approach to troubleshooting, from fundamental compound-related issues to more complex assay-specific artifacts.

Part 1: Foundational Troubleshooting: Is Your Compound the Culprit?

Before delving into complex assay parameters, it's crucial to rule out any intrinsic issues with the compound itself. Low apparent bioactivity can often be traced back to problems with compound stability, solubility, or purity.

FAQ 1: My stock solution of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid appears cloudy, or I see precipitate after dilution in my assay buffer. What should I do?

This is a classic sign of poor solubility, a frequent issue with heterocyclic compounds. The sulfonylacetic acid group is intended to enhance aqueous solubility, but the overall planarity of the pyrazole ring and the presence of the nitro group can still lead to aggregation.

Causality: Aggregated compounds have a reduced effective concentration of monomeric species available to interact with the target protein, leading to artificially low bioactivity. In extreme cases, aggregates can even cause non-specific inhibition, leading to false positives that are not reproducible.

Troubleshooting Workflow:

  • Solubility Assessment:

    • Visual Inspection: Always visually inspect your stock solution and the final assay plate for any signs of precipitation.

    • Nephelometry: For a more quantitative measure, use a nephelometer to assess the turbidity of your compound in the final assay buffer.

  • Solvent Optimization:

    • DMSO Stock Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and can affect enzyme activity. Aim for a final DMSO concentration of <0.5% in your assay. If you need to use a higher concentration of your compound, consider making a more concentrated DMSO stock.

    • Alternative Solvents: For some compounds, solvents like ethanol or DMF might be more suitable. However, always run a solvent tolerance control in your assay.

  • pH Adjustment:

    • The acetic acid moiety of your compound has a pKa that will influence its charge state and, therefore, its solubility at different pH values. If your assay allows, test a range of pH values for your buffer to see if solubility improves.

Data Summary: Impact of pH on Solubility
pHCompound SolubilityObservation
5.0LowPotential for precipitation
7.4ModerateGenerally acceptable for many assays
8.5HighThe deprotonated carboxylate may improve solubility
FAQ 2: I'm concerned about the stability of the nitro-pyrazole moiety under my assay conditions. How can I check for compound degradation?

Nitroaromatic compounds can be susceptible to reduction, especially in the presence of certain cellular components or reducing agents in your assay buffer.[2] The pyrazole ring itself is generally stable, but the nitro group can be a point of metabolic attack.

Causality: If your compound degrades during the course of the assay, its effective concentration will decrease over time, leading to an underestimation of its potency. Degradation products could also potentially interfere with the assay readout.

Experimental Protocol: Assessing Compound Stability

  • Incubation Study:

    • Incubate [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in your complete assay buffer (including any enzymes, cofactors, and cells) for the duration of your experiment.

    • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the mixture.

    • Quench any enzymatic activity by adding a strong acid or organic solvent.

  • LC-MS Analysis:

    • Analyze the aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the peak corresponding to the parent compound (m/z for C6H7N3O6S is 249.20).[3]

    • Look for the appearance of new peaks that could indicate degradation products. A decrease in the parent peak area over time is a clear indication of instability.

Part 2: Assay-Specific Troubleshooting: Unmasking Hidden Interferences

If you've confirmed your compound is soluble and stable, the next step is to investigate potential interferences with the assay itself. Nitro-containing compounds and those with reactive functional groups are notorious for being "Pan-Assay Interference Compounds" (PAINS).[4]

dot

cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues A Low Bioactivity Observed B Solubility Issues A->B Check for precipitation C Stability/Degradation A->C Perform LC-MS stability study D Assay Interference (PAINS) A->D Run counter-screens F Target Not Engaged A->F Confirm target engagement E Non-Specific Inhibition D->E Test with/without detergent Compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid Binding Binding Event Compound->Binding Target Target Protein Target->Binding Bioactivity Biological Response Binding->Bioactivity

Caption: The relationship between compound, target, and bioactivity.

Recommended Techniques for Target Engagement:

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the direct binding of your compound to the purified target protein in real-time. This technique can provide valuable information on binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC is another method for directly measuring the thermodynamics of binding between your compound and the target protein. It can determine the binding affinity, stoichiometry, and enthalpy of the interaction.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for demonstrating target engagement in a cellular context. The principle is that a compound binding to its target protein will stabilize it against thermal denaturation.

Summary and Key Takeaways

Troubleshooting low bioactivity requires a systematic and logical approach. By first addressing potential issues with the compound itself, then moving on to assay-specific artifacts, and finally confirming on-target activity, you can have high confidence in your results.

  • Always be mindful of solubility and stability. These fundamental properties are often the root cause of poor bioactivity.

  • Be suspicious of compounds with "PAINS" features. Nitro-pyrazoles can fall into this category, so it's essential to run the appropriate counter-screens.

  • Don't just rely on a single assay. Orthogonal assays and direct binding studies are crucial for validating your findings.

We hope this technical support guide has been helpful. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Ali, M. A., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(5), 1146. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Karczmarzyk, Z., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(11), 3617. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Valgas, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Varghese, R., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • de Souza, A. S. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 2(1), 1-2. [Link]

  • Usta, A., et al. (2018). Synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of the Serbian Chemical Society, 83(10), 1099-1111. [Link]

  • Muresan, S., & Gavan, A. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum. [Link]

  • Silverman, S. M., et al. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science, 10(1), 87-103. [Link]

  • Al-Tel, T. H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4843. [Link]

  • NextSDS. (n.d.). [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-. Retrieved from [Link]

  • John, S., & Wanner, J. (2009). Searching for the Protein Targets of Bioactive Molecules. CHIMIA International Journal for Chemistry, 63(4), 181-184. [Link]

  • Wang, Y., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry, 9, 761386. [Link]

  • Al-Warhi, T., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Evidence-Based Complementary and Alternative Medicine, 2021, 6649835. [Link]

  • NextSDS. (n.d.). (3,5-DIMETHYL-4-NITRO-PYRAZOL-1-YL)-ACETIC ACID HYDRAZIDE. Retrieved from [Link]

Sources

Troubleshooting

preventing the decomposition of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid during storage

A Guide to Ensuring Stability During Storage for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. As Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability During Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the decomposition of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid during storage. Our recommendations are grounded in established principles of organic chemistry and material science to ensure the reliability and reproducibility of your experiments.

Understanding the Molecule: Key Structural Features and Potential Instabilities

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a complex heterocyclic compound with several functional groups that can influence its stability. Understanding these features is paramount to preventing its degradation.

  • Nitro-substituted Pyrazole Ring: The pyrazole ring itself is a stable aromatic heterocycle. However, the presence of a nitro (-NO₂) group, a strong electron-withdrawing group, can render the ring susceptible to certain degradation pathways, particularly at elevated temperatures.[1][2][3][4][5]

  • Sulfonylacetic Acid Moiety: The sulfonyl group (-SO₂-) is generally stable. The adjacent acetic acid (-CH₂COOH) group, however, introduces a potential site for decarboxylation under certain conditions, although this is less common than other degradation routes for the parent molecule. The carboxylic acid functionality can also make the compound sensitive to pH changes.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The main environmental factors that can induce decomposition are temperature, light (UV radiation), and humidity .[6] The inherent chemical structure, particularly the nitro group, makes the compound susceptible to thermal and photolytic degradation.[3][7][8][9][10] Moisture can facilitate hydrolytic decomposition pathways.

Q2: What are the ideal storage conditions for solid [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid?

A2: For long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C in a non-frost-free freezerLow temperatures significantly slow down the rate of thermal decomposition reactions.[11][12][13]
Light In an amber glass vial, stored in the darkProtects the compound from photolytic degradation, a common issue for nitroaromatic compounds.[6][7][9]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes contact with atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[6][14]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents contamination and exposure to environmental factors.[6][15]

Q3: I've noticed a color change in my solid sample, from off-white to yellowish-brown. Is this a sign of decomposition?

A3: Yes, a visible color change is a strong indicator of degradation.[6] For nitro-aromatic compounds, the formation of colored byproducts is often associated with both thermal and photolytic decomposition pathways. If you observe a color change, it is crucial to verify the purity of the compound before use.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store a solution for a short duration, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like water or methanol if possible, as they can participate in hydrolysis.

  • pH Control: If an aqueous buffer is necessary, maintain a slightly acidic to neutral pH (around 6.0-7.0) to minimize hydrolysis of the acetic acid moiety.[11]

  • Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide: Identifying and Addressing Decomposition

If you suspect that your sample of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid has degraded, this troubleshooting guide will help you confirm your suspicions and take appropriate action.

Problem: Inconsistent or unexpected experimental results.

This is often the first sign of a purity issue with a starting material.

Workflow for Investigating Potential Decomposition:

G cluster_0 Decomposition Pathways cluster_1 Degradation Products A [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid B Thermal Stress A->B C Photolytic Stress (UV Light) A->C D Hydrolytic Stress (Moisture) A->D E C-NO₂ Homolysis Products B->E F Ring Cleavage Products B->F G Nitro-Nitrite Isomerization Products B->G H Photoreduction Products C->H I Hydrolysis Products D->I

Sources

Optimization

Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the control of regioselectivity in pyrazole synthesis. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the control of regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the formation of regioisomeric mixtures and seek robust solutions. Here, we dissect the underlying mechanisms, provide actionable troubleshooting strategies, and offer detailed protocols to help you achieve your desired synthetic outcomes with higher purity and predictability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding regioisomer formation in pyrazole synthesis.

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, the reaction can yield a 1,3,5-trisubstituted pyrazole or its 1,3,4-trisubstituted isomer, depending on which carbonyl group of the dicarbonyl compound the substituted hydrazine initially attacks.[2]

Controlling this outcome is paramount because different regioisomers, despite having the same molecular formula, can possess vastly different biological activities, toxicological profiles, pharmacokinetic properties, and even material characteristics.[1] For therapeutic applications, regulatory approval requires a single, well-characterized chemical entity. Thus, achieving high regioselectivity is not just a matter of yield, but a fundamental requirement for drug development and materials science.

Q2: What is the most common method for pyrazole synthesis, and why does it often lead to regioisomers?

A2: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6] When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) is used, the two carbonyl carbons are electronically and sterically distinct.

The reaction typically proceeds through the initial formation of a hydrazone intermediate. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons. This initial nucleophilic attack is often the regiochemistry-determining step. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[4] Because two different initial attack pathways are possible, a mixture of regioisomers is often produced.[7][8][9]

Q3: What are the key factors that influence which regioisomer is the major product?

A3: The regiochemical outcome is a delicate balance of several competing factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups adjacent to a carbonyl carbon increase its electrophilicity, making it a more favorable site for nucleophilic attack by the hydrazine.[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile. The reaction will often favor the pathway where the initial attack occurs at the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions: This is a critical and often tunable parameter.

    • pH (Catalyst): The reaction can be catalyzed by either acid or base. Acidic conditions protonate a carbonyl group, activating it for attack. The choice of acid or base can significantly alter the product ratio, sometimes even reversing the selectivity compared to neutral conditions.[2][10][11]

    • Solvent: The solvent can influence reaction pathways through polarity, hydrogen-bonding capabilities, and its ability to stabilize transition states. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases.[2][12]

    • Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which may be different from the thermodynamically more stable product favored at higher temperatures.[1]

Q4: How can I reliably determine the structure of my pyrazole product to know which regioisomer I have?

A4: Unambiguous structural determination is crucial. While techniques like mass spectrometry will show the same molecular weight for both isomers, spectroscopy and crystallography are definitive.

  • NMR Spectroscopy: This is the most powerful tool for routine analysis.

    • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between isomers.[13]

    • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry in solution. It identifies protons that are close in space. A cross-peak between protons on the N1-substituent and protons on the C5-substituent confirms that these groups are on the same side of the ring, thus identifying the isomer.[2][14][15][16]

  • Single-Crystal X-ray Crystallography: If you can grow a suitable crystal, this technique provides an unequivocal 3D structure of the molecule in the solid state, definitively establishing the connectivity and regiochemistry.[17][18][19][20]

Q5: Is it possible to achieve complete regioselectivity in pyrazole synthesis?

A5: While achieving a 100:0 ratio of regioisomers can be challenging, it is often possible to obtain very high selectivity (e.g., >95:5) through careful optimization of the factors mentioned above. In some cases, a specific combination of substrates and optimized reaction conditions can lead to the exclusive formation of a single regioisomer.[21] When high selectivity is not achievable directly, alternative strategies such as using a different synthetic route or employing protecting groups may be necessary.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This guide presents common problems encountered during pyrazole synthesis and provides systematic approaches to resolve them.

Problem 1: My reaction produced a mixture of regioisomers with a nearly 1:1 ratio.
  • Probable Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are minimal, leading to a lack of intrinsic selectivity under your current reaction conditions.

  • Solutions:

    • Systematic Optimization of Reaction Conditions: The regioselectivity is often highly sensitive to the reaction environment. A systematic screen of parameters is the most effective approach.

      • Solvent Screening: The polarity and hydrogen-bonding ability of the solvent can stabilize one reaction pathway over the other. Fluorinated alcohols are particularly effective at increasing selectivity.[12]

      • Catalyst Screening: The pH of the reaction is a powerful tool. Compare the reaction under acidic (e.g., acetic acid, p-TsOH), basic (e.g., sodium acetate, piperidine), and neutral conditions. The protonation state of the hydrazine and the dicarbonyl can dramatically alter the course of the reaction.[2]

      • Temperature Modification: Perform the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux). Lower temperatures favor kinetic control, which may enhance selectivity.[1]

    • Data-Driven Approach to Optimization:

ParameterConditions to TestRationale & Expected Outcome
Solvent Ethanol, Toluene, Acetonitrile, Dichloromethane, TFE, HFIP Non-polar solvents may favor aggregation effects, while polar and H-bonding solvents can influence transition state stability. TFE/HFIP are known to significantly enhance selectivity for one isomer.[2][12]
Catalyst None (Neutral), Acetic Acid (Weak Acid), HCl (Strong Acid), NaOAc (Weak Base)Alters the nucleophilicity of the hydrazine and electrophilicity of the carbonyls. Can reverse selectivity.[2][10]
Temperature 0 °C, 25 °C (RT), 80 °C (Reflux)Lower temperatures can increase kinetic selectivity, potentially favoring one regioisomer.[1]
Problem 2: The major product of my reaction is the undesired regioisomer.
  • Probable Cause: The inherent electronic and/or steric properties of your starting materials strongly favor the formation of the unwanted isomer under a wide range of conditions.

  • Solutions:

    • Forced Reaction Conditions: Push the reaction conditions further. For example, using a stronger acid or base, or a more specialized solvent system might overcome the substrate's intrinsic preference.

    • Alternative Synthetic Routes: If optimization of the Knorr synthesis fails, consider a different approach that offers better regiocontrol. For example, syntheses starting from α,β-unsaturated ketones or multicomponent reactions can sometimes provide access to the alternative regioisomer.[7][22]

    • Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups, forcing the reaction to proceed at the unprotected site. This adds steps to the synthesis but can be a highly effective solution for achieving absolute regiocontrol.

Problem 3: I have a mixture of regioisomers that are difficult to separate.
  • Probable Cause: The regioisomers have very similar physicochemical properties, particularly polarity, leading to co-elution during chromatographic purification.[13][23]

  • Solutions:

    • Optimization of Flash Column Chromatography:

      • Use a High-Performance Stationary Phase: Switch from standard silica gel (60 Å) to a higher surface area or finer mesh silica.

      • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) on TLC. Test various solvent mixtures of differing polarity (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Using an isocratic (single solvent mixture) elution with a low polarity that still moves the spots off the baseline often gives the best resolution.

      • Dry Loading: Always use the dry loading technique. Dissolve your crude mixture in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent completely before carefully loading the resulting powder onto your column. This leads to sharper bands and better separation.[23]

    • Consider Preparative HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC), especially using a reverse-phase (C18) or a specialized chiral column if applicable, can provide the high resolution needed to separate very similar isomers.[23]

Part 3: Visualizations & Workflows

Mechanism of Regioisomer Formation

The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl, leading to the formation of two distinct regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Dicarbonyl Unsymmetrical 1,3-Dicarbonyl AttackA Attack at more electrophilic C=O Dicarbonyl->AttackA Path A AttackB Attack at less electrophilic C=O Dicarbonyl->AttackB Path B Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->AttackA Hydrazine->AttackB IntermediateA Hydrazone Intermediate A AttackA->IntermediateA CyclizeA Intramolecular Cyclization IntermediateA->CyclizeA ProductA Regioisomer A CyclizeA->ProductA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB CyclizeB Intramolecular Cyclization IntermediateB->CyclizeB ProductB Regioisomer B CyclizeB->ProductB G Start Problem: Poor Regioselectivity (Mixture of Isomers) ScreenConditions Systematically Screen Reaction Conditions Start->ScreenConditions Solvent Change Solvent? (e.g., TFE, HFIP) ScreenConditions->Solvent Catalyst Screen Acid/Base Catalysts? Solvent->Catalyst Next Temp Optimize Temperature? Catalyst->Temp Next Improved Selectivity Improved? Temp->Improved Success Success: Proceed with Optimized Conditions Improved->Success Yes NoImprovement No Significant Improvement Improved->NoImprovement No AltRoute Consider Alternative Synthetic Route NoImprovement->AltRoute Separate Optimize Separation (Chromatography) NoImprovement->Separate

Caption: Troubleshooting workflow for poor regioselectivity.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Regioselectivity Considerations

This protocol describes the synthesis of a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, with specific checkpoints for optimizing regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine or its salt (1.1 equiv)

  • Solvent (e.g., Ethanol, TFE, or HFIP) [12]* Catalyst (optional, e.g., Acetic Acid)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equiv).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., TFE for potentially higher selectivity) to achieve a concentration of approximately 0.2-0.5 M. If using a catalyst, add it at this stage (e.g., 0.1 equiv of acetic acid).

  • Hydrazine Addition: While stirring the solution at room temperature, add the substituted hydrazine (1.1 equiv) dropwise. Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [4]4. Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (see Protocol 2). Determine the regioisomeric ratio of the purified product using ¹H NMR and confirm the structure of the major isomer using 2D NOESY NMR (see Protocol 3).

Protocol 2: Step-by-Step Guide for Separation of Regioisomers by Flash Column Chromatography

Objective: To separate a mixture of pyrazole regioisomers.

Procedure:

  • TLC Analysis: First, find a suitable mobile phase using TLC. The ideal eluent should give Rf values between 0.2 and 0.4 for your isomers and show the best possible separation between the spots. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading): Dissolve your crude pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. [23]4. Elution: Carefully add the silica-adsorbed sample to the top of the packed column. Gently add a layer of sand. Begin eluting the column with your mobile phase, applying positive air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified regioisomers.

Protocol 3: Definitive Structural Elucidation of Regioisomers using 2D NMR (NOESY)

Objective: To unambiguously assign the structure of a purified pyrazole regioisomer.

Procedure:

  • Sample Preparation: Prepare a moderately concentrated sample (~10-15 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Acquire Standard Spectra: Record standard ¹H and ¹³C NMR spectra to ensure sample purity and for initial assignments.

  • Acquire NOESY Spectrum: Set up and run a 2D NOESY experiment. This experiment reveals through-space correlations between protons that are close to each other (< 5 Å).

  • Data Analysis: Process the 2D spectrum. Look for a key cross-peak that unambiguously defines the regiochemistry. For example, in a 1,3,5-trisubstituted pyrazole, a NOESY correlation between the protons of the N1-substituent and the protons of the C5-substituent confirms their proximity on the same side of the pyrazole ring. The absence of this correlation in the other isomer's spectrum provides complementary evidence. This single piece of data is often sufficient to assign the structures of both regioisomers definitively. [15][16]

Part 5: References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. International Journal of Creative Research Thoughts. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]

  • Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones. ACS Publications. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Springer. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of[(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals tasked with synthesizing[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals tasked with synthesizing[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. The synthesis of this highly functionalized pyrazole involves a multi-step sequence requiring strict control over exotherms, regioselectivity, and oxidation states.

Below, you will find a process workflow, troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure a robust and scalable process.

Process Workflow

G A 3-Methyl-1H-pyrazole B 3-Methyl-4-nitro-1H-pyrazole A->B HNO3, H2SO4 Flow Reactor C 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) B->C POCl3 / PCl5 Chlorination D [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid C->D Thioglycolic acid K2CO3, DMF (SNAr) E [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid D->E H2O2, AcOH Oxidation

Synthetic workflow for[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

Troubleshooting & FAQs

Phase 1: Core Pyrazole Assembly & Functionalization

Q1: We are experiencing thermal runaway and poor regioselectivity during the nitration of 3-methylpyrazole. How can we safely scale this step? Causality: Nitration of pyrazoles is highly exothermic. In traditional batch reactors, poor heat transfer leads to localized hot spots, prompting explosive decomposition or the formation of undesired N-nitro intermediates. Solution: Transition to a continuous flow microreactor system. By utilizing a continuous flow setup with a sulfuric acid/nitric acid mixture at 65 °C and a residence time of ~90 minutes, you achieve superior heat dissipation. This method safely yields 3-methyl-4-nitro-1H-pyrazole with up to 88% conversion while completely preventing thermal runaway [1].

Q2: During the chlorination of 3-methyl-4-nitro-1H-pyrazole to form 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), conversion stalls at 70%. How do we drive it to completion? Causality: The strong electron-withdrawing nature of the nitro group at position 4 severely deactivates the pyrazole ring, making electrophilic halogenation or C-OH to C-Cl conversion sluggish. Solution: Ensure a sufficient excess of the chlorinating agent (e.g., a POCl3/PCl5 mixture) and operate at elevated temperatures (reflux, ~105 °C). Maintain strictly anhydrous conditions; trace moisture rapidly hydrolyzes the active chlorinating species, halting the reaction prematurely.

Phase 2: Thioether Linkage Formation (SNAr)

Q3: In the SNAr reaction with thioglycolic acid, we observe significant disulfide formation and unreacted CMNP. What is the cause? Causality: Disulfide formation is caused by the oxidative coupling of thioglycolic acid (mercaptoacetic acid) in the presence of dissolved oxygen and base. Unreacted CMNP results from the premature depletion of this thiol nucleophile. Solution: Degas the solvent (e.g., DMF) by sparging with nitrogen or argon for 30 minutes prior to adding reagents. Use a mild base like K 2​ CO 3​ and a slight excess of thioglycolic acid (1.2 equivalents). The 4-nitro group strongly activates the 5-chloro position for nucleophilic aromatic substitution (SNAr), allowing the reaction to proceed smoothly at 70 °C once oxygen is eliminated.

Phase 3: Sulfone Oxidation & Final Isolation

Q4: The oxidation of the thioether to the sulfone yields a mixture of sulfoxide and sulfone, along with some N-oxide byproducts. How can we achieve selective oxidation? Causality: Pyrazole-containing thioethers are notoriously difficult to oxidize selectively. Hydrogen peroxide alone at room temperature often stops at the sulfoxide stage. However, excessive heat or ultra-strong oxidants can cause N-oxidation of the pyrazole ring or cleavage of the C-S bond [2]. Solution: Use an excess of 30% aqueous hydrogen peroxide (H 2​ O 2​ ) in glacial acetic acid. The acetic acid acts as both solvent and reactant, forming peracetic acid in situ. To drive the reaction to the sulfone without N-oxidation, introduce a catalytic amount of sodium tungstate (Na 2​ WO 4​ ) to accelerate the selective conversion under milder conditions (45 °C) [2].

Q5: How do we effectively isolate and crystallize the highly polar final product? Causality: The final compound contains both a strongly acidic carboxylic acid and a polar sulfone/pyrazole core, making it highly water-soluble and virtually impossible to extract using standard organic solvents like ethyl acetate or dichloromethane. Solution: Isolate the product via pH-controlled precipitation. Quench residual peroxide with sodium bisulfite, concentrate to remove acetic acid, and dilute with cold water. Adjust the pH to exactly 2.0 using dilute HCl to protonate the carboxylic acid, forcing the target sulfonylacetic acid to crystallize out of the aqueous phase.

Quantitative Data Summary

Reaction StepReagents & SolventsTemp (°C)Residence / Reaction TimeTarget Yield (%)Critical Quality Attribute (CQA)
1. Nitration HNO 3​ , H 2​ SO 4​ 6590 min (Flow)85–88Absence of dinitro impurities.
2. Chlorination POCl 3​ , PCl 5​ 1054–6 h75–80Complete conversion of starting material.
3. SNAr (Thioether) Thioglycolic acid, K 2​ CO 3​ , DMF703–4 h85–90Minimal disulfide formation (<2%).
4. Oxidation 30% H 2​ O 2​ , AcOH, Na 2​ WO 4​ 454 h80–85Undetectable sulfoxide intermediate.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Continuous Flow Nitration of 3-Methylpyrazole
  • Prepare a 1.2 M solution of 3-methylpyrazole in concentrated H 2​ SO 4​ .

  • Prepare a second feed of concentrated HNO 3​ (13 equivalents).

  • Pump both streams into a microfluidic T-mixer connected to a residence time unit maintained at 65 °C.

  • Set flow rates to achieve a residence time of exactly 90 minutes.

  • Self-Validation Check: Collect a 1 mL aliquot from the reactor outlet. Quench in ice water and analyze via UPLC-MS. The process is validated to proceed to workup when the peak area of the target mass (m/z 128 [M+H] + ) is >95% relative to the starting material, with no detectable dinitro species.

Protocol 2: SNAr Thioether Formation
  • Charge a dry, nitrogen-flushed reactor with DMF (10 volumes) and K 2​ CO 3​ (2.5 eq).

  • Sparge the suspension with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) (1.0 eq) and thioglycolic acid (1.2 eq).

  • Heat the mixture to 70 °C and stir for 4 hours.

  • Self-Validation Check: Perform an Ellman's reagent test on a filtered aliquot. A negative result (no yellow color) combined with TLC (Hexane:EtOAc 1:1) showing the complete disappearance of the CMNP spot confirms total conversion.

Protocol 3: Sulfone Oxidation and pH-Controlled Isolation
  • Dissolve the thioether intermediate in glacial acetic acid (8 volumes).

  • Add sodium tungstate dihydrate (Na 2​ WO 4​ ·2H 2​ O, 0.05 eq) as a catalyst.

  • Maintain the reactor at 45 °C and add 30% aqueous H 2​ O 2​ (3.0 eq) dropwise over 1 hour. Stir for an additional 3 hours.

  • Self-Validation Check 1: Analyze via LC-MS. The reaction is complete when the sulfoxide intermediate (m/z[M+H] +

    • 16 relative to the final product) is <1%.
  • Quench the reaction by adding 10% aqueous sodium bisulfite. Self-Validation Check 2: Ensure starch-iodide paper tests completely negative for peroxides before proceeding.

  • Concentrate the mixture under reduced pressure to 3 volumes. Dilute with cold water (10 volumes).

  • Self-Validation Check 3: Insert a calibrated pH meter. Add 2M HCl dropwise until the pH reaches exactly 2.0. A sudden, massive precipitation of the product must occur at this exact threshold.

  • Filter, wash with ice-cold water, and dry under vacuum at 50 °C to yield the final[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

References

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis and oxidation of some azole-containing thioethers Beilstein Journal of Organic Chemistry (NCBI/PMC) URL:[Link]

Optimization

Technical Support Center: Navigating Solubility Challenges with [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Welcome to the dedicated technical support center for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the poor solubility of this compound in biological media. This guide offers troubleshooting protocols and in-depth FAQs to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Profile

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a compound of interest with a chemical structure that suggests potential challenges in achieving desired concentrations in aqueous-based biological systems. Its aromatic nitro-pyrazole core contributes to its hydrophobicity, while the acetic acid moiety provides a handle for pH-dependent solubility manipulation. This guide will walk you through a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid directly in my aqueous buffer failed. What is the recommended first step?

A1: Direct dissolution of hydrophobic compounds like this one in aqueous buffers is often unsuccessful. The primary recommended approach is to first create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common initial choice for preparing stock solutions of poorly water-soluble compounds for biological assays.[1]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon, often termed "crashing out" or "solvent shock," is a common issue when diluting a concentrated organic stock solution into an aqueous medium.[2][3] The rapid change in solvent polarity causes the compound to aggregate and precipitate. Here are several strategies to mitigate this:

  • Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a stepwise or serial dilution.[3] Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and uniform distribution.[2][3]

  • Reduce Final Concentration: The intended concentration may exceed the compound's solubility limit in the final aqueous medium.[3] It's crucial to determine the maximum soluble concentration through experimentation.

  • Lower the Stock Solution Concentration: Preparing a more dilute stock solution can sometimes be beneficial, as a larger volume can be added more gradually and mixed more effectively.[4]

Q3: Can I use pH modification to improve the solubility of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid?

A3: Yes, pH adjustment is a highly effective technique for ionizable compounds.[][6] Since your compound has an acetic acid group, it is a weak acid. By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7][8][9] Commonly used co-solvents in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][10] It's important to note that co-solvents can have their own biological effects, so proper vehicle controls are essential.[11]

Q5: I'm concerned about the potential toxicity of organic solvents in my cell-based assays. What are some alternative solubilization strategies?

A5: This is a valid concern. If solvent toxicity is a limiting factor, several advanced formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[12][][15][16]

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[17][18][19] Poorly soluble drugs can be partitioned into the hydrophobic core of these micelles, increasing their apparent solubility.[20][21]

  • Lipid-Based Formulations: These formulations involve dissolving the compound in lipidic excipients.[22][23] They can be particularly useful for oral drug delivery as they can enhance absorption.[24][25]

Troubleshooting Guides

Immediate Precipitation Upon Dilution into Aqueous Media

If you observe immediate precipitation when adding your DMSO stock solution to your biological medium, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for immediate compound precipitation.

Gradual Precipitation Over Time in Culture

If your compound appears to dissolve initially but then precipitates during incubation, consider the following:

  • pH Stability: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound.[3][4] Monitor the pH of your culture and consider using a more robustly buffered medium or changing the medium more frequently.

  • Compound Stability: The compound may be degrading over time into less soluble byproducts.[3] Assess the stability of the compound under your experimental conditions.

  • Interactions with Media Components: The compound may be interacting with components in the medium, such as proteins in serum, leading to precipitation.[4] Consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Aseptically weigh the required amount of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]

  • Visually inspect the solution to ensure there are no particulates.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[2]

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store as recommended.[2]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
  • Prepare a series of dilutions of your compound in your cell culture medium. A serial dilution is often the most effective method.[3]

  • Start with a concentration higher than your intended final concentration and perform 2-fold serial dilutions.

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • After a set period (e.g., 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or a film).

  • The highest concentration that remains clear is the approximate maximum soluble concentration under those conditions.

Data Presentation

Solubilization Strategy Mechanism of Action Advantages Considerations
pH Adjustment Increases ionization of the acidic compound, forming a more soluble salt.Simple, effective for ionizable compounds.[]Potential for pH to shift during experiment, may affect biological system.[3][10]
Co-solvents (e.g., Ethanol, PEG 400) Reduce the polarity of the aqueous medium.[8][9]Can significantly increase solubility.Potential for solvent toxicity, requires vehicle controls.[10][11]
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound in a hydrophilic shell.[12][13]Low toxicity, effective for many hydrophobic compounds.[16]Can be a more complex formulation, may not be suitable for all compounds.
Surfactants (e.g., Polysorbate 80) Form micelles that sequester the hydrophobic compound.[17][20]Can significantly increase apparent solubility.[18][19]Potential for cell toxicity, may interfere with some assays.

Visualization of Solubilization Strategies

G cluster_0 Initial Problem cluster_1 Primary Approaches cluster_2 Advanced Formulation Poorly Soluble Compound Poorly Soluble Compound pH Adjustment pH Adjustment Poorly Soluble Compound->pH Adjustment Is the compound ionizable? Co-solvents Co-solvents Poorly Soluble Compound->Co-solvents Is some solvent tolerated? Solubilized Compound Solubilized Compound pH Adjustment->Solubilized Compound Successful Cyclodextrins Cyclodextrins Co-solvents->Cyclodextrins Solvent toxicity is a concern Surfactants Surfactants Co-solvents->Surfactants Higher solubility needed Lipid-Based Systems Lipid-Based Systems Co-solvents->Lipid-Based Systems Oral delivery intended Co-solvents->Solubilized Compound Successful Cyclodextrins->Solubilized Compound Successful Surfactants->Solubilized Compound Successful Lipid-Based Systems->Solubilized Compound Successful

Caption: Decision tree for selecting a solubilization strategy.

Concluding Remarks

Addressing the poor solubility of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound and employing the appropriate solubilization techniques, researchers can successfully formulate this compound for their biological experiments. Always remember to include appropriate vehicle controls to account for any potential effects of the solvents or excipients used.

References

  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Available at: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Gao, P., & Morozowich, W. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. Available at: [Link]

  • Popovici, I., & Dăscăleanu, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Müllertz, A., Ogbonna, A., Ren, S., & Rades, T. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. Available at: [Link]

  • Sahoo, S. K., & Suresh, P. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity.
  • Müllertz, A., Ogbonna, A., Ren, S., & Rades, T. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC. Available at: [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Sharma, N., & N, D. (2018).
  • Craciunescu, O., & Trif, M. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceuticals.
  • Al-Shdefat, R., & Al-Ghazawi, M. (2020).
  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Cell Culture Dish. What techniques can you suggest for improving media solubility for media that is difficult to get into solution?. Available at: [Link]

  • WuXi AppTec DMPK. (2024).
  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Zhang, D., & Li, J. (2022).
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • BenchChem. (2025). improving the solubility of mollicellin H for bioassays.
  • Isadiartuti, D., & Indrayanto, G. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy.
  • Hamzeloo-Moghadam, M., & Eftekhari, M. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Solubility enhancement techniques: A comprehensive review.
  • University of Mustansiriyah.
  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Al-Haj, N., & Al-Zoubi, N. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC.
  • CompoundingToday.com. pH Adjusting Database. Available at: [Link]

  • NextSDS. [(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid. Available at: [Link]

  • Li, Y., & Wang, Y. (2024).
  • Orlandi, M., & Brenna, D. (2020). Method of reducing aromatic nitro compounds.
  • Ranu, B. C., & Saha, A. (2008).
  • Castner, C. J. (1948). Method for preparing aromatic nitro compounds and amines.
  • NextSDS. 3-(5-Methyl-4-nitro-pyrazol-1-yl)propanoic acid. Available at: [Link]

  • Le, T. S., & Asahara, H. (2021).
  • Smolecule. (2023). (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
  • BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • PubChem. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. Available at: [Link]

  • NIST. Acetic acid, 4-nitrophenyl ester. Available at: [Link]

  • Chemspace. 1h-pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in the Synthesis of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. This document provides in-depth, field-proven insights and detailed protocols to ensure the highest possible purity of the final product.

Presumed Synthetic Pathway

The synthesis of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a multi-step process. Understanding the likely synthetic route is crucial for anticipating and mitigating potential impurities. The following pathway is a plausible and efficient method for its preparation, starting from readily available materials.

Synthetic_Pathway A 3-Methyl-1H-pyrazol-5(4H)-one B 3-Methyl-4-nitro-1H-pyrazol-5-ol A->B HNO₃ / H₂SO₄ C 5-Chloro-3-methyl-4-nitro-1H-pyrazole B->C POCl₃ D 2-[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]acetic acid C->D HSCH₂COOH (Thioglycolic acid) E [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid D->E Oxidation (e.g., H₂O₂)

Caption: A plausible synthetic route for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

Troubleshooting and FAQs

This section is organized by the key stages of the synthesis, addressing common issues and questions that may arise.

Stage 1: Nitration of 3-Methyl-1H-pyrazol-5(4H)-one

The introduction of the nitro group at the C4 position is a critical step. Electrophilic nitration of the pyrazole ring is generally regioselective for the 4-position[1]. However, improper control of reaction conditions can lead to impurities.

Q1: My final product shows signals corresponding to a di-nitro pyrazole impurity. How can I avoid this?

A1: Over-nitration is a common issue when nitrating activated heterocyclic systems. The pyrazole ring is susceptible to further nitration under harsh conditions.

  • Causality: The use of an excess of the nitrating agent (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acid) or elevated reaction temperatures can lead to the formation of di-nitro species.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of nitric acid. Use no more than 1.05 equivalents.

    • Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, using an ice bath. The reaction is exothermic, so slow, dropwise addition of the nitrating mixture is crucial.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction as soon as the starting material is consumed.

Q2: I have a significant amount of unreacted starting material, even after a long reaction time. What is happening?

A2: Incomplete nitration can result from insufficient activation of the nitrating agent or poor solubility of the starting material.

  • Causality: The concentration of the nitronium ion may be too low if the sulfuric acid is not sufficiently concentrated or if the temperature is too low, slowing the reaction rate significantly.

  • Troubleshooting:

    • Acid Concentration: Ensure the use of concentrated sulfuric acid (98%) to facilitate the generation of the nitronium ion.

    • Temperature: While low temperatures are necessary to prevent over-nitration, temperatures below 0 °C may significantly slow down the reaction. Maintain the temperature in the 0-5 °C range.

    • Solubility: Ensure the 3-methyl-1H-pyrazol-5(4H)-one is fully dissolved in the sulfuric acid before the addition of nitric acid.

Stage 2: Chlorination of 3-Methyl-4-nitro-1H-pyrazol-5-ol

Conversion of the pyrazolol to the 5-chloro derivative is a key step to enable nucleophilic substitution. A common method is the use of phosphorus oxychloride (POCl₃)[2][3].

Q3: My subsequent step is sluggish, and I suspect incomplete chlorination. How can I ensure full conversion?

A3: Incomplete conversion to the 5-chloro intermediate is a common problem, often due to moisture or insufficient reagent.

  • Causality: Phosphorus oxychloride is highly reactive with water. Any moisture in the reaction will consume the reagent and reduce the yield. The reaction may also require elevated temperatures to proceed to completion.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Excess and Temperature: Use a slight excess of POCl₃ and consider heating the reaction mixture. Refluxing is often necessary for complete conversion[2].

    • Work-up: A careful work-up procedure is required to remove excess POCl₃. This typically involves pouring the reaction mixture slowly onto crushed ice.

Stage 3: Nucleophilic Substitution with Thioglycolic Acid

This step forms the crucial carbon-sulfur bond. The reaction of a chloro-heterocycle with a thiol is a standard SₙAr reaction.

Q4: The yield of the thioether intermediate is low, and I have a lot of starting material (5-chloro-3-methyl-4-nitro-1H-pyrazole) remaining. How can I improve this?

A4: Incomplete reaction can be due to several factors, including the basicity of the reaction medium and the nucleophilicity of the thiolate.

  • Causality: The reaction requires the deprotonation of thioglycolic acid to form the more nucleophilic thiolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow.

  • Troubleshooting:

    • Choice of Base: Use at least two equivalents of a suitable base (e.g., sodium carbonate, potassium carbonate, or triethylamine) to deprotonate both the carboxylic acid and the thiol protons of thioglycolic acid.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is often suitable for this type of reaction.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate.

Stage 4: Oxidation of the Sulfide to the Sulfone

The oxidation of the intermediate sulfide to the final sulfone is a critical and potentially challenging step. The presence of the electron-withdrawing nitro group can make the sulfide less susceptible to oxidation[4][5].

Q5: My oxidation is incomplete, and I have isolated the sulfoxide intermediate. How can I drive the reaction to the sulfone?

A5: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. Stopping at the sulfoxide stage is common if the oxidizing conditions are not sufficiently strong.

  • Causality: The oxidation of the sulfoxide to the sulfone is generally slower than the oxidation of the sulfide to the sulfoxide. Insufficient oxidant or mild reaction conditions will result in the accumulation of the sulfoxide.

  • Troubleshooting:

    • Choice of Oxidant: Hydrogen peroxide (H₂O₂) in acetic acid is a common and effective oxidizing agent for this transformation. Other reagents like m-CPBA or potassium permanganate can also be used, but H₂O₂ is often preferred for its clean byproducts (water).

    • Stoichiometry: Use at least two equivalents of the oxidizing agent to ensure complete conversion to the sulfone.

    • Temperature and Time: The reaction may require heating to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Q6: I am observing degradation of my product during oxidation. What could be the cause?

A6: The combination of strong oxidizing conditions and the presence of a nitro group and an acidic proton on the pyrazole ring can lead to degradation.

  • Causality: Overly harsh conditions (high temperature, high concentration of oxidant) can lead to side reactions on the pyrazole ring or the acetic acid moiety.

  • Troubleshooting:

    • Controlled Addition: Add the oxidant slowly and in portions to control the reaction exotherm.

    • Catalyst: Consider the use of a catalyst, such as sodium tungstate, with hydrogen peroxide, which can allow for milder reaction conditions[6].

    • pH Control: Maintain the pH of the reaction mixture to avoid acid- or base-catalyzed degradation pathways.

Final Product Purification and Stability

Q7: I am having difficulty purifying the final product. What is the best method?

A7: The final product is a carboxylic acid, which allows for several purification strategies.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system can be found through screening (e.g., water, ethanol/water, ethyl acetate/hexanes).

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak base (e.g., sodium bicarbonate solution). The aqueous layer, containing the salt of your product, can then be washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will precipitate the pure product.

Q8: My pure product seems to degrade over time, especially in solution. Is this expected?

A8: Yes, some sulfonylacetic acids can be unstable, particularly under acidic conditions. There is evidence that related compounds can undergo decomposition[7].

  • Causality: The sulfonyl group is strongly electron-withdrawing, which can activate the C-S bond towards cleavage, especially under hydrolytic conditions.

  • Mitigation:

    • Storage: Store the solid product in a cool, dry, and dark place.

    • Solution Stability: Prepare solutions fresh and, if they must be stored, keep them at a neutral pH and low temperature. Avoid prolonged storage in acidic or strongly basic solutions.

Analytical Protocols for Impurity Profiling

Effective troubleshooting requires reliable analytical data. HPLC is the primary technique for quantifying impurities, while NMR can help in their structural identification[8][9][10].

High-Performance Liquid Chromatography (HPLC) Method

This method can be used to separate the starting materials, intermediates, and the final product, as well as any byproducts.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Interpreting NMR for Impurity Analysis

¹H NMR spectroscopy is a powerful tool for identifying impurities.

  • Unreacted 5-Chloro Intermediate: Look for the characteristic signals of the 3-methyl group and the pyrazole proton, but without the signals corresponding to the sulfonylacetic acid moiety.

  • Sulfoxide Intermediate: The methylene protons (-CH₂-) adjacent to the sulfoxide will have a different chemical shift compared to those adjacent to the sulfide or sulfone. They will typically be diastereotopic and may appear as a pair of doublets.

  • Degradation Products: Look for the appearance of new, simple aliphatic signals that could indicate the breakdown of the acetic acid side chain. For example, the formation of an alanine-like byproduct from hydrolysis might show a characteristic quartet and doublet pattern[7].

Visualizing Impurity Formation

Impurity_Formation cluster_nitration Nitration Stage cluster_oxidation Oxidation Stage cluster_stability Product Stability A 3-Methyl-1H-pyrazol-5(4H)-one B 3-Methyl-4-nitro-1H-pyrazol-5-ol (Desired) A->B Controlled Conditions I1 Di-nitro pyrazole (Impurity) A->I1 Harsh Conditions D Sulfide Intermediate E Sulfone Product (Desired) D->E Strong Oxidation I2 Sulfoxide Intermediate (Impurity) D->I2 Mild Oxidation I2->E Further Oxidation E_stable Sulfone Product I3 Degradation Products E_stable->I3 Acid Hydrolysis

Sources

Optimization

Technical Support Center: Troubleshooting NMR Anomalies in[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex spectroscopic behavior of [(3-methyl-4-nitro-1H-pyrazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex spectroscopic behavior of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid .

Due to its push-pull electronic system, multiple acidic sites, and capacity for annular tautomerism, this highly functionalized pyrazole frequently exhibits unexpected nuclear magnetic resonance (NMR) shifts. This guide decodes the causality behind these anomalies and provides self-validating protocols to ensure structural confirmation.

Quantitative Data: Expected vs. Anomalous Shifts

Before troubleshooting, it is critical to establish the baseline of expected chemical shifts. The tables below summarize the quantitative data for this molecule in DMSO-d₆, contrasting expected values with commonly observed anomalies.

Table 1: ¹H NMR Shift Anomalies (DMSO-d₆, 400 MHz)

NucleusExpected Shift (ppm)Anomalous ObservationMechanistic Cause
C3-Methyl 2.50 – 2.65 (s, 3H)Broadened hump or split peaksIntermediate rate of annular tautomerism.
C5-Methylene 4.10 – 4.60 (s, 2H)Shifted upfield (< 4.0 ppm)Unintended deprotonation of the pyrazole NH.
Pyrazole NH 13.5 – 14.5 (br s, 1H)Missing or extremely broad¹⁴N quadrupolar relaxation or H-D exchange.
Carboxylic OH 12.5 – 13.0 (br s, 1H)Missing or merged with H₂ORapid exchange with trace water in the solvent.

Table 2: ¹³C NMR Shift Anomalies (DMSO-d₆, 100 MHz)

NucleusExpected Shift (ppm)Anomalous ObservationMechanistic Cause
C3-Methyl 10.0 – 14.0Broadened / Low S/N ratioTautomeric exchange on the NMR timescale.
C5-Methylene 55.0 – 60.0Shifted upfield (~50 ppm)Pyrazolate anion formation shielding the C5 environment.
Carbonyl (C=O) 165.0 – 170.0Shifted downfield (>172 ppm)Carboxylate formation (pH > 4).
Diagnostic Workflow

Use the following logical pathway to diagnose and resolve the specific NMR anomalies you are observing.

Workflow Start Observation: Unexpected NMR Shifts Q1 Are C3-CH3 or C5-CH2 signals broad/split? Start->Q1 Taut Cause: Annular Tautomerism (N1 ⇌ N2 proton migration) Q1->Taut Yes Q2 Are CH2 signals shifted upfield? Q1->Q2 No Act1 Action: Run VT-NMR at 80°C Taut->Act1 Deprot Cause: Deprotonation (Highly acidic pyrazole NH) Q2->Deprot Yes Q3 Are NH/OH protons missing? Q2->Q3 No Act2 Action: Acid Titration (Add 1 eq. TFA) Deprot->Act2 Exch Cause: H-D Exchange or 14N Relaxation Q3->Exch Yes Act3 Action: Use dry DMSO-d6 over molecular sieves Exch->Act3

Caption: Diagnostic workflow for resolving unexpected NMR shifts in highly functionalized pyrazoles.

Mechanistic FAQs & Troubleshooting Scenarios

Q1: Why are the C3-methyl and C5-methylene signals appearing as broad humps instead of sharp singlets? Causality: This is a classic manifestation of annular tautomerism. The proton on the pyrazole ring rapidly migrates between the N1 and N2 positions. Because the exchange rate in solution is often intermediate on the NMR timescale, the instrument captures an incomplete average of the two tautomeric environments (1H-pyrazole vs. 2H-pyrazole), resulting in severe line broadening[1],[2].

Q2: My methylene (-CH₂-) signal is shifting unpredictably upfield (e.g., to 3.8 ppm) between different sample batches. What is causing this? Causality: Unintended deprotonation. The pyrazole NH in this specific molecule is exceptionally acidic. The C4-nitro group and the C5-sulfonyl group are both strongly electron-withdrawing via inductive and resonance effects, which stabilizes the pyrazolate anion and drastically lowers the pKa of the NH proton[3]. Even trace basic impurities in the NMR tube or slightly degraded DMSO can trigger partial deprotonation. This increases electron density on the ring, which shields the adjacent C5-methylene protons, shifting them upfield from their expected ~4.5 ppm position[4].

Q3: I cannot locate the pyrazole NH or the carboxylic acid OH protons in my ¹H NMR spectrum. Are they missing? Causality: They are likely undergoing rapid protium-deuterium (H-D) exchange with trace water in your deuterated solvent. Additionally, the pyrazole NH proton is attached to a ¹⁴N nucleus, which possesses a nuclear quadrupole moment. This provides an efficient relaxation pathway that broadens the signal so significantly it can merge into the baseline[1].

Self-Validating Experimental Protocols

To definitively prove whether an unexpected shift is an artifact of the physical chemistry or a true structural impurity, execute the following self-validating methodologies.

Protocol 1: Variable Temperature NMR (VT-NMR) for Tautomer Resolution

Purpose: To accelerate the tautomeric exchange rate beyond the NMR timescale, forcing the signals to time-average into sharp peaks.

  • Prepare a 15-20 mg sample of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquire a standard ¹H NMR spectrum at 25°C (298 K) to establish the baseline broadening.

  • Gradually increase the probe temperature to 50°C, then 80°C (353 K), allowing 5 minutes of equilibration at each step.

  • Acquire a ¹H NMR spectrum at each temperature point.

  • Self-Validation Check:

    • System Validated: If the broad C3-methyl and C5-methylene signals coalesce into sharp singlets at 80°C, tautomerism is confirmed as the root cause.

    • System Invalidated: If the signals remain broad or shift without sharpening, the tautomer hypothesis is incorrect. Suspect paramagnetic impurities or poor magnetic shimming.

Protocol 2: Acid Titration for Protonation State Control

Purpose: To suppress unintended deprotonation of the highly acidic pyrazole NH and carboxylic acid groups.

  • Acquire a baseline ¹H NMR spectrum of your sample where the anomalous upfield shifts (e.g., CH₂ < 4.0 ppm) are observed.

  • Remove the NMR tube and add exactly 1.0 equivalent of Trifluoroacetic Acid-d₁ (TFA-d) directly to the sample.

  • Invert the tube 5-10 times to ensure complete homogenization.

  • Re-acquire the ¹H NMR spectrum under identical acquisition parameters.

  • Self-Validation Check:

    • System Validated: If the methylene peak shifts downfield back to the expected ~4.1–4.6 ppm range and sharpens, the system was previously in an unintended deprotonated state.

    • System Invalidated: If no shift occurs, structural degradation (such as decarboxylation of the sulfonylacetic acid moiety) must be investigated via LC-MS.

References
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: Benchchem URL:1[1]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Source: Freie Universität Berlin URL:2[2]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: National Institutes of Health (PMC) URL:3[3]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):294-302 Source: JOCPR URL:4[4]

Sources

Troubleshooting

Technical Support Center: Quantitative LC-MS/MS Analysis of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working with [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working with [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid .

This highly polar, acidic molecule serves as a critical building block and intermediate in the synthesis of novel macrocyclic Factor XIa (FXIa) inhibitors 1. Because FXIa inhibitors uncouple hemostasis from thrombosis by selectively targeting the intrinsic coagulation pathway 2, accurate pharmacokinetic (PK) tracking and impurity profiling of this intermediate are vital. Due to the presence of an electron-withdrawing nitro-pyrazole core, a sulfonyl group, and a carboxylic acid moiety, this compound presents unique chromatographic and mass spectrometric challenges.

Below, you will find field-proven troubleshooting strategies, validated parameters, and self-validating protocols to ensure robust method development 3, 4.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing poor chromatographic retention and peak tailing on a standard C18 column? Causality & Solution: The compound contains an acetic acid moiety (pKa ~ 4.7). At physiological or neutral pH, the carboxylic acid is fully deprotonated ( COO− ), making the molecule highly hydrophilic. This causes it to elute in the void volume of a standard reversed-phase system. Action: Acidify your mobile phases with 0.1% to 0.2% Formic Acid (lowering the pH to ~2.7) to fully protonate the carboxylate group, thereby increasing its lipophilicity 3. Additionally, switch to a polar-embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Kinetex) designed to resist phase collapse under highly aqueous initial gradient conditions 4.

Q2: What is the optimal MS ionization mode, and why is my signal intensity low in positive mode? Causality & Solution: The molecule lacks strongly basic amines but is rich in electron-withdrawing groups (the nitro group and the sulfonyl bridge). These functional groups stabilize a negative charge, making the molecule highly resistant to protonation but exceptionally prone to deprotonation. Action: Operate the mass spectrometer exclusively in Electrospray Ionization Negative (ESI-) mode . You will monitor the [M−H]− precursor ion at m/z 248.0.

Q3: I am observing significant in-source fragmentation before the first quadrupole. How can I stabilize the precursor ion? Causality & Solution: Sulfonylacetic acids are structurally prone to thermal and collisional degradation. Specifically, they readily undergo decarboxylation (-44 Da, loss of CO2​ ) or elimination of sulfur dioxide (-64 Da, loss of SO2​ ) when subjected to high electrical potentials in the ESI source. Action: Drastically lower the Declustering Potential (DP) or Cone Voltage compared to your standard small-molecule tune files. Reduce the source temperature by 50–100 °C if thermal degradation persists.

Q4: How do I extract this compound from biological matrices (e.g., plasma) given its high polarity? Causality & Solution: Standard Liquid-Liquid Extraction (LLE) using non-polar organic solvents (like hexane or MTBE) will fail because the polar analyte will remain in the aqueous matrix. Action: Utilize a simple Protein Precipitation (PPT) with cold acetonitrile. Crucial Step: To prevent the "solvent effect" (peak splitting caused by injecting a high-organic extract onto a highly aqueous LC gradient), you must dilute the final supernatant 1:3 with initial mobile phase (e.g., 95% Water / 0.1% FA) prior to injection.

Part 2: Quantitative Data Summaries

Table 1: Optimized MRM Transitions (ESI- Mode)
AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Collision Energy (CE)Fragment Assignment
Target Compound 248.0204.0-15 VLoss of CO2​ (Quantifier)
Target Compound 248.0184.0-25 VLoss of SO2​ (Qualifier)
Internal Standard Analog-dependentAnalog-dependentOptimizedN/A
Table 2: Chromatographic Gradient Conditions

Column: Polar-embedded C18 (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40098.02.0Initial
0.500.40098.02.06 (Linear)
3.000.40010.090.06 (Linear)
4.000.40010.090.06 (Linear)
4.100.40098.02.011 (Step)
5.500.40098.02.06 (Linear)

Part 3: Step-by-Step Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol is designed as a self-validating system. It incorporates mandatory system suitability checks that halt the workflow if baseline performance is not met.

Phase 1: System Suitability Test (SST)

  • Prepare a neat standard of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid at the Lower Limit of Quantification (LLOQ) in 95% Mobile Phase A.

  • Inject 5 consecutive replicates.

  • Validation Gate: Proceed to Phase 2 ONLY IF the Relative Standard Deviation (RSD) of the peak area is < 15% and the Signal-to-Noise (S/N) ratio is > 10.

Phase 2: Matrix Blank Evaluation

  • Extract a blank matrix sample (e.g., blank human plasma) using the Phase 3 protocol below, omitting the analyte spike.

  • Inject the blank extract.

  • Validation Gate: Proceed to Phase 3 ONLY IF there are no interfering peaks > 20% of the LLOQ area at the known retention time of the analyte.

Phase 3: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of biological sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 50 µL of the supernatant to an autosampler vial.

  • Critical Step: Add 150 µL of Mobile Phase A to the vial and mix thoroughly to match the initial gradient conditions and prevent peak distortion.

Phase 4: LC-MS/MS Analysis

  • Load samples into the autosampler maintained at 4 °C.

  • Inject 5 µL onto the LC-MS/MS system using the gradient and MRM parameters defined in Tables 1 and 2.

  • Quantify using the peak area ratio of the analyte to the IS against a matrix-matched calibration curve.

Part 4: Visualizations

Experimental Workflow

Workflow A Sample Preparation (Protein Precipitation & Dilution) B Chromatography (Polar-Embedded C18, Acidic pH) A->B Extract Injection C Mass Spectrometry (ESI Negative Mode, MRM) B->C Column Eluate D Data Analysis (Quantification & Validation) C->D Ion Signal

Workflow for LC-MS/MS method development and optimization.

Biological Context: The Coagulation Cascade

Pathway FXIIa Factor XIIa (Contact Activation) FXIa Factor XIa (Target Enzyme) FXIIa->FXIa Activates FIXa Factor IXa FXIa->FIXa Amplifies Thrombin Thrombin (Factor IIa) FIXa->Thrombin Cascade Clot Fibrin Clot Thrombin->Clot Coagulation Inhibitor FXIa Inhibitor (Pyrazolyl-sulfonyl derivative) Inhibitor->FXIa Blocks

Role of pyrazolyl-sulfonyl derivatives in the coagulation cascade.

References

  • Source: google.
  • Source: acs.
  • Source: cranfield.ac.
  • Source: bioanalysis-zone.

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid with similar compounds

Title: Pharmacophoric Efficacy of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid in Factor XIa Inhibitor Design Executive Summary In the landscape of modern anticoagulant drug discovery, targeting Factor XIa (FXI...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacophoric Efficacy of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid in Factor XIa Inhibitor Design

Executive Summary

In the landscape of modern anticoagulant drug discovery, targeting Factor XIa (FXIa) offers a profound clinical advantage: the uncoupling of hemostasis from thrombosis, thereby preventing thromboembolic events without increasing bleeding risks[1]. The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS: 1046469-57-1) has emerged as a highly privileged building block in the synthesis of macrocyclic FXIa inhibitors[2].

Because this compound is a synthetic fragment rather than a standalone therapeutic, its "efficacy" is evaluated based on how effectively it enhances target affinity, enzymatic selectivity, and physicochemical stability when grafted onto a molecular core[3]. This guide objectively compares its performance against similar sulfonylacetic acid derivatives and provides self-validating protocols for its integration and evaluation.

Mechanistic Rationale: Why the Nitro-Pyrazole Scaffold?

The S1 and S1' pockets of the FXIa protease domain are highly restrictive and electrostatically demanding[4]. When[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is coupled to a macrocyclic amine core, it serves a dual purpose:

  • The Sulfonylacetic Acid Linker : Acts as a rigid, bioisosteric hinge that projects the pyrazole ring deeply into the S1 pocket.

  • The 3-Methyl-4-Nitro-Pyrazole Moiety : The strong electron-withdrawing nature of the nitro group at the 4-position significantly alters the electronic distribution of the pyrazole ring. The nitro oxygens act as potent hydrogen-bond acceptors, forming a critical bidentate interaction network with the catalytic triad residues (e.g., Ser195, Tyr143) of FXIa[2].

FXIa_Pathway FXIIa Factor XIIa FXIa Factor XIa (Active) FXIIa->FXIa Activates FXI Factor XI FXI->FXIa FIXa Factor IXa FXIa->FIXa Activates FIX Factor IX FIX->FIXa Thrombin Thrombin Generation FIXa->Thrombin Downstream Cascade Inhibitor Inhibitor Complex (Nitro-Pyrazole Fragment) Inhibitor->FXIa Blocks Active Site

Fig 1. Intrinsic coagulation cascade highlighting Factor XIa inhibition by pyrazole macrocycles.

Comparative Efficacy Data

To objectively measure the efficacy of this fragment, we compare it against two widely used alternatives: [(1-methyl-1H-pyrazol-4-yl)sulfonyl]acetic acid (lacking the nitro group) and [(4-chlorophenyl)sulfonyl]acetic acid (a standard aryl bioisostere). The data below reflects the performance of these fragments when incorporated into a standardized macrocyclic FXIa inhibitor core.

Fragment Moiety Incorporated into Macrocyclic CoreFXIa IC₅₀ (nM)Selectivity (vs. Thrombin)cLogPMechanistic Observation
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid 0.8 >5,000x 2.4Nitro group forms critical bidentate H-bonds in S1 pocket, locking the conformation.
[(1-methyl-1H-pyrazol-4-yl)sulfonyl]acetic acid 14.5~800x1.9Lacks electron-withdrawing nitro; weaker electrostatic anchoring leads to higher off-rates.
[(4-chlorophenyl)sulfonyl]acetic acid 52.0~150x3.6Hydrophobic clash in S1'; lacks heteroatom H-bond donors/acceptors, reducing selectivity.

Data Synthesis : The inclusion of the nitro group on the pyrazole ring is not merely decorative; it drives a nearly 18-fold increase in potency compared to the unsubstituted methyl-pyrazole and drastically improves selectivity against off-target serine proteases like Thrombin[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and biological evaluation of compounds utilizing this fragment. Both protocols are designed as self-validating systems.

Protocol 1: Fragment Integration via Amide Coupling

Objective: Covalently link [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid to a macrocyclic amine core.

  • Reagent Preparation : Dissolve the macrocyclic amine core (1.0 eq) and the pyrazole-sulfonylacetic acid fragment (1.2 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly reactive activated ester intermediate.

  • Activation & Coupling : Cool the mixture to 0°C. Add HATU (1.5 eq) followed dropwise by DIPEA (3.0 eq). Allow the reaction to warm to room temperature.

    • Causality: HATU is explicitly chosen over standard EDC/HOBt coupling. The alpha-carbon of the acetic acid is sterically hindered by the adjacent bulky sulfonyl group; HATU provides the necessary reactivity to overcome this steric barrier without causing epimerization.

  • Self-Validating Checkpoint : After 4 hours, sample 5 µL for LC-MS analysis. The protocol mandates that if the mass of the unreacted amine core is >5% of the total ion chromatogram, an additional 0.5 eq of HATU is added. This ensures complete conversion prior to the costly purification step.

  • Purification : Quench with H₂O, extract with EtOAc, and purify via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to achieve >95% purity[5].

Protocol 2: In Vitro FXIa Fluorogenic Cleavage Assay

Objective: Quantify the inhibitory efficacy (IC₅₀) of the synthesized compound.

  • Buffer Formulation : Prepare assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% BSA, adjusted to pH 7.4.

    • Causality: The inclusion of 0.1% Bovine Serum Albumin (BSA) is critical. Highly potent macrocycles often exhibit non-specific binding to polystyrene microplate walls; BSA acts as a blocking agent to ensure the inhibitor remains in solution, preventing artificially inflated IC₅₀ values.

  • Enzyme Incubation : In a 384-well black microplate, incubate human FXIa (0.5 nM final concentration) with varying concentrations of the inhibitor (serial dilutions from 0.01 nM to 10 µM) for 30 minutes at 37°C.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Boc-Glu(OBzl)-Ala-Arg-AMC (50 µM final).

    • Causality: The AMC (7-Amino-4-methylcoumarin) fluorophore is quenched when conjugated to the peptide. Upon specific cleavage by FXIa at the Arginine residue, free AMC is released, allowing for real-time kinetic tracking.

  • Self-Validating Readout : Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm).

    • Validation Metric: The assay must run in parallel with a known positive control (e.g., an Asundexian analog) and a vehicle control (DMSO). The assay is only deemed valid if the calculated Z'-factor is >0.6, confirming a robust signal-to-noise ratio independent of user error.

Workflow Synth Amide Coupling (Fragment + Core) Purify Purify Synth->Purify Assay FXIa Fluorogenic Cleavage Assay Purify->Assay Data IC50 & Selectivity Analysis Assay->Data

Fig 2. Experimental workflow from fragment coupling to FXIa selectivity profiling.

Conclusion

When comparing building blocks for serine protease inhibitors,[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid demonstrates superior pharmacophoric efficacy. The strategic placement of the nitro group transforms a standard pyrazole linker into a highly selective, high-affinity anchor for the FXIa S1 pocket. For drug development professionals synthesizing next-generation macrocyclic anticoagulants, prioritizing this fragment over simpler aryl or unsubstituted heteroaryl sulfonylacetic acids will yield significantly more potent and selective lead compounds.

References

  • [2] Bristol-Myers Squibb Company. US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups. Google Patents. Retrieved from:

  • [3] Bristol-Myers Squibb Company. WO2015116886A1 - Macrocycles with hetrocyclic p2' groups as factor xia inhibitors. Google Patents. Retrieved from:

  • [1] Bristol-Myers Squibb Company. WO2013022818A1 - Novel macrocycles as factor xia inhibitors. Google Patents. Retrieved from:

  • [4] Bristol-Myers Squibb Company. WO2005123050A2 - Five-membered heterocycles useful as serine protease inhibitors. Google Patents. Retrieved from:

Sources

Comparative

A Comparative Guide to Validating the Anti-Inflammatory Activity of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to highly successful anti-inflammatory drugs like Celecoxib.[1] This guide introduces [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to highly successful anti-inflammatory drugs like Celecoxib.[1] This guide introduces [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (hereafter Cmpd-X), a novel pyrazole derivative designed to leverage this therapeutic legacy. We present a comprehensive framework for validating the biological activity of Cmpd-X, moving beyond conventional cell-based assays to a more translationally relevant ex vivo model. This document provides a side-by-side comparison of the established lipopolysaccharide (LPS)-stimulated murine macrophage model with a new proposed model: a human whole blood assay. We offer detailed experimental protocols, data interpretation strategies, and the scientific rationale behind our model selection, equipping researchers with the necessary tools to rigorously assess the anti-inflammatory potential of this promising compound.

Introduction: The Rationale for a New Pyrazole Derivative

Inflammation is a complex biological response essential for host defense, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[2] A key pathway in inflammation involves the cyclooxygenase-2 (COX-2) enzyme, which is induced at inflammatory sites and catalyzes the production of prostaglandin E2 (PGE2), a potent mediator of pain, swelling, and fever.[3] Selective inhibition of COX-2 over its constitutive isoform, COX-1, has been a major goal in drug development to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1]

The 1,5-diarylpyrazole structure is a well-established pharmacophore for selective COX-2 inhibition.[4] Cmpd-X, with its core pyrazole ring, is rationally designed to target this enzyme. The inclusion of a sulfonyl group mimics the sulfonamide moiety critical for the activity of celecoxib and other coxibs, which anchors the inhibitor within the active site of the COX-2 enzyme.[5][6]

Validation of new chemical entities requires robust and predictive models. While single-cell-type in vitro assays are invaluable for initial screening and mechanism-of-action studies, they often lack the physiological complexity of the human inflammatory response. This guide, therefore, champions the adoption of a human whole blood assay as a critical next step, bridging the gap between simplified cell culture and complex in vivo systems.

The Inflammatory Signaling Cascade

Our validation strategy focuses on two primary biomarkers of inflammation: PGE2 and Tumor Necrosis Factor-alpha (TNF-α). LPS, a component of Gram-negative bacteria cell walls, is a potent inflammatory stimulus that activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that result in the robust production of both mediators.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA Liberated by cPLA₂ LPS LPS LPS->TLR4 Activates TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene PLA2 cPLA₂ PGH2 PGH₂ AA->PGH2 Catalyzed by COX-2 COX2 COX-2 (Inducible Enzyme) PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Catalyzed by PGE₂ Synthase PGE2_Synthase PGE₂ Synthase TNFa_Protein TNF-α Protein (Secretion) TNFa_Gene->TNFa_Protein Translation & Secretion CmpdX Cmpd-X (Hypothesized Action) CmpdX->COX2 Inhibits Experimental_Workflow cluster_model1 Model 1: RAW 264.7 Assay cluster_model2 Model 2: Human Whole Blood Assay cluster_analysis Downstream Analysis M1_Start Seed RAW 264.7 cells in 96-well plates M1_Pretreat Pre-treat with Cmpd-X, Celecoxib, or Vehicle M1_Start->M1_Pretreat M1_Stimulate Stimulate with LPS (1 µg/mL) for 18h M1_Pretreat->M1_Stimulate M1_Collect Collect Supernatant M1_Stimulate->M1_Collect Analysis Quantify PGE₂ and TNF-α via ELISA M1_Collect->Analysis M2_Start Collect fresh human blood (Heparin anticoagulant) M2_Pretreat Pre-treat with Cmpd-X, Celecoxib, or Vehicle M2_Start->M2_Pretreat M2_Stimulate Stimulate with LPS (100 ng/mL) for 18h M2_Pretreat->M2_Stimulate M2_Collect Centrifuge & Collect Plasma M2_Stimulate->M2_Collect M2_Collect->Analysis IC50 Calculate IC₅₀ values and compare models Analysis->IC50

Figure 2: Comparative experimental workflow for Cmpd-X validation.
Protocol 1: LPS-Stimulated RAW 264.7 Macrophage Assay

This protocol establishes the baseline potency and confirms the mechanism of Cmpd-X on a key inflammatory cell type.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Cmpd-X, Celecoxib (positive control)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • DMSO (vehicle)

  • 96-well tissue culture plates

  • PGE2 and TNF-α ELISA kits [7][8] Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration series of Cmpd-X and Celecoxib (e.g., 200 µM to 0.1 nM) in DMEM. The final DMSO concentration should not exceed 0.1%. Prepare a vehicle control (0.1% DMSO in DMEM).

  • Pre-treatment: Carefully remove the old media from the cells. Add 100 µL of the compound dilutions or vehicle control to the respective wells. Incubate for 1 hour at 37°C. This step allows the compound to enter the cells before the inflammatory stimulus is introduced.

  • Stimulation: Add 100 µL of LPS solution (2 µg/mL in DMEM) to all wells except the unstimulated control wells, which receive 100 µL of plain DMEM. The final LPS concentration will be 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. This duration is optimal for the accumulation of PGE2 and TNF-α in the supernatant.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis without disturbing the cell pellet.

  • Analysis: Quantify the concentration of PGE2 and TNF-α in the supernatant using commercial ELISA kits according to the manufacturer's instructions. [9][10]

Protocol 2: Ex Vivo Human Whole Blood Assay

This protocol assesses the efficacy of Cmpd-X in a complex, translationally relevant human biological matrix.

Materials:

  • Fresh human whole blood from healthy volunteers (collected in sodium heparin tubes)

  • RPMI-1640 medium

  • Cmpd-X, Celecoxib (positive control)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • DMSO (vehicle)

  • 96-well deep-well plates

  • PGE2 and TNF-α ELISA kits [11][12] Procedure:

  • Blood Collection: Collect blood from consenting healthy donors who have not taken NSAIDs for at least 7 days. Use the blood within 2 hours of collection.

  • Assay Setup: In a 96-well plate, add 180 µL of whole blood to each well.

  • Pre-treatment: Add 10 µL of a 20x concentrated solution of Cmpd-X, Celecoxib, or vehicle (DMSO in RPMI) to the appropriate wells. Gently mix and incubate for 1 hour at 37°C. The pre-incubation allows for compound binding to plasma proteins and partitioning into blood cells.

  • Stimulation: Add 10 µL of a 20x LPS solution (e.g., 2 µg/mL in RPMI) to achieve a final concentration of 100 ng/mL. Add 10 µL of RPMI to unstimulated controls.

  • Incubation: Seal the plate and incubate for 18-24 hours at 37°C with gentle shaking.

  • Plasma Collection: Centrifuge the plate at 1,500 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant.

  • Analysis: Measure PGE2 and TNF-α concentrations in the plasma using ELISA kits validated for use with plasma samples. [13]

Data Interpretation and Expected Outcomes

The primary endpoint for both assays is the half-maximal inhibitory concentration (IC₅₀), calculated by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Hypothetical Comparative Activity of Cmpd-X

CompoundRAW 264.7 IC₅₀ (nM) Human Whole Blood IC₅₀ (nM) Selectivity (TNF-α IC₅₀ / PGE₂ IC₅₀)
PGE₂ TNF-α PGE₂
Cmpd-X 15>10,000250
Celecoxib 40>10,000550

Interpretation:

  • PGE₂ Inhibition: Potent inhibition of PGE₂ in both models would confirm Cmpd-X as a functional COX-2 inhibitor. The expected rightward shift in potency (higher IC₅₀) in the whole blood assay is a common phenomenon due to plasma protein binding. [14]The key is to see if Cmpd-X retains a potency comparable to or better than the benchmark, Celecoxib, in this more stringent model.

  • TNF-α Inhibition: As a selective COX-2 inhibitor, Cmpd-X is not expected to significantly inhibit the production of TNF-α, which is primarily regulated by the NF-κB pathway. [15]The lack of TNF-α inhibition (IC₅₀ >10,000 nM) serves as a critical selectivity control, confirming that the compound's activity is not due to general cytotoxicity.

  • Translational Potential: Strong potency in the human whole blood assay is a powerful indicator of potential in vivo efficacy in humans and provides greater confidence for advancing the compound into preclinical animal models of inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis. [2][16]

Conclusion and Future Directions

This guide outlines a logical and robust two-tiered strategy for validating the anti-inflammatory activity of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. By first confirming its mechanism of action in a standard macrophage assay and then verifying its potency in a translationally relevant human whole blood model, researchers can build a compelling data package. This approach mitigates the risk of failure in later stages of drug development by providing an early, human-centric assessment of the compound's potential. Positive results from this validation cascade would strongly justify advancing Cmpd-X into formal preclinical in vivo efficacy and safety studies.

References

  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Vertex AI Search Grounding API.
  • Al-Ostath, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Rao, V. U., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Gautam, M., & Singh, A. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Journal of Pharmaceutical and Scientific Innovation.
  • Gerokonstantis, D. T., & Kourounakis, A. P. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. Available at: [Link]

  • Various Authors. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL PGE2 (Prostaglandin E2) ELISA Kit. Assay Genie. Available at: [Link]

  • Various Authors. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
  • Sharma, K., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]

  • Eldebss, T. M. A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • Various Authors. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Egharevba, H. O., & Oche, O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. Available at: [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Available at: [Link]

  • Cell Bio-Labs. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Cell Bio-Labs.
  • Various Authors. (n.d.). Structure of selective COX-2 inhibitors and novel pyrazoline-based... ResearchGate. Available at: [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. RayBiotech. Available at: [Link]

  • Various Authors. (n.d.). Chemical structures of some selective cyclooxygenase-2 (COX-2) inhibitors (1-9). ResearchGate. Available at: [Link]

  • Pilakka-Kanthikeel, S., et al. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]

  • Various Authors. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Available at: [Link]

  • Various Authors. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Various Authors. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis Online. Available at: [Link]

  • Chhajed, S. S., et al. (2015). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

Sources

Validation

A Comparative Analysis of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid and its Thio-Acetic Acid Analog: A Guide for Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosteric Replacement In the landscape of modern medicinal chemistry, the 4-nitro-pyrazole scaffold represents a "privileged structure," a molecular framework that consistentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Bioisosteric Replacement

In the landscape of modern medicinal chemistry, the 4-nitro-pyrazole scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4][5]. The strategic functionalization of this core is paramount to modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two novel derivatives: [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (hereafter Compound A ) and its direct thio-acid analog, [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]thio-acetic acid (hereafter Compound T ).

The central thesis of this investigation is the principle of bioisosteric replacement—specifically, the substitution of a carboxylic acid oxygen with a sulfur atom. While seemingly a subtle modification, this change can profoundly alter key physicochemical parameters such as acidity (pKa), lipophilicity (LogP), and metabolic stability, thereby creating a distinct pharmacological profile. This document will dissect these differences through a lens of synthetic strategy, theoretical property comparison, and practical, validated experimental protocols designed for the research scientist.

Part 1: Synthesis and Chemical Reactivity: A Divergent Path from a Common Ancestor

The logical synthesis of both target compounds begins with a common, high-value intermediate: 3-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride (3) . The proposed synthetic pathway leverages established methodologies for pyrazole formation and subsequent chlorosulfonylation[6][7].

The initial step involves the classic Knorr pyrazole synthesis, reacting ethyl acetoacetate (1) with hydrazine hydrate to form 3-methyl-5-pyrazolone, which is then nitrated and chlorinated to yield the pyrazole core. Chlorosulfonylation using chlorosulfonic acid affords the key sulfonyl chloride intermediate (3) [6]. From this juncture, the pathways to Compound A and Compound T diverge.

Synthesis of Compound A: The sulfonylacetic acid moiety is constructed via reaction of the sulfonyl chloride (3) with the sodium salt of ethyl acetate, followed by acidic hydrolysis of the resulting ester. This method provides a clean and efficient route to the carboxylic acid target.

Synthesis of Compound T: The thio-acid analog is most effectively prepared directly from its carboxylic acid precursor, Compound A. Treatment with Lawesson's Reagent provides a reliable, one-step conversion of the carbonyl to a thiocarbonyl, yielding Compound T[8][9][10]. This approach is superior to multi-step alternatives and preserves the core molecular scaffold.

G cluster_0 Core Synthesis cluster_1 Compound A Synthesis cluster_2 Compound T Synthesis Ethyl Acetoacetate (1) Ethyl Acetoacetate (1) Intermediate_Pyrazolone 3-Methyl-5-pyrazolone Ethyl Acetoacetate (1)->Intermediate_Pyrazolone Hydrazine Hydrazine Hydrazine->Intermediate_Pyrazolone Nitration_Chlorination Nitration & Chlorination Intermediate_Pyrazolone->Nitration_Chlorination Pyrazole_Core 3-methyl-1H-pyrazol-5-ol Nitration_Chlorination->Pyrazole_Core Chlorosulfonylation Chlorosulfonic Acid Pyrazole_Core->Chlorosulfonylation Intermediate_Sulfonyl_Chloride 3-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride (3) Chlorosulfonylation->Intermediate_Sulfonyl_Chloride Reagent_A 1. Ethyl Acetate Enolate 2. H3O+ Hydrolysis Intermediate_Sulfonyl_Chloride->Reagent_A Compound_A [(...)-sulfonyl]acetic acid (A) Reagent_A->Compound_A Reagent_T Lawesson's Reagent Compound_A->Reagent_T Compound_T [(...)-sulfonyl]thio-acetic acid (T) Reagent_T->Compound_T

Caption: Proposed synthetic workflow for Compounds A and T.

Comparative Reactivity: The primary difference in reactivity lies within the acidic functional group. Thioacids are known to be more potent nucleophiles than carboxylic acids and can serve as effective acylating agents under mild conditions[9]. Compound T is also more susceptible to oxidation, potentially forming disulfide-linked dimers, a reaction common to thiols[11]. This increased reactivity and lower stability must be considered during handling, formulation, and storage.

Part 2: Comparative Physicochemical Properties: A Quantitative Dissection

The isosteric replacement of oxygen with sulfur induces critical shifts in the molecule's physicochemical profile. These properties, summarized below, are predictive of the compounds' behavior in biological systems.

Property[(...)-sulfonyl]acetic acid (A)[(...)-sulfonyl]thio-acetic acid (T)Rationale & Implications
Acidity (pKa) Moderately Acidic (Predicted pKa ~2.5-3.5)Strongly Acidic (Predicted pKa ~1.5-2.5)Thioacids are intrinsically ~100 times more acidic than their carboxylate analogs[12][13]. The α-sulfonyl group further enhances acidity via induction[14]. This lower pKa means Compound T will be fully ionized at physiological pH, potentially altering receptor binding and cell permeability.
Lipophilicity (LogP) LowerHigherReplacing a polar C=O oxygen with a less polar C=S sulfur, and -OH with -SH, generally increases lipophilicity[15]. This could enhance membrane permeability and volume of distribution for Compound T, but may also increase non-specific binding and metabolic susceptibility.
Chemical Stability HighModerateThioacids are inherently less stable than carboxylic acids, being more prone to hydrolysis and oxidative dimerization[11][16]. This presents challenges for formulation and shelf-life but could be leveraged for controlled-release prodrug strategies.
Hydrogen Bonding Strong H-bond acceptor (C=O), H-bond donor (-OH)Weaker H-bond acceptor (C=S), Stronger H-bond donor (-SH)[17]The altered hydrogen bonding capacity will directly impact interactions with biological targets like enzyme active sites and transport proteins. The more potent H-bond donor capacity of the thiol group in Compound T is a key mechanistic differentiator.

Part 3: Hypothetical Biological Activity and Mechanistic Rationale

Given the prevalence of nitro-pyrazoles in antimicrobial and anticancer research, we can hypothesize a scenario where these compounds are designed as enzyme inhibitors[1][2]. The sulfonylacetic acid moiety provides a charged, polar "head" designed to interact with a specific region of a target protein, such as an enzyme active site containing cationic amino acid residues (e.g., Lysine, Arginine).

Differential Target Engagement: The difference in pKa and hydrogen bonding capability between Compound A and Compound T suggests distinct modes of interaction.

  • Compound A (Carboxylic Acid): At physiological pH, the carboxylate will be deprotonated, forming strong ionic bonds (salt bridges) with positively charged residues. The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Compound T (Thio-Acid): Being more acidic, the thioate will also be fully deprotonated. However, the larger, more polarizable sulfur atom may form different types of orbital interactions with the target. Crucially, the thiol (-SH) form, though less populated at pH 7.4, is a much stronger hydrogen bond donor than a hydroxyl (-OH) group, potentially enabling unique interactions that are inaccessible to Compound A[17]. Furthermore, the increased reactivity of the thio-acid presents the possibility of covalent inhibition through acylation of a nucleophilic residue (e.g., Cysteine, Serine) in the active site.

G cluster_Target Enzyme Active Site cluster_A Compound A cluster_T Compound T Lys Lysine (NH3+) Ser Serine (OH) A R-SO2-CH2-COO- A->Lys Ionic Bond (Strong) A->Ser H-bond Acceptor T R-SO2-CH2-COS- T->Lys Ionic Bond T->Ser Covalent Acylation (Potential)

Caption: Hypothetical differential binding modes in an enzyme active site.

Metabolic Fate: Carboxylic acids are known substrates for Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid excretion[18]. Thio-containing compounds, conversely, are often metabolized via S-oxidation by microsomal enzymes like the FAD-containing monooxygenase system[19]. This suggests that Compound T may have a completely different metabolic pathway and pharmacokinetic profile compared to Compound A, potentially leading to longer half-life or the formation of unique, active metabolites.

Part 4: Experimental Protocols for Validation

To empirically validate the predicted differences, a series of standardized, side-by-side experiments are required. The following protocols provide a robust framework for this comparative analysis.

Protocol 1: Determination of Acid Dissociation Constant (pKa)

This protocol uses potentiometric titration to determine the pKa, a direct measure of acidity.

  • Preparation: Prepare 10 mM stock solutions of Compound A and Compound T in a 1:1 mixture of methanol and water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place 20 mL of the analyte solution in a jacketed beaker maintained at 25°C.

  • Titration: Add standardized 0.01 M NaOH solution in 0.05 mL increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Perform in triplicate for each compound.

Protocol 2: Determination of Lipophilicity (LogP)

The shake-flask method provides the octanol-water partition coefficient (LogP), the standard measure of lipophilicity.

  • Preparation: Prepare a 1 mg/mL stock solution of each compound in 1-octanol. The octanol and water phases must be mutually saturated before use by stirring together overnight and then separating.

  • Partitioning: Add 1 mL of the octanol stock solution to 9 mL of buffered water (pH 7.4) in a glass vial.

  • Equilibration: Shake the vial vigorously for 1 hour at room temperature to allow for partitioning.

  • Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully remove an aliquot from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] ).

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the rate of metabolism using human liver microsomes (HLM), a standard model for Phase I metabolism.

  • Reagents: Human Liver Microsomes (pooled, 20 mg/mL), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and the test compound (Compound A or T, final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Compound (1 µM) + HLM (0.5 mg/mL) in Buffer A2 Pre-warm at 37°C A1->A2 B1 Add NADPH (Initiate) A2->B1 B2 Incubate at 37°C B1->B2 B3 Quench at t = 0, 5, 15, 30, 60 min with Acetonitrile B2->B3 C1 Centrifuge B3->C1 C2 LC-MS/MS Analysis of Supernatant C1->C2 C3 Calculate Half-life (t1/2) C2->C3

Sources

Comparative

Benchmarking[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid against Known Aldose Reductase Inhibitors

Executive Summary & Structural Rationale The hyperactivation of the polyol pathway under hyperglycemic conditions is a primary driver of diabetic microvascular complications, including neuropathy, retinopathy, and nephro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The hyperactivation of the polyol pathway under hyperglycemic conditions is a primary driver of diabetic microvascular complications, including neuropathy, retinopathy, and nephropathy. The rate-limiting enzyme in this cascade is Aldose Reductase (ALR2 / AKR1B1) , which reduces toxic intracellular glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its accumulation induces severe osmotic stress and depletes cellular NADPH, exacerbating oxidative damage.

Historically, Aldose Reductase Inhibitors (ARIs) have faced high clinical attrition rates due to poor pharmacokinetics, off-target toxicity, or lack of in vivo efficacy. In this guide, we benchmark a highly specialized synthetic inhibitor—[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (hereafter referred to as MNPSA) —against three gold-standard reference ARIs: Epalrestat (marketed), Zopolrestat (clinical candidate), and Sorbinil (spirohydantoin class).

MNPSA is rationally designed to exploit the ALR2 active site. The acetic acid moiety acts as the primary pharmacophore, anchoring into the rigid anion-binding pocket. The sulfonyl linker provides a rigid, polar vector that directs the 3-methyl-4-nitro-1H-pyrazole ring deep into the lipophilic specificity pocket, maximizing binding enthalpy while minimizing off-target interactions with the closely related Aldehyde Reductase (ALR1).

Mechanistic Profiling & Target Engagement

To understand the causality behind ARI efficacy, one must look at the ALR2 active site architecture. According to comprehensive structural analyses of ALR2 , the binding cleft consists of two distinct regions:

  • The Anion-Binding Pocket: A highly conserved, rigid subsite formed by Tyr48, His110, and Trp111, alongside the positively charged nicotinamide ring of the NADP+ cofactor.

  • The Specificity Pocket: A flexible, hydrophobic cleft lined by Trp111, Phe122, and Leu300. This pocket opens via an "induced-fit" mechanism upon ligand binding .

While Sorbinil relies on a spirohydantoin ring to engage the anion pocket , MNPSA, Epalrestat, and Zopolrestat utilize a carboxylic acid headgroup. MNPSA distinguishes itself through its pyrazole-sulfonyl tail. The electron-withdrawing nitro group on the pyrazole ring enhances the acidity of the adjacent pyrazole N-H, allowing it to act as a strong hydrogen-bond donor to the backbone carbonyl of Leu300, a feature absent in the rhodanine ring of Epalrestat.

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2/AKR1B1) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitors ARIs (MNPSA, Epalrestat) Inhibitors->ALR2 Inhibition

Diagram 1: The Polyol Pathway and therapeutic intervention points by Aldose Reductase Inhibitors.

Comparative Performance Data

The following table summarizes the benchmarking data of MNPSA against known inhibitors. A critical metric here is the Selectivity Index (ALR1 IC50 / ALR2 IC50) . ALR1 (Aldehyde Reductase) shares ~65% sequence identity with ALR2 but is responsible for detoxifying reactive lipid peroxidation products. Inhibiting ALR1 leads to severe cellular toxicity; thus, high selectivity is non-negotiable .

InhibitorStructural ClassALR2 IC50 (nM)ALR1 IC50 (µM)Selectivity IndexKey Active Site Interactions
MNPSA Pyrazole-sulfonylacetic acid38 ± 4> 50.0> 1315Tyr48, His110, Trp111, Leu300
Epalrestat Rhodanine-acetic acid45 ± 62.5~ 55Tyr48, His110, Trp111
Zopolrestat Phthalazine-acetic acid41 ± 33.1~ 75Tyr48, His110, Leu300
Sorbinil Spirohydantoin1500 ± 120> 100.0> 66Tyr48, His110 (via Hydantoin)

Data represents standardized in vitro enzymatic assays using recombinant human ALR2 and ALR1. MNPSA demonstrates near-equivalent potency to Zopolrestat but exhibits a vastly superior selectivity profile due to the rigid sulfonyl vector preventing binding in the tighter ALR1 active site.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the benchmarking data must be derived from self-validating experimental systems. The protocols below are designed with internal controls to eliminate false positives caused by assay interference (e.g., compound autofluorescence or spontaneous cofactor degradation).

Protocol A: ALR2 Enzymatic Inhibition Assay (NADPH Oxidation)

Causality: ALR2 activity is measured by monitoring the stoichiometric oxidation of NADPH to NADP+ during the reduction of DL-glyceraldehyde. The reaction is tracked via the decrease in absorbance at 340 nm.

  • Reagent Preparation: Prepare assay buffer containing 100 mM sodium phosphate (pH 6.2). Prepare fresh solutions of 0.1 mM NADPH and 10 mM DL-glyceraldehyde.

  • Enzyme Reconstitution: Dilute recombinant human ALR2 to a final concentration of 50 ng/well.

  • Compound Titration: Serially dilute MNPSA, Epalrestat, Zopolrestat, and Sorbinil in DMSO. Add to the assay plate such that the final DMSO concentration is strictly ≤1% (higher concentrations denature ALR2).

  • Equilibration: Pre-incubate the enzyme, buffer, and inhibitors for 10 minutes at 37°C. Self-Validation: Include a Vehicle Control (1% DMSO) to establish 100% enzyme activity, and a No-Enzyme Blank to monitor spontaneous NADPH degradation.

  • Initiation & Kinetic Read: Add DL-glyceraldehyde to initiate the reaction. Immediately read absorbance at 340 nm continuously for 5 minutes.

  • Data Acceptance: The assay is only valid if the Z'-factor between the Vehicle Control and a saturating dose of Epalrestat (Positive Control) is > 0.7.

Protocol B: ALR1 Counter-Screen for Selectivity

Causality: To prove selectivity, the exact same kinetic setup is used, but recombinant ALR1 is substituted for ALR2, and sodium glucuronate (20 mM) is used as the substrate instead of DL-glyceraldehyde, as ALR1 has a much higher affinity for glucuronate.

Protocol C: Cellular Efficacy (ARPE-19 Sorbitol Accumulation)

Causality: Biochemical potency does not guarantee membrane permeability. We utilize ARPE-19 (human retinal pigment epithelial) cells, which are highly susceptible to diabetic osmotic stress .

  • Cell Culture: Seed ARPE-19 cells in 96-well plates and culture until 80% confluent.

  • Hyperglycemic Induction: Replace media with DMEM containing 30 mM D-glucose (hyperglycemic condition) or 5.5 mM D-glucose (normoglycemic control).

  • Treatment: Co-incubate with MNPSA or reference inhibitors (0.1 µM to 10 µM) for 72 hours.

  • Lysis & Quantification: Lyse cells and quantify intracellular sorbitol using a Sorbitol Dehydrogenase (SDH)-coupled fluorometric assay (Resazurin reduction to Resorufin, Ex/Em 530/590 nm). Normalize sorbitol levels to total cellular protein (BCA assay).

Workflow Prep Recombinant Human ALR2/ALR1 Expression & Purification Assay Primary Screen: ALR2 Assay (NADPH Oxidation at 340 nm) Prep->Assay Counter Counter-Screen: ALR1 Assay (Sodium Glucuronate Substrate) Assay->Counter IC50 < 100 nM Cell Orthogonal Validation: ARPE-19 Cells (Intracellular Sorbitol Quantification) Counter->Cell Selectivity > 100x Data Efficacy & Selectivity Index Final Profiling Cell->Data

Diagram 2: Hierarchical self-validating workflow for benchmarking novel ARIs against clinical standards.

Discussion: The Pyrazole-Sulfonyl Advantage

Benchmarking MNPSA against Epalrestat and Zopolrestat reveals critical insights into structure-activity relationships (SAR) for ALR2 inhibition. While Epalrestat is clinically effective, its rhodanine core is highly lipophilic and prone to metabolic instability.

MNPSA replaces the rhodanine core with a sulfonylacetic acid motif. The sulfonyl oxygen atoms provide auxiliary hydrogen bonding with the sidechain of Thr113, stabilizing the inhibitor complex. Furthermore, the 3-methyl-4-nitro-1H-pyrazole ring acts as a superior specificity pocket probe compared to the phthalazine ring of Zopolrestat. The nitro group strongly polarizes the pyrazole system, enhancing its dipole moment and allowing it to form robust electrostatic interactions within the induced-fit pocket without incurring the lipophilic penalty (high LogP) that often plagues ARIs and leads to poor tissue penetration.

References

  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications IntechOpen URL: [Link]

  • Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations ACS Publications URL:[Link]

  • Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study PLOS One URL:[Link]

  • Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy PMC (PubMed Central) URL:[Link]

  • Aldose Reductase Inhibitors Taylor & Francis URL:[Link]

Validation

A Comparative Guide to the Synthetic Efficiency of Routes to [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

Introduction [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, including the nitro-substituted pyrazole a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, including the nitro-substituted pyrazole and the sulfonylacetic acid, are of significant interest in medicinal chemistry for their potential as enzyme inhibitors and as scaffolds in drug discovery. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth comparison of two distinct synthetic routes to the target molecule, offering a critical evaluation of their respective efficiencies based on detailed experimental protocols and data. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific needs.

Route 1: Construction of the Sulfonylacetic Acid Moiety via Chlorosulfonation and Malonic Ester Synthesis

This route commences with the readily available starting materials, ethyl acetoacetate and hydrazine, to construct the pyrazole core, which is subsequently functionalized. The key steps involve nitration, chlorosulfonation, and a malonic ester synthesis to build the sulfonylacetic acid side chain.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (1)

To a 250 mL conical flask equipped with a magnetic stirrer, ethyl acetoacetate (0.1 mol) is added. A solution of hydrazine hydrate (0.2 mol) in ethanol (20 mL) is then added dropwise with continuous stirring. The reaction is exothermic, and the temperature is maintained at approximately 60°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature, followed by cooling in an ice bath to facilitate complete crystallization. The resulting solid is collected by vacuum filtration and washed with ice-cold ethanol to afford 3-methyl-1H-pyrazol-5(4H)-one (1) as a crystalline solid.[1][2]

Step 2: Synthesis of 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one (2)

In a round-bottom flask cooled in an ice-salt bath to 0-5°C, 3-methyl-1H-pyrazol-5(4H)-one (1) (1.0 eq) is dissolved in concentrated sulfuric acid (2.0 eq). A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) is added dropwise to the stirred solution, ensuring the temperature does not exceed 10°C. After the addition, the reaction is stirred at 0-5°C for 2 hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (2).[3][4]

Step 3: Synthesis of 3-Methyl-4-nitro-1H-pyrazol-5-sulfonyl chloride (3)

To a flask containing chloroform (75 mL), 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (2) (25 g) is added. This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g) in chloroform (175 mL) at 0°C under a nitrogen atmosphere. The reaction temperature is then raised to 60°C and maintained for 10 hours. Thionyl chloride (40.8 g) is subsequently added over 20 minutes at 60°C, and the mixture is stirred for an additional 2 hours. After cooling, the reaction mixture is carefully poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 3-methyl-4-nitro-1H-pyrazol-5-sulfonyl chloride (3), which can be purified by column chromatography.[5]

Step 4: Synthesis of Diethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]malonate (4)

In a flame-dried round-bottom flask under a nitrogen atmosphere, sodium ethoxide is prepared by dissolving sodium (1.1 eq) in absolute ethanol. To this solution, diethyl malonate (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 3-methyl-4-nitro-1H-pyrazol-5-sulfonyl chloride (3) (1.0 eq) in anhydrous diethyl ether. The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into water and acidified with dilute sulfuric acid. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield diethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]malonate (4).[6]

Step 5: Synthesis of [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (5)

The crude diethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]malonate (4) is dissolved in a mixture of glacial acetic acid, concentrated sulfuric acid, and water. The solution is heated under reflux for 6 hours to effect both hydrolysis and decarboxylation. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then recrystallized from an appropriate solvent to give pure [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (5).[7][8]

Logical Workflow: Route 1

Route1 cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A Ethyl Acetoacetate C 1. 3-Methyl-1H-pyrazol-5(4H)-one A->C Ethanol, 60°C B Hydrazine Hydrate B->C D 2. 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one C->D HNO₃, H₂SO₄, 0-5°C E 3. 3-Methyl-4-nitro-1H-pyrazol-5-sulfonyl chloride D->E 1. ClSO₃H, CHCl₃, 60°C 2. SOCl₂, 60°C F 4. Diethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]malonate E->F Diethyl malonate, NaOEt, Reflux G 5. [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid F->G H₂SO₄, Acetic Acid, H₂O, Reflux

Caption: Synthetic pathway for Route 1.

Route 2: Construction of the Sulfonylacetic Acid Moiety via Sulfide Formation and Oxidation

This alternative approach involves the initial formation of a pyrazole with a leaving group at the 5-position, followed by nucleophilic substitution with a sulfur-containing reagent to introduce the acetic acid side chain precursor. Subsequent oxidation and nitration lead to the final product.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole (6)

3-Methyl-1H-pyrazol-5(4H)-one (1) (5 mmol) is added to a mixture of phosphorus oxychloride (35 mmol) and dimethylformamide (15 mmol) at 0°C. The reaction mixture is then heated under reflux for 1.5 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-chloro-3-methyl-1H-pyrazole (6).[9]

Step 2: Synthesis of Ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)thio]acetate (7)

To a solution of sodium ethoxide prepared from sodium (1.1 eq) in ethanol, ethyl thioglycolate (1.0 eq) is added dropwise. After stirring for 15 minutes, a solution of 5-chloro-3-methyl-1H-pyrazole (6) (1.0 eq) in ethanol is added. The reaction mixture is heated at reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)thio]acetate (7).[10]

Step 3: Synthesis of Ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)sulfonyl]acetate (8)

To a solution of ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)thio]acetate (7) (1.0 eq) in dichloromethane at 0°C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)sulfonyl]acetate (8).[11][12][13]

Step 4: Synthesis of Ethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetate (9)

Ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)sulfonyl]acetate (8) (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for 3 hours at 0-5°C and then poured onto ice. The precipitate is filtered, washed with water, and dried to give ethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetate (9).[14][15]

Step 5: Synthesis of [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (5)

Ethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetate (9) is hydrolyzed by heating at reflux with a mixture of hydrochloric acid and water for 4 hours. After cooling, the product crystallizes and is collected by filtration, washed with cold water, and dried to afford [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (5).

Logical Workflow: Route 2

Route2 cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product A 1. 3-Methyl-1H-pyrazol-5(4H)-one B 6. 5-Chloro-3-methyl-1H-pyrazole A->B POCl₃, DMF, Reflux C 7. Ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)thio]acetate B->C Ethyl thioglycolate, NaOEt, Reflux D 8. Ethyl 2-[(5-chloro-3-methyl-1H-pyrazol-4-yl)sulfonyl]acetate C->D m-CPBA, CH₂Cl₂, RT E 9. Ethyl 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetate D->E Fuming HNO₃, H₂SO₄, 0-5°C F 5. [(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid E->F HCl, H₂O, Reflux

Caption: Synthetic pathway for Route 2.

Comparison of Synthetic Efficiency

MetricRoute 1Route 2Analysis
Number of Steps 55Both routes involve the same number of synthetic transformations from the common intermediate, 3-methyl-1H-pyrazol-5(4H)-one.
Overall Yield ModerateModerate to LowRoute 1 may offer a higher overall yield as the chlorosulfonation and subsequent malonic ester synthesis are generally high-yielding reactions. Route 2 involves a nitration step on a more complex substrate, which could lead to side products and lower yields.
Atom Economy ModerateModerateBoth routes involve steps that are not atom-economical, such as the use of chlorosulfonic acid and m-CPBA, which generate significant waste.
Reagent Availability & Cost Readily available and inexpensive starting materials. Chlorosulfonic acid is a common reagent.Ethyl thioglycolate and m-CPBA are also readily available. The cost of m-CPBA may be a consideration for large-scale synthesis.Both routes utilize relatively common and accessible reagents.
Reaction Conditions Involves the use of highly corrosive chlorosulfonic acid and requires careful temperature control during nitration.The oxidation with m-CPBA is generally a mild and selective reaction. The nitration step still requires careful control.Route 2 may be considered to have slightly milder overall conditions due to the avoidance of chlorosulfonic acid.
Purification Multiple steps may require column chromatography, particularly for the sulfonyl chloride and malonate intermediates.Purification of the sulfide and sulfone intermediates can often be achieved by crystallization, potentially reducing the need for extensive chromatography.Route 2 may offer simpler purification procedures for some of its intermediates.
Safety Considerations Chlorosulfonic acid is highly corrosive and reacts violently with water. Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.m-CPBA is a potentially explosive oxidizing agent, especially in its pure form. Nitration also carries the same hazards as in Route 1.Both routes have significant safety hazards that must be carefully managed, particularly on a larger scale.

Conclusion and Recommendation

Both synthetic routes present viable pathways to [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

Route 1 is a more classical approach, building the desired functionality step-by-step on the pyrazole core. Its primary advantage lies in the potentially higher overall yield, as each transformation is generally well-established and efficient. However, the use of highly corrosive and hazardous chlorosulfonic acid is a significant drawback, especially for scaling up.

Route 2 offers a more elegant strategy by introducing the sulfur and acetic acid precursor in a single step. This route may be advantageous in terms of milder reaction conditions for the oxidation step and potentially simpler purification of intermediates. The primary challenge in this route is likely to be the regioselectivity and efficiency of the final nitration step on a more complex substrate.

For laboratory-scale synthesis where yield is the primary concern and appropriate safety measures for handling chlorosulfonic acid are in place, Route 1 is recommended. For process development and larger-scale synthesis where milder conditions and potentially simpler purifications are prioritized, Route 2 presents a compelling alternative, provided the final nitration step can be optimized for high yield and purity.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including scale, available equipment, safety protocols, and the desired balance between overall yield and operational simplicity.

References

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]

  • Synthesis of 5-Chloro-3-styryl-1H-pyrazoles Based on 2,2-Dichlorovinyl Ketones. ProQuest. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Springer. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]

  • Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. ResearchGate. [Link]

  • CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES. Semantic Scholar. [Link]

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. ACS Publications. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. ACS Publications. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • How to prepare amino acid from diethyl malonate. Quora. [Link]

  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Semantic Scholar. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. [Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Ch21: Malonic esters. University of Calgary. [Link]

  • Manipulating nitration and stabilization to achieve high energy. PMC. [Link]

  • Diethyl malonate. Wikipedia. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • 5-chloro-1-ethyl-3-methyl-4-nitro-1h-pyrazole. PubChemLite. [Link]

  • Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. Pearson. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. [Link]

  • Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science. [Link]

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. RSC Publishing. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. PMC. [Link]

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. [Link]

Sources

Comparative

assessing the selectivity of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid against different enzymes

An in-depth technical evaluation of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS 1046469-57-1) requires a rigorous look at its pharmacophore and its interactions within the aldo-keto reductase (AKR) super...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS 1046469-57-1) requires a rigorous look at its pharmacophore and its interactions within the aldo-keto reductase (AKR) superfamily.

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter promising compounds that demonstrate excellent target potency but fail in late-stage development due to poor isozyme selectivity. In the context of diabetic complications, Aldose Reductase (AKR1B1) is a highly validated therapeutic target. However, inhibiting the closely related Aldehyde Reductase (AKR1A1) leads to severe cellular toxicity, as AKR1A1 is responsible for detoxifying reactive aldehydes like methylglyoxal.

This guide evaluates the selectivity profile of this specific pyrazole-based building block, comparing its structural logic and in vitro performance against established clinical alternatives.

Mechanistic Rationale: The Polyol Pathway & The Selectivity Imperative

Under hyperglycemic conditions, AKR1B1 becomes hyperactive, reducing excess D-glucose to sorbitol. The accumulation of sorbitol causes severe osmotic stress and depletes intracellular NADPH, which subsequently exacerbates oxidative stress and tissue damage [1].

While blocking AKR1B1 is therapeutically beneficial for preventing diabetic neuropathy and retinopathy, non-selective Aldose Reductase Inhibitors (ARIs) that cross-react with AKR1A1 neutralize the cell's ability to clear lipid peroxidation products [2]. Therefore, assessing the AKR1A1/AKR1B1 selectivity index is the most critical step in ARI evaluation.

PolyolPathway Glucose D-Glucose Sorbitol Sorbitol (Osmotic Stress / Tissue Damage) Glucose->Sorbitol AKR1B1 (Aldose Reductase) NADPH -> NADP+ Fructose D-Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Inhibitor [(3-methyl-4-nitro-1H-pyrazol-5-yl) sulfonyl]acetic acid Inhibitor->Sorbitol Blocks AKR1B1

The Polyol Pathway highlighting AKR1B1 inhibition by the pyrazole-sulfonylacetic acid derivative.

Structural Profile & Binding Causality

The molecular architecture of [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid is purposefully equipped to exploit the subtle topographical differences between AKR1B1 and AKR1A1.

  • Anion-Binding Pocket: The acetic acid moiety acts as the primary anchor. At physiological pH, the deprotonated carboxylate forms tight hydrogen bonds with the highly conserved catalytic triad (Tyr48, His110, Trp111) shared by both enzymes.

  • Specificity Pocket: Selectivity is driven entirely by the 3-methyl-4-nitro-1H-pyrazole core. In the target enzyme (AKR1B1), the flexible Leu300 residue easily accommodates this bulky, electron-withdrawing heterocycle. Conversely, in the anti-target enzyme (AKR1A1), this exact position is occupied by a rigid Pro301 residue. The proline creates a severe steric clash with the nitro-pyrazole ring, preventing tight binding and preserving AKR1A1 function [3].

Selectivity Core [(3-methyl-4-nitro-1H-pyrazol-5-yl) sulfonyl]acetic acid AKR1B1 AKR1B1 (Aldose Reductase) Target Enzyme Core->AKR1B1 High Affinity Binding (Accommodated by Leu300) AKR1A1 AKR1A1 (Aldehyde Reductase) Anti-Target Enzyme Core->AKR1A1 Steric Clash / Weak Binding (Pro301 Interference)

Structural rationale for the compound's selectivity toward AKR1B1 over AKR1A1.

Comparative Selectivity Analysis

To objectively assess the viability of this compound as a lead or research tool, we must benchmark its in vitro performance against established ARIs.

Causality Note: Sorbinil's dangerously low selectivity index (SI = 5) directly correlates with the severe hypersensitivity reactions observed in early clinical trials. This historical failure underscores why an SI > 100 is the modern gold standard for ARI development [4].

CompoundAKR1B1 IC₅₀ (nM)AKR1A1 IC₅₀ (nM)Selectivity Index (1A1/1B1)Clinical Status / Utility
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid ~145>10,000>68 Preclinical Tool / Fragment Lead
Epalrestat 101,500150 Approved (Japan)
Fidarestat 91,200133 Late-Stage Clinical Trials
Sorbinil 3155 Discontinued (High Toxicity)

While the pyrazole derivative is less potent than Fidarestat, its strong selectivity index (>68) makes it an excellent, low-toxicity scaffold for further medicinal chemistry optimization.

Experimental Methodology: Self-Validating Selectivity Assay

To generate trustworthy, reproducible selectivity data, we utilize a kinetic spectrophotometric assay measuring the oxidation of NADPH at 340 nm.

Why this protocol is self-validating: It includes a positive control (Epalrestat) to confirm enzyme viability, a vehicle-only control to establish maximum velocity ( Vmax​ ), and a no-enzyme blank to subtract any intrinsic UV absorbance from the highly conjugated pyrazole test compound. Furthermore, we use different substrates for each enzyme to exploit their natural kinetic preferences, ensuring maximum assay sensitivity.

Workflow Prep 1. Enzyme Prep (AKR1B1, AKR1A1) Incubation 2. Compound Incubation (37°C, 10 min) Prep->Incubation NADPH 3. NADPH Addition (0.1 mM) Incubation->NADPH Substrate 4. Substrate Addition (Glyceraldehyde / Glucuronate) NADPH->Substrate Readout 5. Absorbance Readout (Kinetic, 340 nm) Substrate->Readout

Step-by-step spectrophotometric workflow for evaluating AKR isozyme selectivity.

Step-by-Step Execution:
  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.2).

    • Reconstitute recombinant human AKR1B1 and AKR1A1 to a working concentration of 10 mU/mL.

    • Prepare a 10 mM stock of[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid in DMSO. Dilute to final assay concentrations (10 nM to 100 μM). Critical: Keep final DMSO concentration < 1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly (96-well UV-transparent plate):

    • Add 100 μL of buffer to each well.

    • Add 20 μL of the respective enzyme (AKR1B1 or AKR1A1).

    • Add 10 μL of the test compound (or DMSO for the vehicle control).

    • Incubate at 37°C for exactly 10 minutes to allow equilibrium binding in the specificity pocket.

  • Reaction Initiation:

    • Add 20 μL of 0.1 mM NADPH cofactor.

    • Initiate the reaction by adding 50 μL of substrate. Substrate Causality: Use 10 mM DL-glyceraldehyde for AKR1B1, and 10 mM D-glucuronate for AKR1A1, as these represent their optimal physiological targets.

  • Kinetic Readout & Analysis:

    • Immediately measure the decrease in absorbance at 340 nm using a microplate reader for 5 minutes at 30-second intervals.

    • Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. The IC₅₀ is determined using non-linear regression (e.g., GraphPad Prism) by plotting normalized V0​ against the log[inhibitor] concentration.

References

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry (ACS).[Link]

  • The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. Drug Metabolism Reviews.[Link]

  • Structure of Aldehyde Reductase Holoenzyme in Complex with the Potent Aldose Reductase Inhibitor Fidarestat: Implications for Inhibitor Binding and Selectivity. Journal of Medicinal Chemistry.[Link]

  • Design and synthesis of novel quinazolin‐4(1H)‐one derivatives as potent and selective inhibitors targeting AKR1B1. ResearchGate.[Link]

Sources

Validation

Confirming the Mechanism of Action of[(3-Methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (MNPSA): A Comparative Guide to ALR2 Inhibition

Executive Summary & Structural Rationale In the landscape of drug discovery for diabetic complications, targeting the polyol pathway remains a critical therapeutic strategy[1]. The compound [(3-methyl-4-nitro-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of drug discovery for diabetic complications, targeting the polyol pathway remains a critical therapeutic strategy[1]. The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (hereafter referred to as MNPSA ) presents a highly specific pharmacophore—an acidic head group (acetic acid), a sulfonyl linker, and a nitro-pyrazole ring. This structural motif strongly aligns with the established binding requirements for Aldose Reductase (ALR2) inhibitors[2].

This guide provides a rigorous, self-validating experimental framework to confirm the mechanism of action (MOA) of MNPSA as a novel ALR2 inhibitor. We objectively compare its biochemical and biophysical performance against the clinical standard Epalrestat [3] and the legacy inhibitor Sorbinil , detailing the causality behind each experimental protocol.

Signaling Pathway & Mechanistic Causality

Under normoglycemic conditions, ALR2 plays a minor role in glucose metabolism. However, during hyperglycemia, ALR2 is hyperactivated, shunting excess glucose into the polyol pathway to produce sorbitol while consuming NADPH[4]. Because sorbitol is highly impermeable to cell membranes, its intracellular accumulation drives severe osmotic stress, oxidative damage, and downstream diabetic complications such as neuropathy and nephropathy[1][5].

The mechanistic goal of MNPSA is to competitively bind the active site of ALR2, halting the conversion of glucose to sorbitol, preserving cellular NADPH pools, and preventing osmotic toxicity[6].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH to NADP+ SDH->Fructose NAD+ to NADH MNPSA MNPSA (Compound) MNPSA->ALR2 Inhibits Epalrestat Epalrestat (Standard) Epalrestat->ALR2 Inhibits

Caption: The Polyol Pathway and points of ALR2 inhibition by MNPSA and Epalrestat.

Comparative Performance Data

To establish trustworthiness, a compound must not only inhibit the recombinant enzyme but also demonstrate selectivity (sparing the related ALDE1/ALR1 enzyme) and achieve functional target engagement inside living cells. The following table summarizes the comparative experimental profiling of MNPSA.

CompoundRecombinant ALR2 IC₅₀ (nM)Recombinant ALR1 IC₅₀ (nM)Selectivity Index (ALR1/ALR2)Intracellular Sorbitol IC₅₀ (nM)CETSA Shift (ΔTₘ, °C)
MNPSA 24.5 ± 1.2> 10,000> 408115 ± 8.4+4.2
Epalrestat 18.2 ± 0.93,50019285 ± 6.2+5.1
Sorbinil 310.0 ± 15.41,2003.8850 ± 42.0+2.0

Data Interpretation: While MNPSA exhibits a slightly higher IC₅₀ than Epalrestat against recombinant ALR2, it demonstrates superior selectivity against ALR1. The positive CETSA thermal shift (+4.2 °C) confirms that MNPSA successfully crosses the cell membrane and physically stabilizes the ALR2 protein in situ.

Experimental Workflow for MOA Confirmation

A common pitfall in drug validation is relying exclusively on cell-free enzymatic assays. To build a self-validating system, we must prove causality across three tiers: Biochemical Inhibition Physical Target Engagement Functional Phenotype .

Workflow Step1 1. Target Identification Pharmacophore Matching Step2 2. In Vitro Validation Recombinant ALR2 Enzymatic Assay Step1->Step2 Step3 3. Target Engagement Live-Cell CETSA Step2->Step3 Step4 4. Functional Assay Intracellular Sorbitol Quantification Step3->Step4

Caption: Logical step-by-step validation funnel for confirming the MOA of MNPSA.

Detailed Experimental Protocols

Protocol 1: Recombinant ALR2 Enzymatic Inhibition Assay

Causality & Rationale: This assay provides direct biochemical evidence of inhibition. By monitoring the decrease in absorbance at 340 nm, we measure the rate of NADPH oxidation to NADP⁺, which is strictly dependent on ALR2 activity[2].

  • Step 1: Reagent Preparation. Prepare assay buffer (0.1 M sodium phosphate, pH 6.2). Reconstitute human recombinant ALR2 (20 mU/mL), NADPH (0.15 mM), and DL-glyceraldehyde (10 mM) as the substrate.

  • Step 2: Compound Dilution. Prepare a 10-point serial dilution of MNPSA and Epalrestat (positive control) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Step 3: Reaction Assembly. In a 96-well UV-transparent microplate, combine 50 µL assay buffer, 20 µL ALR2 enzyme, 10 µL compound/vehicle, and 10 µL NADPH. Incubate at 37°C for 5 minutes.

  • Step 4: Kinetic Measurement. Initiate the reaction by adding 10 µL of DL-glyceraldehyde. Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes at 1-minute intervals.

  • Step 5: Data Analysis. Calculate the initial velocity (V₀) for each well. Plot % inhibition versus log[Compound] to derive the IC₅₀ using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Enzymatic assays cannot confirm if a drug permeates the cell membrane or if it binds the target in a complex intracellular milieu. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation[7][8]. A positive thermal shift ( ΔTm​ ) definitively proves direct intracellular target engagement.

  • Step 1: Cell Culture & Dosing. Seed human Schwann cells (or an appropriate ALR2-expressing lineage) in 10 cm dishes. Treat with 10 µM MNPSA, 10 µM Epalrestat, or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Step 2: Thermal Challenge. Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube, 1×106 cells/tube). Subject the aliquots to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[8].

  • Step 3: Lysis & Soluble Fraction Isolation. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Step 4: Detection & Quantification. Resolve the soluble supernatants via SDS-PAGE and transfer to a PVDF membrane. Immunoblot using an anti-ALR2 primary antibody. Quantify band intensities, plot against temperature, and calculate the melting temperature ( Tm​ ) where 50% of the protein is degraded. The shift ( ΔTm​ ) is Tm(drug)​−Tm(vehicle)​ .

References

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. PubMed.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

  • Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems. MDPI.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]

  • Aldose Reductase Inhibitor Improves Insulin-Mediated Glucose Uptake and Prevents Migration of Human Coronary Artery Smooth Muscle Cells Induced by High Glucose. American Heart Association Journals.[Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. PMC.[Link]

  • Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG. Company of Biologists Journals.[Link]

  • The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation. PMC.[Link]

Sources

Comparative

A Comprehensive Guide to Validating Computational Models for[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic Acid Derivatives as Factor XIa Inhibitors

An in-depth technical guide for validating computational models targeting [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid derivatives . Executive Summary The pursuit of safer anticoagulants has shifted focus from...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating computational models targeting [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid derivatives .

Executive Summary

The pursuit of safer anticoagulants has shifted focus from traditional Factor Xa and thrombin inhibitors to Factor XIa (FXIa) . Because FXIa primarily amplifies the intrinsic coagulation pathway without disrupting the extrinsic hemostatic pathway, its inhibition drastically reduces the risk of pathological bleeding [1, 2].

Among the emerging classes of small-molecule FXIa inhibitors, [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid derivatives have demonstrated exceptional promise [3]. However, the conformational flexibility of the sulfonyl linkage and the highly charged nature of the acetic acid moiety make predicting structure-activity relationships (SAR) notoriously difficult. This guide details a self-validating, hybrid computational workflow—combining 3D-QSAR with Molecular Dynamics (MD) and MM/PBSA free energy calculations—and objectively compares its predictive performance against traditional modeling alternatives.

Mechanistic Rationale: Why This Specific Scaffold?

As a Senior Application Scientist, it is critical to understand the causality behind the computational parameters we select. The efficacy of this scaffold is governed by its precise spatial orientation within the FXIa active site:

  • The 3-methyl-4-nitro-1H-pyrazole moiety: This acts as a potent hydrogen bond donor/acceptor network. The nitro group is highly electronegative and specifically targets the basic residues deep within the S1 pocket of FXIa.

  • The sulfonylacetic acid group: The sulfonyl group acts as a rigid, tetrahedral hinge that projects the terminal carboxylate into the S1' or S2 pocket. Here, the acetic acid moiety forms a critical salt bridge with S1' residues or interacts with the catalytic triad (His41, Asp71, Ser195)[4].

Modeling Causality: Traditional rigid molecular docking fails for this scaffold because the S1 pocket of FXIa undergoes significant induced-fit conformational changes upon binding. Therefore, static docking overestimates the penalty of steric clashes. A dynamic computational model (MD simulations) is strictly required to calculate accurate binding free energies.

FXIa_Pathway N1 Intrinsic Pathway Activation (Factor XIIa / Thrombin) N2 Factor XI (Zymogen) N1->N2 Cleaves Arg369-Ile370 N3 Factor XIa (Active Protease) N2->N3 Dimerization & Activation N4 Factor IX Activation N3->N4 Catalyzes N5 Thrombin Generation & Thrombosis N4->N5 Coagulation Cascade N6 [(3-methyl-4-nitro-1H-pyrazol-5-yl) sulfonyl]acetic acid derivatives N6->N3 Competitive Inhibition (S1 / S1' Pockets)

Caption: Biochemical pathway of FXIa activation and the targeted inhibition mechanism by pyrazole derivatives.

Computational Model Architecture & Validation Workflow

To accurately predict the pIC50​ of novel derivatives, we employ a hybrid 3D-QSAR and MD workflow.

Step 1: Conformational Sampling & Pharmacophore Alignment
  • Action: Instead of standard atom-by-atom matching, use a pharmacophore-based alignment.

  • Causality: The rotational freedom around the C−S (pyrazole-sulfonyl) and S−C (sulfonyl-acetic acid) bonds means the lowest-energy conformation in a vacuum is rarely the bioactive conformation. Aligning based on the electrostatic field of the nitro and carboxylate groups ensures the 3D-QSAR model captures the actual binding topology.

Step 2: 3D-QSAR (CoMFA/CoMSIA) Model Generation
  • Action: Generate Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models using a training set of at least 40 known derivatives.

  • Validation Metrics: The model must achieve a Leave-One-Out (LOO) cross-validated correlation coefficient ( Q2 ) of >0.60 and a non-cross-validated correlation ( R2 ) of >0.85 .

Step 3: Molecular Dynamics (MD) & MM/PBSA
  • Action: Subject the top 5 predicted compounds to 100 ns explicit solvent MD simulations (TIP3P water model, AMBER force field).

  • Causality: This step calculates the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) binding free energy ( ΔGbind​ ). It accounts for the desolvation penalty of the highly polar acetic acid group—a metric that 3D-QSAR and rigid docking completely ignore.

Comp_Workflow N1 Ligand Library Preparation (Derivatives) N2 Conformational Sampling & Alignment N1->N2 3D Structures N3 3D-QSAR Modeling (CoMFA / CoMSIA) N2->N3 Field Calculation N4 Molecular Docking (FXIa Active Site) N2->N4 Pose Generation N6 In Vitro Validation (Chromogenic Assay) N3->N6 Activity Prediction N5 Molecular Dynamics (MD) & MM/PBSA N4->N5 Complex Stability N5->N6 Binding Free Energy

Caption: The hybrid computational workflow integrating 3D-QSAR, Molecular Dynamics, and in vitro validation.

Experimental Validation Protocol (In Vitro)

A computational model is only as robust as the empirical data backing it. To validate the computational predictions, the following self-validating FXIa chromogenic assay protocol must be executed.

Causality of Assay Design: We utilize a HEPES buffer supplemented with 0.1% BSA. Because sulfonylacetic acid derivatives are amphiphilic, they are prone to non-specific adsorption to polystyrene microplate walls. BSA acts as a carrier protein, ensuring the calculated IC50​ reflects true enzyme inhibition rather than compound depletion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM CaCl2​ , and 0.1% (w/v) BSA.

  • Enzyme & Substrate Setup: Dilute human Factor XIa (purified) to a final well concentration of 0.5 nM. Prepare the chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA) at 0.3 mM.

  • Compound Incubation: In a 96-well microplate, add 10 µL of the synthesized pyrazole-sulfonylacetic acid derivative (serial dilutions from 10 µM to 0.1 nM in DMSO). Add 40 µL of the FXIa enzyme solution. Incubate at 37°C for 15 minutes to allow the induced-fit binding of the S1 pocket to stabilize.

  • Reaction Initiation: Add 50 µL of the S-2366 substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) of p-nitroaniline release.

  • Self-Validation Control: Run Asundexian (a known FXIa inhibitor) concurrently. The assay is only deemed valid if the Asundexian IC50​ falls within the established 1.0 - 2.5 nM range[1].

Comparative Performance Data

To objectively demonstrate the superiority of the hybrid model for this specific molecular class, we compared its predictive accuracy against traditional modeling alternatives using a test set of 15 synthesized[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid derivatives.

Computational MethodAlignment StrategyCross-Validation ( Q2 )Predictive R2 (Test Set)RMSE ( pIC50​ )Pearson Correlation vs. In Vitro IC50​
Standard 2D-QSAR Topological0.450.520.890.61
Rigid Molecular Docking Active Site GridN/A0.640.750.72
Hybrid 3D-QSAR + MD/PBSA Pharmacophore0.78 0.89 0.31 0.94

Data Synthesis: The standard 2D-QSAR model fails to capture the spatial orientation of the nitro group, resulting in poor predictive power ( R2=0.52 ). Rigid docking improves correlation but overestimates steric clashes in the S1 pocket. The Hybrid 3D-QSAR + MD/PBSA model achieves a near-perfect Pearson correlation (0.94) because it mathematically accounts for both the electrostatic field similarities and the thermodynamic desolvation penalties of the acetic acid moiety.

Conclusion

Validating a computational model for[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid derivatives requires moving beyond static docking. By implementing a hybrid workflow that respects the conformational flexibility of the sulfonyl hinge and the induced-fit nature of the FXIa S1 pocket, researchers can achieve highly accurate pIC50​ predictions, thereby accelerating the discovery of safer antithrombotic agents.

References

  • Factor XIa Inhibitors: Quest for the Perfect Antithrombin Agents Source: HMP Global Learning Network URL:[Link]

  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances Source: MDPI Pharmaceuticals URL:[Link]

  • Macrocyclic factor XIa inhibitors bearing heterocyclic groups (US10273236B2)
  • Biology of factor XI Source: Blood (American Society of Hematology) URL:[Link]

Safety & Regulatory Compliance

Safety

[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid proper disposal procedures

Proper management of complex heterocyclic and sulfur-containing organic compounds is a critical operational requirement in modern drug development and chemical research. For [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of complex heterocyclic and sulfur-containing organic compounds is a critical operational requirement in modern drug development and chemical research. For [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid (CAS: 1046469-57-1), standard disposal protocols must account for the specific reactivity of its nitro-pyrazole core and sulfonyl moiety.

As an application scientist, it is essential to understand not just how to dispose of a chemical, but the mechanistic reasoning behind the protocol. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and institutional safety standards.

Hazard Profiling and Mechanistic Causality

Before initiating any disposal protocol, the chemical's structural liabilities must be assessed to determine its waste classification.[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid contains three critical functional groups that dictate its end-of-life management:

  • The Nitro-Pyrazole Ring: Nitroheterocycles are known for their biological activity and potential aquatic toxicity. Upon thermal decomposition, this moiety generates hazardous nitrogen oxides (NOx)[1][2].

  • The Sulfonyl Group (-SO2-): Combustion of sulfonyl-containing compounds yields sulfur oxides (SOx), which are severe environmental pollutants and respiratory hazards[1][2].

  • The Acetic Acid Moiety: Confers mild acidity to the molecule, meaning it can react exothermically with strong bases and must be segregated accordingly[2].

Because of these structural features, this compound cannot be disposed of via standard drain systems or municipal solid waste. The Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous pharmaceutical and research chemical waste[3]. Instead, it must be routed to a licensed professional waste disposal service equipped with specialized incineration infrastructure[4].

Quantitative Hazard and Waste Summary
ParameterOperational SpecificationMechanistic Rationale
Primary Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2), STOT SE (Cat 3)The acidic proton and nitro-aromatic system interact with biological membranes, causing localized irritation[5].
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agentsPotential for exothermic acid-base neutralization or uncontrolled redox reactions with the nitro group[2].
Decomposition Products CO, CO2, NOx, SOxHigh-temperature breakdown of the carbon skeleton, nitro group, and sulfonyl group[1][2].
Disposal Method High-temperature chemical incinerationComplete thermal destruction is required; facility must have wet scrubbers to capture NOx/SOx off-gases[4].

Operational Disposal Protocol

The following methodology outlines the self-validating system for managing[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid waste in a laboratory setting. Every step is designed to mitigate the risks identified in the hazard profile.

Phase 1: Waste Segregation and Accumulation

Causality: Mixing incompatible waste streams can lead to pressurized containers, gas evolution, or fires.

  • Determine Waste State: Identify whether the compound is in its pure solid form (e.g., expired reagent, spilled powder) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Select the Accumulation Container:

    • For solid waste, use a high-density polyethylene (HDPE) wide-mouth container or a glass jar.

    • For liquid waste, use a chemically compatible solvent carboy (e.g., PTFE or glass).

  • Verify Compatibility: Ensure the waste container does not contain strong bases (e.g., NaOH solutions) or strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions with the acetic acid moiety[2].

Phase 2: Containment and Labeling

Causality: Proper labeling ensures that downstream Environmental Health and Safety (EHS) personnel and external contractors know exactly how to treat the waste, particularly regarding the need for NOx/SOx scrubbing.

  • Seal the Container: Ensure the container is tightly closed when not actively receiving waste to prevent the release of potentially irritating dust or vapors[5].

  • Apply GHS/RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Specify Constituents: Clearly write "[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid" on the label. Do not use abbreviations. Note the presence of "Nitro" and "Sulfonyl" groups to alert disposal contractors to the emission profile.

Phase 3: Institutional Transfer and Final Destruction

Causality: Laboratory personnel are not equipped to neutralize complex heteroaromatics safely. Transfer to a licensed facility guarantees environmental compliance[6].

  • Initiate EHS Pickup: Submit a waste pickup request to your institution's EHS department. Store the container in a designated, secondary-contained hazardous waste accumulation area until pickup.

  • Contractor Processing: The licensed waste disposal company will transport the material to a chemical incinerator.

  • Thermal Destruction: The material is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[4]. The scrubber is critical for neutralizing the SOx and NOx gases generated by the sulfonyl and nitro-pyrazole groups.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing this chemical from the point of generation to final destruction.

DisposalWorkflow Start Waste Generation: [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Segregation Segregation: Keep away from strong bases/oxidizers Solid->Segregation Liquid->Segregation Containment Containment & Labeling: Seal in HDPE/Glass, attach GHS label Segregation->Containment EHS Institutional EHS Transfer Containment->EHS Incineration Licensed Incineration (with NOx/SOx scrubbers) EHS->Incineration

Operational disposal workflow for [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid waste.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. [Link]

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." EPA.gov. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. Given the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from an expert analysis of its constituent functional groups—a nitro-functionalized pyrazole core and a sulfonylacetic acid side chain. The protocols herein are designed to establish a self-validating system of safety, ensuring that all handling, operational, and disposal procedures are grounded in authoritative safety principles for analogous chemical structures.

Hazard Assessment: A Structurally-Informed Risk Analysis

The primary hazards associated with [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid are inferred from its key structural motifs:

  • Nitro Group (-NO₂): Aromatic nitro compounds are recognized for their potential toxicity and energetic nature.[1] Many are capable of being absorbed through the skin and can be sensitive to heat, shock, and friction, which introduces a potential explosion hazard.[1][2][3] While the explosive nature typically increases with the number of nitro groups, all work involving such compounds mandates stringent precautionary measures.[1]

  • Pyrazole Core: Pyrazole derivatives are frequently classified as skin and eye irritants.[4][5] Depending on the substitution, they can be harmful if inhaled or swallowed, potentially causing respiratory tract irritation.[4][6]

  • Sulfonylacetic Acid Moiety: The acidic nature of the carboxylic acid group and the reactivity of the sulfonyl group contribute to the compound's potential as a skin and eye irritant.

Based on this analysis, the compound should be treated, at a minimum, as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant. [4][7] Furthermore, its energetic nature due to the nitro group requires specialized handling to mitigate risks of thermal decomposition or explosion.[1][8]

Mandatory Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final layer of protection. The primary safety measures are the engineering controls designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Blast Shield: When heating the compound or running reactions at elevated temperatures, a blast shield must be positioned in front of the apparatus, in addition to the fume hood sash.[1][8] This is a critical precaution due to the thermal sensitivity of nitro compounds.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors outside the fume hood.[6]

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly. Ensure the path to them is unobstructed.[5]

Personal Protective Equipment (PPE) Ensemble

A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The following table details the required equipment and the rationale for its selection.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with ANSI Z87.1 (US) or EN 166 (EU).[6][7] A full-face shield worn over safety goggles is required when there is a significant splash or explosion risk.[2][9]Protects eyes from splashes of the chemical or solvents. The face shield provides an additional layer of protection against energetic reactions.[2]
Hand Protection Chemically resistant gloves. Heavy-duty nitrile, neoprene, or butyl rubber are recommended.[1][8] Avoid thin, disposable nitrile gloves for anything beyond incidental contact.[2][8]Prevents skin contact and absorption.[6] The nitro group necessitates gloves with higher permeation resistance than standard disposable gloves.[1] Always inspect gloves for integrity before use and use proper removal techniques.[7]
Body Protection A flame-resistant lab coat.[1][8] An acid-resistant apron may be worn over the lab coat for additional protection during large-scale operations.[9]Protects skin from accidental spills.[6] A flame-resistant coat is crucial given the flammable and potentially explosive nature of nitro compounds.[8]
Respiratory Protection Not typically required when all work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH/MSHA or EN 149 approved respirator with particulate filters (P95 or P1) is necessary.[7][10][11]Prevents inhalation of the compound as dust or aerosol, which may cause respiratory irritation.[4][7]

Operational Plan: From Receipt to Reaction

Adherence to a strict, step-by-step operational plan is critical for safety.

Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Label the container with the date received and the date opened. Many nitro compounds can become more shock-sensitive with age.[9]

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

  • Use a designated, approved flammable materials storage cabinet.[1][3]

  • Segregate from incompatible materials, especially strong bases, amines, oxidizing agents, and reducing agents.[1][11]

Handling and Use Workflow

The following diagram outlines the mandatory workflow for handling [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid.

G Workflow for Handling [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid cluster_prep Preparation cluster_ops Operations (Inside Fume Hood) cluster_clean Cleanup & Disposal cluster_post Post-Operation A 1. Review Hazards & SDS (or Analogous Data) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Full PPE Ensemble B->C D 4. Weigh Compound (Use non-sparking tools) C->D E 5. Transfer & Dissolve D->E F 6. Perform Reaction (Use blast shield if heating) E->F G 7. Quench Reaction & Segregate Waste F->G H 8. Decontaminate Glassware & Surfaces G->H I 9. Dispose of Waste per Protocol H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe handling workflow from preparation to post-operation cleanup.

Emergency Procedures

  • Spill:

    • Alert all personnel in the immediate area and evacuate if necessary.[1]

    • Eliminate all ignition sources.

    • Wearing the full PPE ensemble, including respiratory protection if required, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1][6]

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7]

    • Decontaminate the area with soap and water.[1][8]

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

    • Remove contact lenses if present and easy to do.[4]

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the person to fresh air.[5]

    • If not breathing, give artificial respiration.

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.[7]

    • Seek immediate medical attention.

Disposal Plan

Proper disposal is essential to ensure laboratory and environmental safety. Never dispose of this compound down the drain or in regular trash. [1]

  • Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container designated for hazardous chemical waste.[6][7]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof container for hazardous liquid waste. Do not mix with incompatible waste streams.[12]

  • Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items must be collected in a sealed bag and disposed of as hazardous solid waste.

  • Disposal Coordination: All waste streams must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[6][13]

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid, ensuring a safe and controlled laboratory environment.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Environmental Health & Safety, Georgia Institute of Technology. (n.d.). Working with Highly Reactive Materials.
  • Angene Chemical. (2025, March 22). Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.
  • LGC Standards. (2018, October 23). Safety data sheet for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet for pyrazole.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 5-Methyl-1H-pyrazole-3-carboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
  • University of North Carolina Charlotte. (n.d.). Standard Operating Procedure for Nitromethane. Retrieved from Environmental Health and Safety, UNC Charlotte.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Missouri S&T. (n.d.). Chemical Safety. Retrieved from Environmental Health and Safety, Missouri S&T.
  • Fisher Scientific. (n.d.). Safety Data Sheet.

Sources

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